Product packaging for beta-L-Xylofuranose(Cat. No.:CAS No. 41546-29-6)

beta-L-Xylofuranose

Cat. No.: B12887593
CAS No.: 41546-29-6
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-QTBDOELSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beta-L-xylofuranose is an L-xylofuranose that has beta configuration at the anomeric centre.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B12887593 beta-L-Xylofuranose CAS No. 41546-29-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41546-29-6

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2S,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5-/m0/s1

InChI Key

HMFHBZSHGGEWLO-QTBDOELSSA-N

Isomeric SMILES

C([C@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of beta-L-Xylofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of beta-L-Xylofuranose. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document summarizes key quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a visualization of a typical experimental workflow for carbohydrate characterization.

Core Physicochemical Properties

This compound is a monosaccharide with the molecular formula C5H10O5.[1][2][3] Its molar mass is approximately 150.13 g/mol .[1][2][3] In its solid state, it appears as a white to off-white crystalline powder.

The following table summarizes the key quantitative physicochemical properties of this compound:

PropertyValueSource
Molecular Formula C5H10O5[1][2][3]
Molar Mass 150.13 g/mol [1][2][3]
CAS Number 41546-29-6[2]
Physical State Solid, crystalline powder
Melting Point 158-161 °C[1]
Boiling Point 375.36 °C at 760 mmHg[1]
Specific Rotation [α]D +173° (6 min), +105.1° (22 hrs, c=3 in water)[1]
Water Solubility Soluble[1]
Solubility in other solvents Soluble in glycerin; Insoluble in ethanol (B145695) and ether[1]
Predicted pKa 12.46 ± 0.20[1]

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

The melting point of a crystalline solid like this compound is a crucial indicator of its purity. A common method for its determination is the capillary tube method using a melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a heating block or an oil bath within a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. This range is reported as the melting point.

Solubility Determination

The solubility of a carbohydrate is determined by its ability to form hydrogen bonds with the solvent.

Methodology:

  • Sample Preparation: A known mass of this compound is added to a specific volume of the solvent (e.g., water, ethanol) at a constant temperature.

  • Equilibration: The mixture is agitated (e.g., stirred or shaken) for a sufficient period to ensure that equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved this compound in the saturated solution is determined. This can be done by evaporating the solvent from a known volume of the filtrate and weighing the residue, or by using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Specific Rotation Measurement (Polarimetry)

Optical rotation is a characteristic property of chiral molecules like this compound. The specific rotation is a standardized measure of this property.

Methodology:

  • Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent, typically water.

  • Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent). The light source is typically a sodium D-line (589 nm).

  • Measurement: The prepared solution is placed in a polarimeter cell of a known path length (in decimeters). The observed optical rotation (α) is measured.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters.

    • c is the concentration of the solution in g/mL.

Experimental Workflow for Carbohydrate Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a carbohydrate such as this compound.

G General Experimental Workflow for Carbohydrate Characterization cluster_0 Sample Preparation cluster_1 Physicochemical Analysis cluster_2 Structural Elucidation cluster_3 Data Analysis & Reporting A Purification of This compound B Drying and Grinding A->B C Melting Point Determination B->C D Solubility Testing B->D E Polarimetry for Specific Rotation B->E F NMR Spectroscopy (1H, 13C) B->F G Mass Spectrometry B->G H Data Compilation and Analysis C->H D->H E->H F->H G->H I Technical Report Generation H->I

Caption: A flowchart illustrating the general experimental workflow for the physicochemical characterization of a carbohydrate.

References

Natural sources and abundance of L-xylofuranose containing polysaccharides.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to L-xylofuranose Containing Polysaccharides: Natural Sources, Abundance, and Characterization

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-xylofuranose is a rare pentose (B10789219) sugar, an enantiomer of the more common D-xylose, existing in a five-membered furanose ring structure. While polysaccharides containing D-xylopyranose (the six-membered ring form of D-xylose) are abundant in nature, particularly as xylan (B1165943) in plant hemicellulose, the natural occurrence of polysaccharides incorporating L-xylofuranose is exceptionally rare and not well-documented in scientific literature. This guide provides a comprehensive overview of the current state of knowledge, focusing primarily on the sophisticated experimental methodologies required to identify, isolate, and characterize these elusive macromolecules. We address potential synthetic sources and discuss the biological activities of structurally related polysaccharides, offering a framework for future research and development in this specialized area.

Introduction to L-xylofuranose

Polysaccharides are biopolymers of immense structural diversity, playing critical roles in biology and offering vast potential for therapeutic applications. Their function is dictated by their composition, sequence, linkage patterns, and the stereochemistry of their constituent monosaccharides.

L-xylofuranose is a specific isomer of the five-carbon sugar xylose. Its identity is defined by two key features:

  • L-configuration: It is the "left-handed" enantiomer, a mirror image of the more common D-xylose.

  • Furanose Ring: Its atoms form a five-membered ring, in contrast to the more stable six-membered pyranose ring.

The combination of both the L-configuration and the furanose ring makes L-xylofuranose a very rare building block in natural polysaccharides. The vast majority of xylose found in nature is D-xylopyranose, which forms the backbone of xylans, a major component of plant cell walls.[1] The unique structural properties of L-xylofuranose, should it be found in a polymer, would likely confer novel physical and biological properties, making it a target of interest for drug development and material science.

Natural Sources and Abundance

Direct evidence for naturally occurring polysaccharides with significant L-xylofuranose content is scarce. Most analytical studies on xylose-containing polysaccharides focus on xylans from terrestrial plants, where the sugar is in the D-xylopyranose form.[1] However, rare sugars are sometimes found in unique environments.

Potential, though largely speculative, sources could include:

  • Marine Organisms: Marine algae and invertebrates are known to produce highly complex and unusual sulfated polysaccharides.[2][3] For example, fucoidans from brown algae are rich in the L-sugar fucose.[4] It is plausible that specific species could synthesize polysaccharides with other L-sugars like L-xylofuranose.

  • Microbial Exopolysaccharides (EPS): Bacteria and other microorganisms, particularly those from extreme environments, are a source of structurally diverse EPS.[5][6] These polymers serve protective functions and may incorporate unconventional monosaccharides to fulfill specific biological roles.[7]

Given the lack of confirmed natural sources, researchers are increasingly looking towards enzymatic and chemo-enzymatic synthesis to create well-defined polysaccharides containing L-xylofuranose.[8][9] This approach allows for precise control over the polymer's structure, enabling systematic study of its structure-function relationships.

Table 1: Major Sources of Common Xylose-Containing Polysaccharides (D-Xylopyranose form)

Polysaccharide TypeTypical Source(s)Monosaccharide Composition (Major Components)Xylose Molar % (Typical Range)
Arabinoxylan Cereal Grains (Wheat, Corn, Rye)D-Xylose, L-Arabinose, D-Glucuronic Acid40 - 60%
Glucuronoarabinoxylan Hardwoods, Herbaceous PlantsD-Xylose, L-Arabinose, 4-O-methyl-D-glucuronic acid50 - 80%
Xyloglucan Primary cell walls of most plantsD-Glucose, D-Xylose, D-Galactose, L-Fucose25 - 40%
Algal Xylans Red and Green AlgaeD-Xylose (often with sulfate (B86663) modifications)Can be > 90% in homoxylans

Note: The data in this table refers to the common D-xylopyranose isomer, as quantitative data for natural L-xylofuranose containing polysaccharides is not available.

Experimental Protocols

The identification and characterization of a polysaccharide containing L-xylofuranose requires a rigorous and systematic analytical workflow.

Extraction and Purification of Polysaccharides

The goal is to isolate the polysaccharide from the source matrix while preserving its native structure.

  • Sample Preparation: The source material (e.g., plant tissue, microbial biomass) is typically dried, ground to a fine powder, and pre-treated with organic solvents (e.g., 80% ethanol) to remove lipids, pigments, and small molecules.[10][11]

  • Extraction:

    • Hot Water Extraction: The most common and mildest method. The pre-treated sample is extracted with hot water (e.g., 80-90°C) for several hours. This is effective for water-soluble polysaccharides.[12]

    • Alkaline Extraction: For less soluble polysaccharides, extraction with a dilute alkali solution (e.g., 0.1 M NaOH) at a controlled temperature (e.g., 4°C) can be used. This is often performed after an initial hot water extraction.[12]

  • Concentration and Precipitation: The aqueous extract is concentrated under vacuum, and the crude polysaccharide is precipitated by adding 3-4 volumes of cold ethanol (B145695) and allowing it to stand at 4°C overnight. The precipitate is collected by centrifugation.[11]

  • Deproteinization: Contaminating proteins are often removed using the Sevag method (repeatedly shaking the polysaccharide solution with a mixture of chloroform (B151607) and n-butanol).

  • Purification:

    • Dialysis: The redissolved polysaccharide is dialyzed against distilled water for 48-72 hours using a membrane with an appropriate molecular weight cutoff (e.g., 3.5 kDa) to remove salts and small molecules.

    • Anion-Exchange Chromatography: The dialyzed sample is applied to a column like DEAE-Cellulose or DEAE-Sepharose. Neutral polysaccharides pass through, while acidic polysaccharides bind and can be eluted with a salt gradient (e.g., 0-2 M NaCl).[12]

    • Size-Exclusion Chromatography (SEC): Fractions from ion exchange are further purified based on molecular size using columns like Sephadex G-100 or Sephacryl S-200 to obtain a homogeneous polysaccharide fraction.

Structural Characterization Workflow

This multi-step process is critical to unequivocally identify L-xylofuranose.

  • Homogeneity and Molecular Weight Determination: High-Performance Size-Exclusion Chromatography (HP-SEC) coupled with a refractive index (RI) detector and multi-angle light scattering (MALS) detector is used to confirm the purity of the fraction and determine its average molecular weight (Mw).

  • Monosaccharide Composition Analysis:

    • Acid Hydrolysis: The purified polysaccharide is completely hydrolyzed to its constituent monosaccharides using trifluoroacetic acid (TFA).

    • Derivatization: The resulting monosaccharides are converted to volatile derivatives, typically alditol acetates or trimethylsilyl (B98337) (TMS) ethers.

    • GC-MS Analysis: The derivatives are separated and identified by Gas Chromatography-Mass Spectrometry (GC-MS) by comparing their retention times and mass spectra to authentic standards. This step identifies the presence of xylose.

  • Determination of Absolute Configuration (D/L):

    • This is a critical step to distinguish L-xylose from D-xylose.

    • The hydrolyzed monosaccharides are reacted with a chiral derivatizing agent (e.g., (S)-(+)-2-butanol) to form diastereomeric glycosides.

    • These diastereomers are then separated and identified by GC-MS. The retention time, compared to D- and L-xylose standards treated in the same way, confirms the absolute configuration.

  • Glycosidic Linkage and Ring Form Analysis (NMR):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful non-destructive technique for determining the ring form (furanose vs. pyranose) and linkage positions.[13][14] High-field NMR (e.g., 600 MHz or higher) is required.

    • ¹H NMR: The anomeric proton region (δ 4.5-5.5 ppm) provides information on the number and type of sugar residues and their α/β configuration. Furanose anomeric protons often appear at lower field (further downfield) than pyranose protons.

    • ¹³C NMR: The anomeric carbon region (δ 95-110 ppm) is also highly diagnostic. Furanose anomeric carbons (C1) typically resonate at a distinct chemical shift compared to their pyranose counterparts.[15]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential to assign all the ¹H and ¹³C signals and determine the connectivity between residues.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is key to assigning the signals for the furanose ring.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is used to determine the glycosidic linkage position (e.g., a correlation between H1 of one residue and C4 of the next indicates a 1→4 linkage). The specific chemical shifts of the carbons and protons in the xylose residue, when compared to literature values and databases, will confirm the furanose ring structure.[16][17]

Visualization of Key Workflows and Pathways

Experimental Workflow for Characterization

G cluster_extraction Extraction & Purification cluster_char Structural Characterization cluster_result Final Elucidation Source Source Material (e.g., Marine Alga) Extract Hot Water / Alkaline Extraction Source->Extract Precipitate Ethanol Precipitation & Deproteinization Extract->Precipitate Purify Column Chromatography (Ion Exchange, SEC) Precipitate->Purify Homog HP-SEC-MALS (Homogeneity & Mw) Purify->Homog Hydrolyze Acid Hydrolysis (TFA) Purify->Hydrolyze NMR 1D & 2D NMR Spectroscopy (Confirms Furanose Ring & Linkages) Purify->NMR Comp GC-MS Analysis (Identifies Xylose) Hydrolyze->Comp Chiral Chiral Derivatization & GC-MS (Confirms L-form) Comp->Chiral Structure Complete Structure of L-Xylofuranose Polysaccharide Chiral->Structure NMR->Structure

Caption: Workflow for isolating and confirming the structure of a putative L-xylofuranose polysaccharide.

Potential Immunomodulatory Signaling Pathway

While no pathways are known specifically for L-xylofuranose polysaccharides, complex carbohydrates are often recognized by immune cells via Pattern Recognition Receptors (PRRs), such as Toll-like Receptors (TLRs).

G cluster_cell Immune Cell (e.g., Macrophage) Poly L-Xylofuranose Polysaccharide TLR4 TLR4 Receptor Poly->TLR4 binds MyD88 MyD88 MAPK MAPK Cascade (p38, JNK, ERK) NFkB NF-κB Pathway Nucleus Nucleus Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) TLR4->MyD88 recruits MyD88->MAPK MyD88->NFkB MAPK->Nucleus activates transcription factors NFkB->Nucleus translocates to Nucleus->Cytokines gene transcription

Caption: A potential TLR4-mediated signaling pathway for polysaccharide-induced cytokine production.

References

Conformational Landscape of the β-L-Xylofuranose Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical analysis of the conformational preferences of the β-L-xylofuranose ring, targeting researchers, scientists, and professionals in drug development. It integrates experimental and computational methodologies to elucidate the three-dimensional structure of this important furanose.

Introduction to Furanose Ring Conformation

The five-membered furanose ring is a fundamental structural motif in numerous biologically significant molecules, including nucleic acids and carbohydrates. Unlike the more rigid six-membered pyranose ring, the furanose ring exhibits considerable flexibility. This flexibility is not random but is characterized by a continuous cycle of out-of-plane atomic displacements known as pseudorotation. The specific conformation adopted by the furanose ring is crucial for its biological activity and molecular recognition properties. β-L-Xylofuranose, as a constituent of various glycans and a synthetic analog in nucleic acids, presents a unique conformational landscape that influences the properties of the macromolecules it is part of.

The Pseudorotation Concept in Furanose Rings

The conformation of a furanose ring can be described by the concept of pseudorotation, which defines the out-of-plane puckering of the ring atoms.[1] This puckering is characterized by two parameters: the phase angle of pseudorotation (P) and the amplitude of pucker (τm). The pseudorotation cycle encompasses a continuum of conformations, but furanose rings typically populate two major, low-energy regions: the North (N) and South (S) conformations.

  • North (N) Conformations: Characterized by P values around 0° to 36°, corresponding to C3'-endo puckering (the C3' atom is displaced on the same side as the C5' atom).

  • South (S) Conformations: Characterized by P values around 144° to 180°, corresponding to C2'-endo puckering (the C2' atom is displaced on the same side as the C5' atom).

The interconversion between these N and S states occurs through intermediate, higher-energy conformations. The relative populations of the N and S conformers are influenced by the stereochemistry of the substituents on the furanose ring.

G Pseudorotational Pathway of a Furanose Ring cluster_0 N North (N) C3'-endo S South (S) C2'-endo E East (E) W West (W) p1 p2 C3_endo T2_3 C3_endo->T2_3 C4_exo T2_3->C4_exo T3_4 C4_exo->T3_4 C1_exo T3_4->C1_exo T4_1 C1_exo->T4_1 C2_endo T4_1->C2_endo T1_2 C2_endo->T1_2 O4_exo T1_2->O4_exo T0_1 O4_exo->T0_1 C3_exo T0_1->C3_exo T2_1 C3_exo->T2_1 T2_1->C3_endo label_C3_endo C3'-endo (N) label_C2_endo C2'-endo (S) label_E E label_W W G Workflow for NMR-based Conformational Analysis cluster_exp Experimental Steps cluster_analysis Data Analysis sample_prep Sample Preparation (β-L-Xylofuranose in deuterated solvent) nmr_acq NMR Data Acquisition (1D ¹H, 2D COSY/TOCSY) sample_prep->nmr_acq spectral_analysis Spectral Analysis (Signal Assignment) nmr_acq->spectral_analysis j_extraction Extraction of ³J(H,H) Coupling Constants spectral_analysis->j_extraction karplus Karplus Equation Application (Relate J to Dihedral Angles) j_extraction->karplus pseurot Pseudorotation Analysis (e.g., using PSEUROT software) karplus->pseurot conformation Determination of Conformational Parameters (P, τm, %N, %S) pseurot->conformation G Workflow for Computational Conformational Analysis cluster_comp Computational Steps cluster_validation Validation model_build Build 3D Model of β-L-Xylofuranose conf_search Conformational Search (e.g., MD simulation) model_build->conf_search dft_opt Geometry Optimization & Energy Calculation (e.g., DFT) conf_search->dft_opt nmr_calc Calculation of NMR Parameters (³J(H,H) coupling constants) dft_opt->nmr_calc comparison Comparison with Experimental Data nmr_calc->comparison refinement Model Refinement and Conformer Population Analysis comparison->refinement

References

An In-depth Technical Guide to the Stereochemistry and Anomeric Configuration of L-Xylose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive examination of the stereochemical and anomeric properties of L-xylose, a naturally occurring aldopentose sugar. L-xylose, while less common in nature than its D-enantiomer, serves as a valuable building block in synthetic chemistry, particularly for the production of L-ribonucleosides and other bioactive molecules.[1] A thorough understanding of its structural forms—from its open-chain representation to its cyclic anomers—is critical for its effective utilization in research and drug development.

Fundamental Stereochemistry of L-Xylose

L-xylose is a five-carbon monosaccharide with an aldehyde functional group, classifying it as an aldopentose.[2] Its stereochemistry is defined by the spatial arrangement of hydroxyl groups along its carbon backbone. The "L" designation is determined by the configuration of the chiral center furthest from the carbonyl group (C4). In the Fischer projection of L-xylose, the hydroxyl group on C4 is positioned on the left side.[3] This is the enantiomeric form of the more abundant D-xylose, where the C4 hydroxyl group is on the right.[3]

The Fischer projection is a two-dimensional representation that illustrates the stereochemistry of the molecule in its acyclic, open-chain form.[4] For L-xylose, the hydroxyl groups at C2 and C4 are on the left, while the hydroxyl group at C3 is on the right.

Fischer_L_Xylose CHO CHO C2 H — C — OH C3 HO — C — H C4 H — C — OH CH2OH CH₂OH C1_label 1 C2_label 2 C3_label 3 C4_label 4 C5_label 5

Fischer projection of the L-xylose open-chain structure.

Cyclization and the Formation of Anomers

In aqueous solutions, pentoses and hexoses predominantly exist as cyclic structures.[2] This occurs through an intramolecular nucleophilic attack of a hydroxyl group on the carbonyl carbon, forming a stable cyclic hemiacetal.[5] For xylose, the hydroxyl group at C4 or C5 can act as the nucleophile. The attack by the C5 hydroxyl on the C1 aldehyde group results in a six-membered ring known as a pyranose, the most prevalent form for xylose.[1][2]

This cyclization transforms the formerly achiral C1 carbonyl carbon into a new stereocenter called the anomeric carbon .[6] The two possible stereoisomers that result from this process are called anomers , designated as alpha (α) and beta (β).[6] These anomers can interconvert in solution via the open-chain form in a process called mutarotation , eventually reaching an equilibrium.[6][7]

Anomerization_Workflow open_chain L-Xylose (Open-Chain Form) beta_anomer β-L-Xylopyranose open_chain->beta_anomer Ring Closing alpha_anomer α-L-Xylopyranose alpha_anomer->open_chain Ring Opening

Equilibrium between the open-chain and cyclic anomers of L-xylose.

Anomeric Configuration and Conformation

The α and β anomers are distinguished by the orientation of the hydroxyl group on the anomeric carbon (C1) relative to the terminal -CH₂OH group (C5). For an L-sugar in a Haworth projection, the -CH₂OH group is drawn pointing downwards.[5]

  • α-anomer : The anomeric hydroxyl group is trans to the -CH₂OH group (i.e., pointing up).

  • β-anomer : The anomeric hydroxyl group is cis to the -CH₂OH group (i.e., pointing down).

The pyranose ring is not planar and adopts a stable chair conformation to minimize steric strain.[8][9] Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

In the more stable chair conformation of α-L-xylopyranose, the anomeric hydroxyl group at C1 is in the axial position.

Alpha_L_Xylopyranose cluster_haworth Haworth Projection cluster_chair Chair Conformation O_h O C4_h C4 O_h->C4_h C1_h C1 C1_h->O_h OH_a OH_a C1_h->OH_a OH C2_h C2 C2_h->C1_h OH_2 OH_2 C2_h->OH_2 OH C3_h C3 C3_h->C2_h OH_3 OH_3 C3_h->OH_3 OH C4_h->C3_h C5_h OH_4 OH_4 C4_h->OH_4 OH CH2OH_a CH2OH_a C4_h->CH2OH_a CH₂OH C1 C2 C1->C2 OH_ax C1->OH_ax OH (axial) C3 C2->C3 OH_eq_2 C2->OH_eq_2 OH (eq) C4 C3->C4 OH_ax_3 C3->OH_ax_3 OH (axial) C5 C4->C5 OH_eq_4 C4->OH_eq_4 OH (eq) O O C5->O CH2OH_ax C5->CH2OH_ax CH₂OH (axial) O->C1

α-L-Xylopyranose: Haworth projection and chair conformation.

In the more stable chair conformation of β-L-xylopyranose, the anomeric hydroxyl group at C1 is in the equatorial position, which is generally more stable.

Beta_L_Xylopyranose cluster_haworth Haworth Projection cluster_chair Chair Conformation O_h O C4_h C4 O_h->C4_h C1_h C1 C1_h->O_h OH_b OH_b C1_h->OH_b OH C2_h C2 C2_h->C1_h OH_2 OH_2 C2_h->OH_2 OH C3_h C3 C3_h->C2_h OH_3 OH_3 C3_h->OH_3 OH C4_h->C3_h C5_h OH_4 OH_4 C4_h->OH_4 OH CH2OH_b CH2OH_b C4_h->CH2OH_b CH₂OH C1 C2 C1->C2 OH_eq C1->OH_eq OH (eq) C3 C2->C3 OH_eq_2 C2->OH_eq_2 OH (eq) C4 C3->C4 OH_ax_3 C3->OH_ax_3 OH (axial) C5 C4->C5 OH_eq_4 C4->OH_eq_4 OH (eq) O O C5->O CH2OH_ax C5->CH2OH_ax CH₂OH (axial) O->C1

β-L-Xylopyranose: Haworth projection and chair conformation.

Quantitative Data

PropertyL-XyloseD-Xylose (Reference)
Molar Mass 150.13 g/mol [1]150.13 g/mol [10]
Equilibrium Specific Rotation [α]²⁰D +18.6°[1][11]-18.6° (initial), +18.6° (final)[1][11][12]
α-anomer Specific Rotation [α]²⁰D Not specified+92° (initial)[12]
β-anomer Specific Rotation [α]²⁰D Not specifiedNot specified
Equilibrium Composition in H₂O Not specified, but likely similar to D-xylose[1]~36.5% α-pyranose, ~63.5% β-pyranose, <1% other forms[1]

Note: The specific rotation of D-xylose solutions undergoes mutarotation, starting from the value of the pure anomer and settling at an equilibrium value of +18.6°. The initial value for L-xylose is reported as +18.6°, which is also its equilibrium value.

Experimental Protocols for Anomeric Analysis

The determination of anomeric configuration is crucial for characterizing carbohydrates and their derivatives. The two primary methods employed are polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Principle: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each anomer has a characteristic specific rotation. By measuring the optical rotation of a sugar solution over time, one can observe mutarotation and determine the equilibrium specific rotation.[13][14]

Methodology:

  • Instrument Preparation: Calibrate the polarimeter using a blank solvent (e.g., deionized water). Ensure the light source is stabilized and the sample chamber is clean.[15]

  • Sample Preparation: Prepare a solution of L-xylose of a precise concentration (e.g., 1-10 g/100 mL) in deionized water. The concentration (c) must be accurately known.

  • Initial Measurement: Quickly transfer the freshly prepared solution to a polarimeter cell of a known path length (l), typically 1 decimeter (dm). Immediately measure the observed optical rotation (α_obs).[16]

  • Monitoring Mutarotation: Record the optical rotation at regular intervals (e.g., every 5-10 minutes) until the reading becomes constant. This final, stable value represents the equilibrium rotation.

  • Calculation: Calculate the specific rotation [α] using Biot's Law: [α] = α_obs / (l × c) .[14] The initial and final measurements will yield the specific rotation of the initial anomeric mixture and the equilibrium mixture, respectively.

Principle: ¹H-NMR spectroscopy provides detailed structural information by measuring the magnetic properties of hydrogen nuclei. The anomeric proton (H1) of a sugar has a distinct chemical shift and coupling constant (J-value) that is highly sensitive to its stereochemical environment, allowing for unambiguous anomer identification.[6]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of L-xylose in a deuterated solvent (e.g., D₂O) in an NMR tube. D₂O is used to avoid a large solvent signal from water protons.

  • Data Acquisition: Acquire a one-dimensional ¹H-NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Chemical Shift (δ): Locate the signals for the anomeric protons, which typically appear in the downfield region of the spectrum (δ 4.3-5.9 ppm).[6] For most aldopyranoses, the anomeric proton signal of the α-anomer (axial H1) resonates at a lower field (higher ppm) than that of the β-anomer (equatorial H1).[6]

    • Coupling Constant (³JH1,H2): Determine the coupling constant between the anomeric proton (H1) and the adjacent proton (H2). This value is diagnostic of their dihedral angle.

      • A small coupling constant (typically 2-4 Hz) indicates an equatorial-axial or equatorial-equatorial relationship, characteristic of an α-anomer (where H1 is axial and H2 is equatorial in L-xylose).[17]

      • A large coupling constant (typically 7-9 Hz) indicates a diaxial relationship, characteristic of a β-anomer (where both H1 and H2 are axial).[17]

  • Quantification: Integrate the signals corresponding to the α and β anomeric protons to determine the relative percentage of each anomer at equilibrium.[17]

Conclusion

L-xylose is a stereochemically rich molecule whose properties are dictated by the arrangement of its hydroxyl groups. In solution, it exists in a dynamic equilibrium between its open-chain form and, more predominantly, its cyclic α- and β-pyranose anomers. The β-anomer, with its anomeric hydroxyl group in the sterically favored equatorial position, is generally the major form at equilibrium. The precise identification and quantification of these anomers, achievable through established techniques like polarimetry and NMR spectroscopy, are fundamental for any research or development application involving this versatile L-sugar.

References

The Enigmatic Role of β-L-Xylofuranose in Nature's Arsenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vast and intricate world of natural products continues to be a premier source of novel chemical entities with profound biological activities. Among the myriad of structural motifs that contribute to the therapeutic potential of these molecules, the sugar moieties often play a pivotal role in molecular recognition, solubility, and overall bioactivity. While D-sugars are ubiquitous in biological systems, their enantiomeric counterparts, the L-sugars, are rarer and frequently associated with unique and potent biological effects. This technical guide delves into the core of the biological role of a specific L-sugar, β-L-xylofuranose, in natural products. Although the occurrence of β-L-xylofuranose is exceedingly rare, this document aims to provide an in-depth overview of its known and inferred roles, the biosynthetic pathways leading to its formation, and its potential as a scaffold for drug discovery.

The Scarcity and Significance of L-Xylofuranose in Natural Products

The presence of L-sugars in natural products is a fascinating deviation from the central dogma of carbohydrate biochemistry, which is dominated by D-sugars. L-sugars are often found in secondary metabolites from bacteria, fungi, and plants, where they can contribute significantly to the molecule's biological activity. The furanose form of L-xylose, particularly the β-anomer, is an exceptionally uncommon structural unit.

Our comprehensive search of the current scientific literature did not yield specific, structurally confirmed examples of natural products containing a β-L-xylofuranose moiety. However, numerous natural products have been identified to contain the closely related L-xylose in its pyranose form (xylopyranose). The biological activities of these L-xylopyranose-containing compounds provide valuable insights into the potential roles that β-L-xylofuranose could play if discovered in nature. These activities often include:

  • Antimicrobial and Antifungal Activity: The presence of an L-sugar can render a natural product resistant to degradation by common glycosidases, enhancing its stability and potency.

  • Antiviral Activity: L-nucleoside analogs are a well-established class of antiviral drugs. The unnatural stereochemistry of the sugar moiety can lead to chain termination during viral replication or inhibition of viral polymerases.

  • Enzyme Inhibition: The unique shape of L-sugars can allow them to act as specific inhibitors of certain enzymes, such as glycosidases.

The absence of confirmed β-L-xylofuranose-containing natural products presents both a challenge and an opportunity. It underscores the need for more sophisticated analytical techniques and broader screening efforts to uncover these rare molecules. The discovery of such a compound could unveil novel biological mechanisms and provide a unique chemical scaffold for the development of new therapeutic agents.

Biosynthesis of L-Xylose: A Glimpse into the Enzymatic Machinery

The biosynthesis of L-sugars is a fascinating enzymatic process that diverges from the main carbohydrate metabolic pathways. While the specific pathway for β-L-xylofuranose remains to be elucidated due to the lack of known natural products, the biosynthesis of L-xylopyranose provides a foundational understanding. The formation of L-xylose in bacteria often involves a series of enzymatic reactions starting from a common D-sugar precursor.

A key enzyme in this process is UDP-D-xylose 4-epimerase , which can convert UDP-D-xylose to UDP-L-arabinose. Further enzymatic transformations would be required to yield L-xylose. The biosynthesis of L-sugars is a testament to the metabolic diversity of microorganisms and their ability to produce unique chemical entities.

The logical workflow for the biosynthesis of a hypothetical β-L-xylofuranose-containing natural product would likely involve the following steps:

Biosynthesis_Workflow cluster_primary_metabolism Primary Metabolism cluster_sugar_nucleotide Sugar Nucleotide Synthesis cluster_glycosylation Glycosylation D-Glucose-6P D-Glucose-6P UDP-D-Glucose UDP-D-Glucose D-Glucose-6P->UDP-D-Glucose Multiple Steps UDP-D-Xylose UDP-D-Xylose UDP-D-Glucose->UDP-D-Xylose UDP-glucose dehydrogenase & UDP-glucuronate decarboxylase UDP-L-Xylose UDP-L-Xylose UDP-D-Xylose->UDP-L-Xylose Hypothetical Epimerase/Isomerase Glycosylated_NP β-L-Xylofuranosyl-Natural Product UDP-L-Xylose->Glycosylated_NP Glycosyltransferase Aglycone Aglycone Aglycone->Glycosylated_NP

Caption: Hypothetical biosynthetic pathway for a β-L-xylofuranose-containing natural product.

Potential Biological Roles and Mechanisms of Action

Based on the activities of other L-sugar-containing natural products, we can hypothesize the potential biological roles of β-L-xylofuranose.

As a Glycosidase Inhibitor

Many natural products containing unusual sugars act as inhibitors of glycosidases, enzymes that hydrolyze glycosidic bonds. The altered stereochemistry of β-L-xylofuranose could allow it to bind to the active site of a specific glycosidase, mimicking the natural substrate but being resistant to cleavage. This could disrupt critical biological processes that rely on carbohydrate metabolism, such as in microbial pathogenesis or cancer cell proliferation.

The logical relationship for this mechanism can be visualized as follows:

Glycosidase_Inhibition Beta-L-Xylofuranose_NP β-L-Xylofuranose Natural Product Beta-L-Xylofuranose_NP->Inhibition Glycosidase Glycosidase Product Product Glycosidase->Product Catalyzes hydrolysis Substrate Substrate Substrate->Glycosidase Binds to active site Inhibition->Glycosidase Inhibits

Caption: Mechanism of glycosidase inhibition by a hypothetical β-L-xylofuranose natural product.

As a Component of Antiviral Nucleosides

The incorporation of L-sugars into nucleoside analogs is a proven strategy for developing antiviral drugs. A hypothetical β-L-xylofuranoside could be a precursor to a novel L-nucleoside analog. Once inside a virus-infected cell, this analog could be phosphorylated and subsequently incorporated into the growing viral DNA or RNA chain by a viral polymerase. The unnatural stereochemistry would likely lead to chain termination, halting viral replication.

The experimental workflow to test this hypothesis would involve several key steps:

Antiviral_Workflow Synthesis Synthesize β-L-xylofuranosyl nucleoside analog Treatment Treat infected cells with the analog Synthesis->Treatment Cell_Culture Infect host cells with virus Cell_Culture->Treatment Assay Measure viral replication (e.g., plaque assay, qPCR) Treatment->Assay Mechanism Investigate mechanism (e.g., polymerase inhibition assay) Assay->Mechanism

Caption: Experimental workflow for evaluating the antiviral activity of a β-L-xylofuranosyl nucleoside analog.

Experimental Protocols: A Methodological Framework

While specific protocols for a β-L-xylofuranose-containing natural product are not available, a general methodological framework can be established based on the study of other rare sugar-containing compounds.

Isolation and Purification
  • Extraction: The producing organism (e.g., bacterium or fungus) would be cultured in a suitable medium. The biomass and/or supernatant would be extracted with organic solvents of varying polarity (e.g., ethyl acetate, methanol, n-butanol).

  • Chromatography: The crude extract would be subjected to a series of chromatographic separations. This would typically involve:

    • Column Chromatography: Using stationary phases like silica (B1680970) gel, Sephadex LH-20, or reversed-phase C18 silica.

    • High-Performance Liquid Chromatography (HPLC): For final purification, using a suitable column and solvent system.

Structure Elucidation
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would be used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) would be essential to determine the connectivity and stereochemistry of the molecule, including the confirmation of the β-L-xylofuranose moiety.

  • Chemical Degradation and Derivatization: Acid hydrolysis to release the sugar, followed by derivatization (e.g., acetylation or trimethylsilylation) and analysis by gas chromatography-mass spectrometry (GC-MS) can help identify the sugar component and its absolute configuration.

Biological Assays
  • Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi.

  • Antiviral Assays: Plaque reduction assays or quantitative PCR-based assays to measure the inhibition of viral replication in cell culture.

  • Enzyme Inhibition Assays: Spectrophotometric or fluorometric assays to measure the inhibition of specific enzymes (e.g., glycosidases).

Data Presentation: A Framework for Quantitative Analysis

To facilitate the comparison of biological activity data, a structured tabular format is recommended.

Table 1: Hypothetical Antimicrobial Activity of a β-L-Xylofuranose-Containing Natural Product

MicroorganismMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli16
Candida albicans8
Aspergillus fumigatus32

Table 2: Hypothetical Antiviral Activity of a β-L-Xylofuranosyl Nucleoside Analog

VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Herpes Simplex Virus 1 (HSV-1)Vero0.5>100>200
Human Immunodeficiency Virus 1 (HIV-1)MT-41.2>100>83

Conclusion and Future Directions

The biological role of β-L-xylofuranose in natural products remains a largely unexplored frontier in chemical biology and drug discovery. The extreme rarity of this structural motif suggests that when it does occur, it is likely to be associated with a highly specific and potent biological activity. The information presented in this guide, though largely based on extrapolation from related L-sugar-containing compounds, provides a robust framework for future research in this exciting area.

Future efforts should be directed towards:

  • Targeted screening programs: Employing advanced analytical techniques to screen microbial and plant extracts for the presence of β-L-xylofuranose-containing metabolites.

  • Genomic and bioinformatic approaches: Mining the genomes of natural product-producing organisms for biosynthetic gene clusters that may be responsible for the synthesis of L-xylose and its incorporation into secondary metabolites.

  • Synthetic chemistry: The total synthesis of β-L-xylofuranose and its derivatives to enable the systematic exploration of their biological activities.

The discovery and characterization of natural products containing β-L-xylofuranose hold the promise of unveiling new biological mechanisms and providing novel lead compounds for the development of the next generation of therapeutics. This elusive sugar moiety may yet prove to be a key player in nature's pharmacopeia.

The Furanose vs. Pyranose Forms of L-Xylose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the furanose and pyranose forms of L-xylose, a pentose (B10789219) sugar of significant interest in biochemical research and drug development. This document details the structural and conformational equilibrium of L-xylose in solution, outlines experimental and computational methodologies for its characterization, and discusses the biological implications of its different isomeric forms.

Structural Overview: Furanose and Pyranose Rings

L-xylose, an aldopentose with the chemical formula C₅H₁₀O₅, exists in solution not as a static linear structure, but as a dynamic equilibrium of cyclic hemiacetals.[1] This cyclization occurs through an intramolecular reaction between the aldehyde group at C1 and a hydroxyl group, typically at C4 or C5.

  • Pyranose Form: A six-membered ring formed by the reaction of the C1 aldehyde with the hydroxyl group at C5. This is the thermodynamically more stable and predominant form in aqueous solutions due to minimal ring strain.[]

  • Furanose Form: A five-membered ring resulting from the interaction between the C1 aldehyde and the C4 hydroxyl group. While less stable than the pyranose form, it can be a key intermediate in certain enzymatic reactions.[]

Each of these ring structures can exist as one of two anomers, designated as α and β, which differ in the stereochemical configuration at the anomeric carbon (C1). This anomeric diversity further contributes to the complexity of L-xylose's behavior in biological systems.

Quantitative Analysis of L-Xylose Anomers in Solution

In aqueous solution, L-xylose primarily exists as a mixture of its α and β-pyranose anomers, with negligible amounts of the furanose and open-chain forms at equilibrium. Sugars with the xylo configuration, such as xylose, exhibit a low propensity to form five-membered rings.[3] The anomeric composition of L-xylose is largely independent of whether the solvent is water or dimethyl sulfoxide (B87167) (DMSO).[3]

While specific high-resolution NMR studies on L-xylose are not abundantly available in recent literature, the equilibrium composition is expected to mirror that of its enantiomer, D-xylose. For D-glucose, a related aldohexose, the equilibrium in water is approximately 36% α-pyranose and 64% β-pyranose, with less than 1% in the furanose and open-chain forms.[1] It is reasonable to infer a similar distribution for L-xylose, with a predominance of the pyranose forms.

Anomeric FormRing SizePredicted Equilibrium Percentage in D₂O
α-L-Xylopyranose6-memberedMajor Component
β-L-Xylopyranose6-memberedMajor Component
α-L-Xylofuranose5-memberedMinor Component (<1%)
β-L-Xylofuranose5-memberedMinor Component (<1%)
Open-chain L-XyloseN/ATrace Amount

Table 1: Predicted equilibrium distribution of L-xylose anomers in aqueous solution. The predominance of the pyranose forms is based on studies of sugars with the xylo configuration.

Experimental and Computational Protocols for Conformational Analysis

The precise characterization of the furanose and pyranose forms of L-xylose relies on a combination of advanced analytical and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of carbohydrates in solution.[4]

  • ¹H and ¹³C NMR Spectroscopy: These methods provide detailed information about the chemical environment of each proton and carbon atom, allowing for the differentiation of anomers and ring forms. The chemical shifts of anomeric protons (typically in the 4.5-5.5 ppm range) and carbons (in the 90-100 ppm range) are particularly diagnostic.[4]

  • 2D NMR Techniques (COSY, TOCSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, enabling the complete assignment of the NMR spectra for each isomer.[5] The HSQC-TOCSY experiment is particularly useful for resolving the full covalent structure of carbohydrates.[5]

  • Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which can aid in distinguishing between the various cyclic forms of L-xylose.

Protocol for ¹H NMR Analysis of L-Xylose Anomeric Equilibrium:

  • Sample Preparation: Dissolve a known concentration of L-xylose in deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 500 MHz or higher.

  • Spectral Analysis: Identify the distinct signals corresponding to the anomeric protons of the α- and β-pyranose forms.

  • Quantification: Integrate the areas of the anomeric proton signals. The relative percentage of each anomer is proportional to its integrated peak area.

Computational Chemistry

Computational modeling provides valuable insights into the conformational preferences and energetics of L-xylose anomers.

  • Density Functional Theory (DFT) and Ab Initio Methods: These quantum mechanical approaches are used to calculate the energies of different conformations and to predict the most stable structures.[6] Metadynamics simulations coupled with these methods can explore the conformational free energy landscape.[6]

  • Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of L-xylose in solution, providing information on the interconversion between different ring forms and anomers.

Protocol for Computational Conformational Analysis:

  • Structure Building: Generate 3D structures of the α- and β-anomers of both L-xylopyranose and L-xylofuranose.

  • Geometry Optimization: Perform geometry optimization using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Conformational Searching: Employ methods like metadynamics to explore the potential energy surface and identify low-energy conformers.[6]

Mandatory Visualizations

L_Xylose_Equilibrium Open-Chain L-Xylose Open-Chain L-Xylose α-L-Xylofuranose α-L-Xylofuranose Open-Chain L-Xylose->α-L-Xylofuranose C1-C4 cyclization β-L-Xylofuranose β-L-Xylofuranose Open-Chain L-Xylose->β-L-Xylofuranose C1-C4 cyclization α-L-Xylopyranose α-L-Xylopyranose Open-Chain L-Xylose->α-L-Xylopyranose C1-C5 cyclization β-L-Xylopyranose β-L-Xylopyranose Open-Chain L-Xylose->β-L-Xylopyranose C1-C5 cyclization α-L-Xylofuranose->Open-Chain L-Xylose α-L-Xylofuranose->β-L-Xylofuranose anomerization β-L-Xylofuranose->Open-Chain L-Xylose α-L-Xylopyranose->Open-Chain L-Xylose α-L-Xylopyranose->β-L-Xylopyranose anomerization β-L-Xylopyranose->Open-Chain L-Xylose

Caption: Equilibrium of L-Xylose in solution.

Enzymatic_Processing_of_L_Xylose cluster_extracellular Extracellular cluster_intracellular Intracellular L-Xylose_ext L-Xylose (mixture of anomers) L-Xylose_int L-Xylose (mixture of anomers) L-Xylose_ext->L-Xylose_int Transport alpha_L_Xylopyranose α-L-Xylopyranose beta_L_Xylopyranose β-L-Xylopyranose L-Xylulose L-Xylulose alpha_L_Xylopyranose->L-Xylulose Xylose Isomerase (anomer-specific) beta_L_Xylopyranose->alpha_L_Xylopyranose Xylose Epimerase Metabolic_Pathway Further Metabolism L-Xylulose->Metabolic_Pathway

Caption: Enzymatic processing of L-Xylose anomers.

Biological Significance and Implications for Drug Development

The distinct structural features of the furanose and pyranose forms of L-xylose have significant biological consequences, particularly in the context of enzyme-substrate interactions. Many enzymes exhibit a high degree of stereospecificity, recognizing and processing only a specific anomer of a sugar.

  • Enzyme Specificity: D-xylose isomerase, a key enzyme in xylose metabolism, has been shown to be specific for the α-pyranose anomer of its substrate.[7] The active site of the enzyme imposes steric constraints that prevent the binding of the β-pyranose form in a productive conformation.[7] This anomeric specificity is a critical consideration in the design of enzyme inhibitors for therapeutic purposes.

  • Drug Development: L-xylose and its derivatives serve as precursors for the synthesis of various bioactive molecules, including antiviral and anticancer agents.[8] Understanding the conformational behavior of L-xylose is crucial for designing synthetic routes that yield the desired stereoisomer. Furthermore, the development of drugs that target carbohydrate-processing enzymes must account for the specific anomeric forms of the natural substrates. For instance, an inhibitor designed to target xylose isomerase would be most effective if it mimics the structure of α-L-xylopyranose.

References

Spectroscopic Data Interpretation for β-L-Xylofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for β-L-xylofuranose, a pentose (B10789219) sugar of interest in various biochemical and pharmaceutical contexts. Due to the inherent equilibrium of sugars in solution, obtaining data for a single furanose anomer requires specialized techniques. This document compiles and estimates the expected spectroscopic data for the β-L-xylofuranose form and outlines the standard experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for β-L-xylofuranose. It is important to note that the NMR data for the L-enantiomer are identical to that of the more commonly studied D-enantiomer. The provided NMR data are based on general chemical shift ranges for furanose sugars and data from related compounds, as pure β-L-xylofuranose is typically a minor component in an equilibrium mixture in solution.

¹H NMR Data (500 MHz, D₂O)
ProtonChemical Shift (δ, ppm) (Estimated)MultiplicityCoupling Constant (J, Hz) (Estimated)
H-1~5.2 - 5.4d~1-2
H-2~4.0 - 4.2d~1-2
H-3~4.1 - 4.3dd~2-4, ~4-6
H-4~4.2 - 4.4m-
H-5a~3.6 - 3.8dd~11-12, ~4-6
H-5b~3.5 - 3.7dd~11-12, ~2-4

Note: Chemical shifts and coupling constants are estimations based on typical values for furanosides and may vary depending on solvent and temperature.

¹³C NMR Data (125 MHz, D₂O)
CarbonChemical Shift (δ, ppm) (Estimated)
C-1~103 - 105
C-2~77 - 79
C-3~74 - 76
C-4~81 - 83
C-5~61 - 63

Note: These chemical shifts are typical for β-pentofuranoses.

Mass Spectrometry Data (Electrospray Ionization - Negative Mode)
m/zIonFragmentation Comment
149.045[M-H]⁻Deprotonated molecular ion
119.034[M-H-CH₂O]⁻Loss of formaldehyde (B43269) from the exocyclic hydroxymethyl group
89.023[M-H-2(CH₂O)]⁻Subsequent loss of another formaldehyde equivalent

Note: Fragmentation patterns can vary based on the ionization method and collision energy.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to determine the structure and stereochemistry of β-L-xylofuranose.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified xylose sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

    • Lyophilize the sample two to three times with D₂O to exchange all labile protons with deuterium.

    • After the final lyophilization, dissolve the sample in 100% D₂O.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Set the spectral width to approximately 12 ppm.

      • Use a 30-degree pulse angle.

      • Set the acquisition time to 2-3 seconds and the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

      • Apply a water suppression technique if necessary.

    • ¹³C NMR:

      • Set the spectral width to approximately 200 ppm.

      • Use a proton-decoupled pulse sequence.

      • Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.

      • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the ¹H spectrum to the residual HDO signal (δ 4.79 ppm) or an internal standard. Reference the ¹³C spectrum to an external standard or a calibrated solvent signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of β-L-xylofuranose.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the xylose sample (approximately 10-50 µM) in a suitable solvent system, such as a 50:50 mixture of acetonitrile (B52724) and water.[1]

    • For negative ion mode, the addition of a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) may enhance deprotonation.

  • Instrumentation (Electrospray Ionization - Quadrupole Time-of-Flight ESI-Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized sugars.[2]

    • Capillary Voltage: Set to 2.5-3.5 kV.[2]

    • Source Temperature: Maintain at 100-150 °C.[2]

    • Desolvation Gas Flow and Temperature: Optimize for efficient solvent removal; typical values are 500-800 L/hr and 250-350 °C, respectively.[2]

    • Mass Range: Scan from m/z 50 to 500.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the deprotonated molecular ion ([M-H]⁻, m/z 149) as the precursor ion.

    • Apply collision-induced dissociation (CID) with a suitable collision gas (e.g., argon or nitrogen).

    • Vary the collision energy (e.g., 10-30 eV) to induce fragmentation and record the resulting product ion spectrum.

Visualization of the Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and interpretation of β-L-xylofuranose.

Spectroscopic_Workflow Sample Purified Xylose Sample NMR_Prep NMR Sample Preparation (D₂O Exchange) Sample->NMR_Prep MS_Prep MS Sample Preparation (Acetonitrile/Water) Sample->MS_Prep H_NMR 1H NMR Acquisition NMR_Prep->H_NMR C_NMR 13C NMR Acquisition NMR_Prep->C_NMR MS_Acq ESI-MS Acquisition (Negative Mode) MS_Prep->MS_Acq H_Data 1H Spectrum: Chemical Shifts, Multiplicities, Coupling Constants H_NMR->H_Data C_Data 13C Spectrum: Chemical Shifts C_NMR->C_Data MS_Data Mass Spectrum: Molecular Ion ([M-H]⁻) MS_Acq->MS_Data Interpretation Data Interpretation H_Data->Interpretation C_Data->Interpretation MSMS_Acq Tandem MS (MS/MS) Fragmentation MS_Data->MSMS_Acq MS_Data->Interpretation MSMS_Data Fragmentation Pattern: Neutral Losses MSMS_Acq->MSMS_Data MSMS_Data->Interpretation Structure Structure Elucidation: β-L-Xylofuranose Interpretation->Structure

Caption: Workflow for Spectroscopic Analysis of β-L-Xylofuranose.

References

The Anomeric Effect in Beta-L-Xylofuranosides: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the anomeric effect in beta-L-xylofuranosides and its profound influence on molecular conformation, stability, and reactivity. Understanding and harnessing this stereoelectronic effect is critical for the rational design of novel therapeutics, particularly in the fields of antivirals, antibacterials, and enzyme inhibitors.

Introduction to the Anomeric Effect in Furanosides

The anomeric effect is a well-established stereoelectronic phenomenon in carbohydrate chemistry that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy an axial or pseudo-axial position, contrary to what would be expected based on steric hindrance alone.[1] This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the exocyclic C1-substituent bond.[1] While extensively studied in pyranose rings, its manifestation in the more flexible furanose systems, such as xylofuranosides, is more complex and coalesced with other steric and stereoelectronic factors.[2][3]

In the context of beta-L-xylofuranosides, the anomeric effect significantly influences the puckering of the five-membered ring and the orientation of the glycosidic bond. This, in turn, dictates the molecule's three-dimensional structure and its ability to interact with biological targets like enzymes and receptors. The furanose ring is known for its flexibility, capable of adopting a wide range of conformations.[4] However, the anomeric effect can restrict this conformational freedom, favoring specific puckering states.

The influence of the anomeric effect extends to the chemical reactivity and enzymatic stability of the glycosidic bond. A deeper understanding of these principles is paramount for the design of xylofuranoside-based drugs with enhanced efficacy and stability. For instance, the stabilization of a particular anomer can affect its susceptibility to enzymatic hydrolysis.

Conformational Analysis and the Influence of the Anomeric Effect

The conformation of the furanose ring is typically described by pseudorotation, with two major puckering envelopes, North (N) and South (S), representing a continuum of conformations. The anomeric effect in beta-L-xylofuranosides plays a crucial role in determining the preferred conformational state.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in dissecting the complex interplay of forces that govern furanoside conformation.[1][4] These studies have shown that the anomeric effect can contribute to the stabilization of specific ring puckers that allow for optimal orbital overlap. In beta-L-xylofuranosides, the anomeric effect can influence the equilibrium between different envelope and twist conformations of the furanose ring.

The stability of a particular conformer is not solely dictated by the anomeric effect; other factors such as steric interactions between substituents and intramolecular hydrogen bonding also play a significant role.[5] The interplay of these effects determines the overall conformational landscape of the molecule.

Quantitative Data on the Anomeric Effect in Xylofuranosides

Quantifying the anomeric effect in furanosides is more challenging than in the more rigid pyranoside systems. However, a combination of computational and experimental techniques, primarily NMR spectroscopy, provides valuable insights.

Conformational Energies

Computational studies on furanosides have provided estimates for the energetic contribution of the anomeric effect. While specific values for beta-L-xylofuranosides are not always isolated, the general magnitude of the anomeric effect in sugars is in the range of 4-8 kJ/mol.[1] The following table summarizes representative conformational energy differences calculated for related furanoside systems, illustrating the stabilization provided by the anomeric effect.

Furanoside SystemComputational MethodKey FindingReference
Methyl α-D-lyxofuranosideB3LYP/cc-pVDZThe two most stable conformers, stabilized by multiple internal hydrogen bonds, have conformational energies of approximately 2 kcal/mol relative to the pyranose form.[1]
Methyl furanosidesGLYCAM force field (MD simulations)The endo-anomeric effect in furanoses is estimated to be around 3.2 kcal/mol at the B3LYP/6-31G* level.[1]
Methyl β-D-xylopyranosideB3LYPThe 1C4 chair conformation is stabilized by anomeric effects and hydrogen bonding.[6]
NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for the experimental investigation of the anomeric effect. Key parameters such as chemical shifts (δ) and spin-spin coupling constants (J) are highly sensitive to the stereochemical environment of the nuclei. For xylofuranosides, the coupling constant between the anomeric proton (H1) and the adjacent proton (H2) is particularly informative for determining the anomeric configuration.

Anomer3JH1-H2 (Hz)1H Chemical Shift (δ) of H1 (ppm)13C Chemical Shift (δ) of C1 (ppm)
α-Xylofuranoside~5.0Typically downfieldTypically upfield
β-Xylofuranoside~2.5Typically upfieldTypically downfield

Note: Chemical shift values are general trends and can vary depending on the specific substituents and solvent.[4]

Experimental Protocols

General Synthesis of β-L-Xylofuranosides

The stereoselective synthesis of beta-L-xylofuranosides can be challenging. A common strategy involves the use of a suitable xylofuranose (B8766934) donor with a participating group at the C2 position to direct the stereochemical outcome of the glycosylation reaction. Alternatively, methods employing conformationally restricted donors have been developed for the synthesis of specific anomers.[2]

Protocol: Synthesis of a Protected β-L-Xylofuranoside

  • Preparation of the Glycosyl Donor: A protected L-xylofuranose derivative, such as a 1-O-acetyl or a thioglycoside, is prepared from L-xylose. Protection of the hydroxyl groups (e.g., as benzoates or benzyl (B1604629) ethers) is crucial for controlling reactivity and solubility.[7]

  • Glycosylation Reaction: The glycosyl donor is reacted with the desired alcohol acceptor in the presence of a Lewis acid promoter (e.g., TMSOTf, SnCl₄). The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) or acetonitrile (B52724) at low temperatures to enhance selectivity.[7]

  • Work-up and Purification: The reaction is quenched, and the crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired beta-L-xylofuranoside.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., hydrogenolysis for benzyl ethers, Zemplén deacetylation for acetates) to yield the final deprotected beta-L-xylofuranoside.[7]

NMR Spectroscopic Analysis for Conformational Assessment

1H and 13C NMR spectroscopy are the primary methods for determining the anomeric configuration and gaining insights into the conformational preferences of xylofuranosides.

Protocol: NMR Analysis

  • Sample Preparation: A solution of the purified beta-L-xylofuranoside is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Data Acquisition: 1D 1H and 13C NMR spectra are acquired. For detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

  • Spectral Analysis:

    • Anomeric Configuration: The multiplicity and the magnitude of the 3JH1-H2 coupling constant are used to assign the anomeric configuration (β-anomers typically show a smaller coupling constant than α-anomers).

    • Conformational Analysis: The magnitudes of other vicinal proton-proton coupling constants around the furanose ring can be used in conjunction with the Karplus equation to estimate dihedral angles and infer the predominant ring pucker. Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities of protons, further aiding in the conformational assignment.

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows discussed in this guide.

Anomeric_Effect_Stabilization cluster_endo Endo-anomeric Effect cluster_conformation Influence on Conformation Lone_Pair Endocyclic Oxygen Lone Pair (n) Sigma_Star C1-X σ* Orbital Lone_Pair->Sigma_Star n -> σ* Stabilization Hyperconjugative Stabilization Sigma_Star->Stabilization Axial_Preference Preference for Pseudo-axial Substituent Stabilization->Axial_Preference leads to

Diagram 1: The stabilizing hyperconjugative interaction of the anomeric effect.

Synthesis_Workflow start L-Xylose protection Protection of Hydroxyl Groups e.g., Benzoylation, Benzylation start->protection donor_formation Formation of Glycosyl Donor e.g., 1-O-Acetate, Thioglycoside protection->donor_formation glycosylation Glycosylation with Acceptor Lewis Acid Promoter (e.g., TMSOTf) donor_formation->glycosylation purification Purification Column Chromatography glycosylation->purification deprotection Deprotection e.g., Hydrogenolysis, Zemplén purification->deprotection final_product β-L-Xylofuranoside deprotection->final_product

Diagram 2: General workflow for the synthesis of beta-L-xylofuranosides.

NMR_Analysis_Logic cluster_data NMR Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Structural Interpretation 1D_NMR 1D ¹H & ¹³C NMR J_Coupling ³J(H1-H2) Coupling Constant 1D_NMR->J_Coupling 2D_NMR 2D NMR (COSY, HSQC, NOESY) Karplus Karplus Equation & other J-couplings 2D_NMR->Karplus NOE NOE Analysis 2D_NMR->NOE Anomeric_Config Anomeric Configuration (α vs. β) J_Coupling->Anomeric_Config Ring_Pucker Furanose Ring Conformation Karplus->Ring_Pucker NOE->Ring_Pucker

Diagram 3: Logic flow for NMR-based conformational analysis.

Conclusion and Future Directions

The anomeric effect is a critical determinant of the structure and function of beta-L-xylofuranosides. A thorough understanding of this effect, supported by robust experimental and computational data, is essential for the successful design and development of furanoside-based therapeutics. The protocols and data presented in this whitepaper provide a foundational framework for researchers in this field.

Future research should focus on the development of more precise methods for quantifying the anomeric effect in flexible furanose systems and exploring how this effect can be modulated through chemical modification to fine-tune the biological activity of xylofuranoside drug candidates. The continued synergy between synthetic chemistry, NMR spectroscopy, and computational modeling will undoubtedly accelerate progress in this exciting area of drug discovery.

References

The Enantiomeric Relationship of β-L-Xylofuranose and β-D-Xylofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core relationship between the enantiomeric pair, β-L-xylofuranose and β-D-xylofuranose. As stereoisomers that are non-superimposable mirror images, their distinct spatial arrangements give rise to unique interactions within biological systems, a critical consideration in the fields of glycobiology and pharmacology. This document details their physicochemical properties, outlines experimental protocols for their synthesis and analysis, and explores their known biological significance.

Core Enantiomeric Relationship and Physicochemical Properties

β-L-Xylofuranose and β-D-xylofuranose are five-carbon sugars (pentoses) that exist in a five-membered ring structure known as a furanose ring. The "β" designation indicates that the anomeric hydroxyl group (at C1) is on the same side of the ring as the hydroxymethyl group (at C4). The "L" and "D" designations refer to the absolute configuration of the chiral center furthest from the anomeric carbon (C4), which are mirror images of each other. This fundamental stereochemical difference dictates their opposing optical activities and differential recognition by chiral entities such as enzymes and receptors.

The relationship between these enantiomers can be visualized as a mirror image, where every chiral center is inverted.

Caption: Enantiomeric relationship of β-L- and β-D-Xylofuranose.

A summary of their key physicochemical properties is presented below for direct comparison. It is important to note that as enantiomers, their physical properties such as melting point and solubility are identical, while their optical activities are equal in magnitude but opposite in direction.

Propertyβ-L-Xylofuranoseβ-D-Xylofuranose
Molecular Formula C₅H₁₀O₅C₅H₁₀O₅
Molecular Weight 150.13 g/mol [1]150.13 g/mol
CAS Number 41546-29-6[1]37110-85-3
Appearance White to off-white crystalline solidWhite to off-white crystalline solid
Melting Point 158-161 °C[2]Data not available
Specific Rotation ([α]D) +105.1° (c=3 in water, 22 hrs)[2]Data not available for furanose form
Solubility Soluble in water and glycerin; insoluble in ethanol (B145695) and ether.[2]Soluble in water

Experimental Protocols

The synthesis of β-L-xylofuranose and β-D-xylofuranose typically involves the protection of the parent L- and D-xylose, respectively, to favor the formation of the furanose ring, followed by deprotection. A common strategy is the formation of a 1,2-O-isopropylidene derivative.

Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

This protocol describes the synthesis of the protected L-xylofuranose intermediate from L-xylose.[2]

Materials:

Procedure:

  • Suspend L-(-)-xylose and anhydrous MgSO₄ in anhydrous acetone.

  • Add concentrated H₂SO₄ to the suspension at room temperature and stir for 12 hours.

  • Filter the reaction mixture and wash the collected solids with acetone.

  • Neutralize the filtrate to pH ~9 with NH₄OH solution.

  • Filter to remove the suspended solids and concentrate the filtrate to obtain the crude bis-acetonide intermediate as an oil.

  • Suspend the oil in water and adjust the pH to 2 with 1 N HCl. Stir for 12 hours at room temperature.

  • Neutralize the mixture to pH ~7 with 25% K₃PO₄ solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield 1,2-O-isopropylidene-α-L-xylofuranose.

A similar procedure can be followed for the synthesis of 1,2-O-isopropylidene-α-D-xylofuranose starting from D-xylose.[3]

Hydrolysis to β-Xylofuranose

The final deprotection step to yield the free β-xylofuranose is typically achieved through acid-catalyzed hydrolysis.

Materials:

  • 1,2-O-Isopropylidene-α-xylofuranose (L- or D-enantiomer)

  • Dilute acid (e.g., 0.1 N HCl or trifluoroacetic acid)

  • Dowex-50 (H⁺ form) resin or a weak base for neutralization

  • Solvents for purification (e.g., ethanol, water)

Procedure:

  • Dissolve the 1,2-O-isopropylidene-α-xylofuranose in an aqueous solution of the dilute acid.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralize the reaction mixture using a basic resin or by careful addition of a weak base.

  • Remove the resin by filtration.

  • Concentrate the filtrate under reduced pressure.

  • The resulting xylofuranose, which will be a mixture of α and β anomers, can be purified and the β-anomer isolated by recrystallization or chromatography.

The workflow for the synthesis of β-D-xylofuranose from D-xylose is depicted below. The same process applies to the L-enantiomer starting from L-xylose.

Synthesis_Workflow D_Xylose D-Xylose Protection Protection (Acetone, H+) D_Xylose->Protection Intermediate 1,2-O-Isopropylidene- α-D-xylofuranose Protection->Intermediate Deprotection Acid Hydrolysis (e.g., dil. HCl) Intermediate->Deprotection Purification Purification (Chromatography/Recrystallization) Deprotection->Purification beta_D_Xylofuranose β-D-Xylofuranose Purification->beta_D_Xylofuranose

Caption: General workflow for the synthesis of β-D-Xylofuranose.
Enantiomeric Separation

The separation of β-L- and β-D-xylofuranose can be achieved using chiral high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. A one-step chiral HPLC method has been developed to separate anomers and enantiomers of various carbohydrates, including xylose, using a Chiralpak AD-H column.[4]

Biological Significance and Signaling Pathways

While D-xylose is one of the most abundant sugars in nature, primarily found in the pyranose form as a major component of hemicellulose, L-xylose is a rare sugar.[5] Consequently, the biological roles and metabolic pathways of D-xylose are much better understood than those of its L-enantiomer.

D-Xylose Metabolism

In various microorganisms, D-xylose is metabolized through several pathways, including the oxido-reductase pathway and the isomerase pathway.[6][7] These pathways convert D-xylose into D-xylulose, which is then phosphorylated to enter the pentose (B10789219) phosphate pathway. While these pathways primarily process the more abundant pyranose form, the furanose form is in equilibrium and can also be metabolized.

In humans, D-xylose is not a major nutrient and is largely excreted.[5] However, enzymes such as protein xylosyltransferases (XYLT1, XYLT2) utilize UDP-xylose to initiate the biosynthesis of glycosaminoglycan chains on proteoglycans, a crucial process in the formation of the extracellular matrix.[5]

The signaling effects of D-xylose have been studied in yeast, where high concentrations can induce sugar signaling pathways, albeit to a lesser extent than glucose.[8] These studies have primarily focused on the metabolic response and regulation of gene expression related to sugar transport and fermentation.

The known metabolic pathways for D-xylose in microorganisms are summarized below.

D_Xylose_Metabolism cluster_pathways D-Xylose Metabolic Pathways cluster_oxido Oxido-reductase Pathway cluster_iso Isomerase Pathway D_Xylose D-Xylose (pyranose/furanose equilibrium) Xylitol Xylitol D_Xylose->Xylitol Xylose Reductase D_Xylulose2 D-Xylulose D_Xylose->D_Xylulose2 Xylose Isomerase D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol Dehydrogenase D_Xylulose_P D-Xylulose-5-phosphate D_Xylulose->D_Xylulose_P Xylulokinase D_Xylulose2->D_Xylulose_P Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_P->PPP

Caption: Major metabolic pathways of D-xylose in microorganisms.
L-Xylose Biological Activity

L-xylose is a rare sugar, and its biological roles are not well-defined. It can be produced from L-xylulose, which is an intermediate in some metabolic pathways.[3] L-xylulose itself has shown potential as an inhibitor of α-glucosidase, suggesting a possible role in blood glucose regulation.[3] Derivatives of L-xylose have been investigated for their potential as inhibitors of urinary glucose reabsorption, as well as for antitumor and anti-HIV properties.

As of the current literature, there are no well-defined signaling pathways specifically initiated by either β-L-xylofuranose or β-D-xylofuranose in mammalian cells. Their biological effects are more likely to be mediated through their roles as building blocks in glycoconjugates or as metabolic intermediates, where the stereochemistry dictates their recognition and processing by specific enzymes. Further research is needed to elucidate any direct signaling roles these furanose enantiomers may play.

References

A Technical Guide to beta-L-Xylofuranose: Nomenclature, Properties, and Relevance in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of beta-L-Xylofuranose, a pentose (B10789219) sugar of significant interest in various scientific disciplines. The document details its formal nomenclature, alternative names, and key physicochemical properties. Furthermore, it explores its biological significance, potential applications in drug development, and relevant experimental context.

Nomenclature and Identification

Correctly identifying and naming chemical compounds is fundamental in scientific research. This section outlines the IUPAC-sanctioned names and common synonyms for this compound.

IUPAC Nomenclature

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (2S,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol [1]. An alternative, and also correct, IUPAC name is beta-L-xylo-pentofuranose [1]. The "beta" designation indicates the stereochemistry at the anomeric carbon (C1), where the hydroxyl group is on the same side as the CH₂OH group in the Haworth projection. The "L" configuration specifies the stereochemistry relative to L-glyceraldehyde. The "furanose" part of the name indicates a five-membered ring structure.

Alternative Names and Identifiers

In literature and chemical databases, this compound may be referred to by several other names and identifiers, which are crucial for comprehensive database searches and procurement.

Identifier Type Identifier Source
Synonym This compoundPubChem[1]
CAS Number 41546-29-6PubChem[1], precisionFDA[2]
PubChem CID 12182421PubChem[1]
ChEBI ID CHEBI:153151PubChem[1]
FDA UNII 3KE2M5R4ZOPubChem[1], precisionFDA[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in experimental settings. The following table summarizes key quantitative data.

Property Value Source
Molecular Formula C₅H₁₀O₅PubChem[1]
Molecular Weight 150.13 g/mol PubChem[1]
Appearance White fine crystalline powderChemBK[3]
Melting Point 158-161 °CChemBK[3]
Boiling Point 375.36 °C at 760 mmHgChemBK[3]
Solubility Soluble in water and glycerin; insoluble in ethanol (B145695) and ether.ChemBK[3]
Specific Rotation [α]D +173° (6 min) to +105.1° (22 hrs, c=3 in water)ChemBK[3]
Density 1.681 g/cm³ChemBK[3]
Flash Point 180.812 °CChemBK[3]

Biological Significance and Applications in Drug Development

L-sugars, including L-xylose and its derivatives, are of growing interest in the field of drug development. Unlike their D-enantiomers, which are common in nature and readily metabolized, L-sugars are often resistant to metabolic enzymes. This property can be leveraged to create more stable and effective therapeutic agents.

L-nucleoside analogues, which incorporate L-sugars like L-xylofuranose, are a significant area of research for potential antiviral and anticancer drugs[4][5]. The resistance of the L-sugar moiety to enzymatic degradation can enhance the biological half-life of these drugs. Furthermore, L-xylulose, a related L-sugar, has been shown to inhibit α-glucosidase, suggesting a potential role in managing blood glucose levels[4].

Experimental Protocols

Generalized Synthesis of a Protected L-Xylofuranose Derivative

This protocol outlines a potential pathway starting from L-xylose.

Materials:

Procedure:

  • Formation of the Di-O-isopropylidene-L-xylofuranose:

    • Suspend L-xylose in a mixture of anhydrous acetone and methanol.

    • Add anhydrous copper sulfate and a catalytic amount of concentrated sulfuric acid.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the acid with a suitable base (e.g., sodium bicarbonate), filter the solids, and concentrate the filtrate under reduced pressure.

    • Purify the resulting di-O-isopropylidene-L-xylofuranose by column chromatography.

  • Acetylation of the Free Hydroxyl Group:

    • Dissolve the purified product in pyridine.

    • Add acetic anhydride and stir at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench with methanol and remove the solvents under reduced pressure.

    • The resulting product is a protected acetylated L-xylofuranose derivative.

  • Deprotection to Yield this compound:

    • Dissolve the protected intermediate in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide in methanol to remove the acetyl and isopropylidene protecting groups.

    • Monitor the deprotection by TLC.

    • Neutralize the reaction with Dowex-50 (H⁺ form) resin.

    • Filter the resin and concentrate the filtrate to obtain crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Visualizing Relevant Pathways

To illustrate the broader context in which L-xylose and its derivatives are relevant, the following diagrams depict a hypothetical metabolic pathway and an enzymatic workflow.

Hypothetical Metabolic Pathway of L-Xylose

While the metabolic pathways of D-xylose are well-documented, the metabolism of L-xylose is less characterized. The following diagram illustrates a hypothetical pathway for L-xylose metabolism, drawing parallels with known D-xylose metabolic routes.

L_Xylose_Metabolism cluster_input Input cluster_pathway Hypothetical Metabolic Conversion cluster_output Central Metabolism L-Xylose L-Xylose L-Xylulose L-Xylulose L-Xylose->L-Xylulose L-Xylose Isomerase L-Xylulose-5-phosphate L-Xylulose-5-phosphate L-Xylulose->L-Xylulose-5-phosphate Xylulokinase Pentose Phosphate Pathway Pentose Phosphate Pathway L-Xylulose-5-phosphate->Pentose Phosphate Pathway

Hypothetical L-Xylose Metabolic Pathway
Enzymatic Hydrolysis of Xylan (B1165943) for Xylose Production

This compound is a form of xylose, which is a major component of hemicellulose in plant biomass. The enzymatic breakdown of xylan is a key process in biorefineries.

Xylan_Hydrolysis Xylan Xylan Xylo-oligosaccharides Xylo-oligosaccharides Xylan->Xylo-oligosaccharides Endo-β-1,4-xylanase Xylose Xylose Xylo-oligosaccharides->Xylose β-Xylosidase

Enzymatic Workflow for Xylan Hydrolysis

References

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of Xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability and degradation of carbohydrate moieties is critical for ensuring the efficacy, safety, and shelf-life of therapeutic agents and formulations. Xylofuranose (B8766934), a five-membered ring pentose (B10789219) sugar, is a key structural component in various biologically active molecules. This technical guide provides a comprehensive overview of its thermal stability and the intricate pathways through which it degrades under thermal stress. While direct and extensive research on the isolated thermal degradation of xylofuranose is limited, significant insights can be drawn from studies on its more common isomer, xylopyranose, where xylofuranose often appears as a crucial intermediate.

Thermal Stability of Xylofuranose

The thermal degradation of xylose and its isomers is a complex process involving numerous competing reactions. The stability of the furanose ring is generally lower than that of the pyranose ring, making it more susceptible to thermal decomposition. The initiation of thermal degradation for xylose typically occurs at temperatures above 150°C, with significant mass loss observed around 225°C to 285°C[1].

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics of these processes. The conversion of β-D-xylopyranose to xylofuranose is an initial step in some degradation pathways, proceeding through a transition state with a significant energy barrier[2]. This suggests that while xylofuranose is an accessible intermediate, it is energetically less favorable than the pyranose form.

Key Degradation Pathways

The thermal degradation of xylose isomers, including xylofuranose, proceeds through several primary pathways:

  • Ring-Opening and Isomerization: The initial step in the degradation of cyclic sugars like xylofuranose and xylopyranose is often a ring-opening reaction to form the acyclic xylose isomer[1][2]. This open-chain form is highly reactive and serves as a precursor to numerous degradation products.

  • Dehydration: The elimination of water molecules is a major degradation route, leading to the formation of furan (B31954) derivatives, most notably furfural[1][3]. This process is often acid-catalyzed and can occur through a series of dehydration and cyclization steps.

  • Ring Contraction: Xylopyranose can undergo ring contraction to form the less stable xylofuranose, which can then proceed through its own degradation pathways or isomerize to the open-chain form[2].

  • Carbon-Carbon Bond Fission: At higher temperatures, C-C bond cleavage occurs, leading to the formation of smaller, low molecular weight compounds such as glycolaldehyde, acetaldehyde, and acetone[1][4].

The following diagram illustrates the initial steps in the thermal degradation of xylopyranose, highlighting the role of xylofuranose as an intermediate.

G Xylopyranose β-D-Xylopyranose Xylofuranose Xylofuranose (Intermediate) Xylopyranose->Xylofuranose Ring Contraction AcyclicXylose Acyclic D-Xylose Xylopyranose->AcyclicXylose Ring Opening DehydrationProducts Dehydration Products (e.g., Anhydroxylopyranose) Xylopyranose->DehydrationProducts Direct Dehydration Xylofuranose->AcyclicXylose Ring Opening FissionProducts C-C Fission Products (e.g., Glycolaldehyde) AcyclicXylose->FissionProducts C-C Bond Fission Furfural Furfural AcyclicXylose->Furfural Dehydration & Cyclization

Initial thermal degradation pathways of xylopyranose.

Quantitative Data on Thermal Degradation

The following table summarizes key energetic data from computational studies on the initial decomposition pathways of β-D-xylopyranose, which provide context for the stability of xylofuranose.

Reaction PathwayTransition StateFree Energy Barrier (ΔG‡) at 673.15 K (kJ mol⁻¹)Reference
Ring Contraction to XylofuranoseTS-B163.5[2]
Ring Opening to Acyclic D-Xylose-191.2[4]

Note: Data is for the gas-phase pyrolysis of β-D-xylopyranose. The free energy barrier represents the energy required for the reaction to proceed.

Experimental Protocols for Degradation Analysis

A variety of experimental techniques are employed to study the thermal degradation of sugars and identify the resulting products.

  • Objective: To determine the thermal stability and decomposition temperature range of a sample.

  • Methodology: A small amount of the sample is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate (e.g., 30 K min⁻¹), and the mass of the sample is continuously monitored. The resulting data provides a thermogram showing mass loss as a function of temperature[4].

  • Objective: To identify the volatile and semi-volatile products of thermal decomposition.

  • Methodology: The sample is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere. The resulting degradation products are immediately introduced into a gas chromatograph (GC) for separation. The separated components are then analyzed by a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns[4].

The workflow for Py-GC/MS analysis is depicted below.

G cluster_pyrolysis Pyrolysis cluster_analysis Analysis Sample Xylofuranose Sample Pyrolyzer Pyrolyzer (High Temperature) Sample->Pyrolyzer GC Gas Chromatograph (Separation) Pyrolyzer->GC Transfer of Degradation Products MS Mass Spectrometer (Identification) GC->MS

References

Solubility of β-L-Xylofuranose in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of β-L-Xylofuranose in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who require an understanding of the solubility characteristics of this specific pentose (B10789219) sugar isomer. Due to the limited availability of quantitative solubility data specifically for β-L-Xylofuranose, this guide incorporates the most relevant available data for xylose, alongside qualitative information for the specific isomer.

Quantitative Solubility Data

Organic SolventSolubility (g/L)
Dimethyl Sulfoxide (DMSO)296.9
Dimethylformamide (DMF)69.8
Methanol15.0
Isopropanol2.9
Tetrahydrofuran (THF)2.6
Acetone2.4
γ-Butyrolactone (GBL)2.1

Data sourced from a supplementary information document by The Royal Society of Chemistry. The experimental method involved the addition of excess xylose to 1 ml of the solvent.[1]

Qualitative Solubility Information

Qualitative assessments of β-L-Xylofuranose solubility have been reported, providing a broader understanding of its behavior in different solvent classes.

These qualitative observations are consistent with the general understanding of the solubility of polar molecules like sugars. The high polarity of water and glycerin allows for effective solvation of the hydroxyl groups of β-L-Xylofuranose through hydrogen bonding. Conversely, the nonpolar nature of ether and the lower polarity of ethanol compared to water make them poor solvents for this highly hydroxylated molecule.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for β-L-Xylofuranose in specific organic solvents, the following is a generalized experimental protocol based on the shake-flask method, which is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment
  • β-L-Xylofuranose (high purity)

  • Organic solvents of interest (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of β-L-Xylofuranose solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess β-L-Xylofuranose B Add to a known volume of organic solvent in a sealed vial A->B C Agitate at a constant temperature for a defined period (e.g., 24-48 hours) B->C D Allow undissolved solid to settle C->D E Centrifuge to separate the saturated solution from the solid D->E F Carefully withdraw an aliquot of the supernatant E->F G Dilute the aliquot with a suitable solvent F->G H Analyze the concentration of β-L-Xylofuranose using a calibrated analytical method (e.g., HPLC) G->H

Figure 1: Experimental workflow for determining the solubility of β-L-Xylofuranose.
Detailed Methodological Steps

  • Preparation of Saturated Solutions: Add an excess amount of β-L-Xylofuranose to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Subsequently, centrifuge the vials to achieve a clear separation of the saturated solution from the undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) without disturbing the solid phase.

  • Quantification: Accurately dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of β-L-Xylofuranose in the diluted sample using a validated analytical method, such as HPLC with a refractive index detector (RID) or an evaporative light scattering detector (ELSD).

  • Calculation: Calculate the solubility of β-L-Xylofuranose in the organic solvent based on the measured concentration and the dilution factor. The results are typically expressed in g/L or mg/mL.

Logical Relationship of Solubility Factors

The solubility of a solute in a solvent is governed by a complex interplay of factors. The following diagram illustrates the key relationships influencing the solubility of β-L-Xylofuranose in organic solvents.

G cluster_0 Solute Properties (β-L-Xylofuranose) cluster_1 Solvent Properties cluster_2 System Conditions cluster_3 Outcome Solute_Polarity High Polarity (Multiple -OH groups) Solubility Solubility Solute_Polarity->Solubility favors polar solvents Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility hinders dissolution Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility like dissolves like H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility enhances interaction Temperature Temperature Temperature->Solubility generally increases

References

The Unsung Hero of Carbohydrate Chemistry: An In-depth Technical Guide to the Furanose Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast and intricate world of carbohydrate chemistry, the six-membered pyranose ring has long commanded the spotlight. However, its five-membered counterpart, the furanose form, plays a uniquely significant and often underestimated role in a myriad of biological processes and therapeutic applications. This technical guide provides a comprehensive exploration of the furanose ring, offering insights into its structure, stability, and reactivity, with a particular focus on its importance in biological systems and as a target for drug discovery.

Structural Nuances and Conformational Dynamics

Carbohydrates in solution exist in a dynamic equilibrium between their open-chain and cyclic forms. The formation of a five-membered furanose ring arises from the intramolecular hemiacetal or hemiketal formation between a carbonyl group and a hydroxyl group on the fourth carbon of the sugar backbone.[1][2] This seemingly subtle structural variation from the six-membered pyranose ring imparts distinct conformational flexibility.

While pyranose rings predominantly adopt stable chair conformations, furanose rings are characterized by a continuous pseudorotation through a series of envelope and twist forms.[3] This conformational dynamism is crucial for their biological function, allowing them to adapt to the specific steric and electronic requirements of enzyme active sites and receptor binding pockets.

The conformation of a furanose ring can be precisely determined using Nuclear Magnetic Resonance (NMR) spectroscopy, with the analysis of vicinal proton-proton coupling constants (³JHH) providing detailed information about the torsional angles within the ring.[4][5][6]

The Furanose-Pyranose Equilibrium: A Delicate Balance

The relative populations of furanose and pyranose forms in solution are governed by a complex interplay of thermodynamic and kinetic factors, including the specific monosaccharide, solvent, temperature, and pH. While pyranoses are generally the thermodynamically more stable form for most aldohexoses in aqueous solution, the furanose form can be significantly populated, particularly for certain aldopentoses and ketohexoses.[7][8][9]

Table 1: Equilibrium Composition of D-Aldopentoses in D₂O at 31°C [10]

Aldopentoseα-Pyranose (%)β-Pyranose (%)α-Furanose (%)β-Furanose (%)
D-Ribose21.558.56.513.5
D-Arabinose6334<1<1
D-Xylose36.563<1<1
D-Lyxose7227<1<1

Table 2: Equilibrium Composition of D-Aldohexoses in D₂O at 31°C [10]

Aldohexoseα-Pyranose (%)β-Pyranose (%)α-Furanose (%)β-Furanose (%)
D-Allose187057
D-Altrose20432611
D-Glucose3763<1<1
D-Mannose6733<1<1
D-Gulose2278<1<1
D-Idose31361617
D-Galactose306415
D-Talose41301316

Biological Significance: Beyond a Structural Variant

The furanose form is not merely a minor isomer; it is a critical component of fundamental biological molecules and pathways.

The Backbone of Genetic Information

Perhaps the most prominent role of the furanose ring is in the structure of nucleic acids. The ribose and deoxyribose sugars that form the backbone of RNA and DNA, respectively, exist exclusively in the β-D-furanose form. This specific conformation is essential for the proper helical structure and function of these genetic polymers.

Microbial Cell Walls and Pathogenesis

Furanose-containing glycans are integral components of the cell walls of many pathogenic microorganisms, including bacteria, fungi, and protozoa.[11] For instance, galactofuranose (Galf) is a key constituent of the cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis. As mammals do not synthesize galactofuranose, the enzymes involved in its biosynthesis represent attractive targets for the development of novel antimicrobial drugs.[12]

The UDP-Galactofuranose Biosynthetic Pathway

The biosynthesis of galactofuranose-containing glycoconjugates is initiated by the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). This reaction is catalyzed by the enzyme UDP-galactopyranose mutase (UGM).[12][13]

UDP_Galf_Biosynthesis UDP_Glc UDP-Glucose UGE UDP-glucose 4-epimerase (UGE) UDP_Glc->UGE UDP_Galp UDP-Galactopyranose UGM UDP-galactopyranose mutase (UGM) UDP_Galp->UGM UDP_Galf UDP-Galactofuranose GalfT Galactofuranosyl- transferase (GalfT) UDP_Galf->GalfT Galf_Glycan Galf-containing Glycoconjugate UGE->UDP_Galp UGM->UDP_Galf GalfT->Galf_Glycan

Biosynthesis of UDP-Galactofuranose.

Furanose in Drug Development

The unique structural and biological roles of furanose-containing molecules make them attractive targets and scaffolds for drug discovery.

Targeting Furanose-Specific Enzymes

The enzymes involved in the biosynthesis and metabolism of furanose-containing glycans in pathogens, such as UDP-galactopyranose mutase, are prime targets for the development of novel antimicrobial agents.[13] Inhibitors of these enzymes could disrupt the formation of essential cell wall components, leading to microbial cell death.

Furanose Scaffolds in Medicinal Chemistry

The conformational flexibility and dense stereochemical information of the furanose ring make it an excellent scaffold for the design of bioactive molecules. By appending various functional groups to the furanose core, medicinal chemists can create diverse libraries of compounds for screening against a wide range of therapeutic targets.[14]

Drug_Discovery_Workflow cluster_0 Target Identification & Validation cluster_1 Lead Discovery cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development TIV Identify furanose- specific pathway/enzyme LD High-throughput screening of compound libraries TIV->LD LS Lead compound synthesis (Furanose analogs) LD->LS LO Structure-Activity Relationship (SAR) studies LS->LO ADMET ADMET Profiling LO->ADMET PCD In vivo efficacy and toxicity studies ADMET->PCD CT Clinical Trials PCD->CT Market Market CT->Market

Carbohydrate-Based Drug Discovery Workflow.

Experimental Protocols

Synthesis of a Furanose Derivative: 3-O-allyl-5-azido-1,2-O-isopropylidene-D-xylofuranose

This protocol describes the synthesis of a versatile furanose intermediate that can be further modified for various applications.[15]

Materials:

  • 5-azido-1,2-O-isopropylidene-D-xylofuranose

  • Allyl bromide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 5-azido-1,2-O-isopropylidene-D-xylofuranose (1.0 eq) in anhydrous DMF at 0°C under an inert atmosphere, add sodium hydride (1.2 eq) portionwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add allyl bromide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane-EtOAc gradient) to afford the desired 3-O-allyl-5-azido-1,2-O-isopropylidene-D-xylofuranose.

Enzymatic Assay for β-Galactofuranosidase Activity

This protocol provides a method for determining the activity of a β-D-galactofuranosidase using a chromogenic substrate.[16][17]

Materials:

  • β-Galactofuranosidase enzyme solution

  • p-nitrophenyl-β-D-galactofuranoside (pNP-Galf) substrate solution

  • Sodium acetate buffer (e.g., 50 mM, pH 4.5)

  • Sodium carbonate solution (e.g., 1 M) for stopping the reaction

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the sodium acetate buffer and the pNP-Galf substrate solution in a microcentrifuge tube.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a specific volume of the β-galactofuranosidase enzyme solution.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a volume of the sodium carbonate solution. This will also develop the yellow color of the p-nitrophenolate product.

  • Measure the absorbance of the solution at 405 nm using a spectrophotometer.

  • A blank reaction containing all components except the enzyme should be run in parallel to correct for any non-enzymatic hydrolysis of the substrate.

  • The amount of p-nitrophenol released can be quantified using a standard curve prepared with known concentrations of p-nitrophenol. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Conclusion

The furanose form of carbohydrates, though often overshadowed by its pyranose counterpart, is a molecule of profound significance in chemistry and biology. Its unique conformational properties and central role in key biological structures and pathways, particularly in pathogenic microorganisms, have established it as a critical area of research. For scientists and professionals in drug development, a deep understanding of furanose chemistry opens up new avenues for the design and synthesis of novel therapeutics to combat a range of diseases. The continued exploration of the synthesis, conformation, and biological interactions of furanose-containing molecules will undoubtedly lead to further breakthroughs in our understanding of the carbohydrate world and its therapeutic potential.

References

The Ascending Relevance of L-Xylofuranose in Industry and Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-xylofuranose, a pentose (B10789219) sugar and an enantiomer of the more common D-xylofuranose, has emerged from relative obscurity to become a molecule of significant interest in both industrial and pharmaceutical research.[1][2] This technical guide provides a comprehensive overview of the current and potential applications of L-xylofuranose and its derivatives. It delves into the industrial-scale production of its precursor, L-xylose, and details the synthetic pathways to key L-xylofuranose-based compounds with therapeutic potential. The guide further explores the mechanistic action of these compounds, particularly as antiviral agents and sodium-glucose cotransporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes. Quantitative data on their biological activity and physical properties are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of prominent L-xylofuranose derivatives are provided, alongside visual representations of relevant biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in this burgeoning field.

Introduction: The Industrial Landscape of Xylose Production

The industrial availability of L-xylose is a critical precursor to the synthesis of L-xylofuranose. L-xylose is primarily derived from xylan (B1165943), a major component of hemicellulose found in plant biomass such as corncobs and hardwoods.[2] The production process typically involves the hydrolysis of xylan to release xylose monomers.

Industrial Production of Xylose

The large-scale production of xylose from lignocellulosic biomass involves several key stages:

  • Raw Material Pretreatment: Biomass such as corncobs is first cleaned and milled to increase the surface area for subsequent chemical treatment.[2]

  • Hemicellulose Extraction: The pretreated biomass undergoes extraction to separate the hemicellulose fraction. A common industrial method is cold caustic extraction.[3]

  • Hydrolysis: The extracted xylan is then hydrolyzed to xylose. This is often achieved through acid hydrolysis, using agents like sulfuric acid, or via enzymatic hydrolysis with xylanases for a more environmentally friendly approach.[2][4][5][6][7]

  • Purification: The resulting xylose solution is purified to remove lignin, other sugars, and impurities. This can involve filtration, ion exchange chromatography, and crystallization to yield high-purity xylose.[3][4]

The efficient and cost-effective production of high-purity xylose is paramount for its use as a starting material in pharmaceutical synthesis.

Pharmaceutical Relevance of L-Xylofuranose Derivatives

The unique stereochemistry of L-xylofuranose makes it a valuable chiral building block for the synthesis of novel therapeutic agents. Its derivatives have shown significant promise in two primary areas: antiviral therapy and the management of type 2 diabetes.

Antiviral Nucleoside Analogues

L-xylofuranose serves as a scaffold for the synthesis of nucleoside analogues with potent antiviral activity. These molecules mimic natural nucleosides and interfere with viral replication. A notable application is in the development of agents against human cytomegalovirus (HCMV).

SGLT2 Inhibitors for Type 2 Diabetes

Derivatives of L-xylose have been identified as selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2).[3] SGLT2 is primarily responsible for the reabsorption of glucose in the kidneys. By inhibiting this transporter, L-xylofuranose-based drugs can promote the excretion of excess glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes.[8]

Quantitative Data on L-Xylofuranose Derivatives

The following tables summarize key quantitative data for representative L-xylofuranose derivatives with pharmaceutical relevance.

Table 1: Physical Properties of Selected L-Xylofuranose Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
L-XylofuranoseC₅H₁₀O₅150.13Not Reported[9]
1,2-O-Isopropylidene-α-D-xylofuranoseC₈H₁₄O₅190.19569-71[10]
5-Guanidino-3-O-dodecyl-xylofuranose derivativeNot SpecifiedNot SpecifiedNot Reported[11]
O-xyloside SGLT2 inhibitor (Compound 26)Not SpecifiedNot SpecifiedNot Reported[8]

Table 2: Biological Activity of L-Xylofuranose Derivatives

Compound/Derivative ClassTargetActivity MetricValueCell Line/AssayReference
5-deoxy-α-L-lyxofuranosyl benzimidazolesHuman Cytomegalovirus (HCMV)IC₅₀0.2-0.4 µMPlaque Assay[9]
2-isopropylamino/cyclopropylamino-α-lyxofuranosyl benzimidazolesHuman Cytomegalovirus (HCMV)IC₅₀60-100 µMPlaque Assay[9]
Guanidinomethyltriazole xylofuranose (B8766934) derivativeAcetylcholinesterase (AChE)Kᵢ22.87 µMIn vitro enzyme assay[12]
3-O-dodecyl (N-Boc)guanidino xylofuranoseAcetylcholinesterase (AChE)Kᵢ7.49 µMIn vitro enzyme assay[12]
3-O-dodecyl (N-Boc)guanidino xylofuranoseChronic Myeloid Leukemia (K562)GI₅₀31.02 µMCell proliferation assay[11]
3-O-dodecyl (N-Boc)guanidino xylofuranoseBreast Cancer (MCF-7)GI₅₀26.89 µMCell proliferation assay[11]
Aminomethyltriazole 5'-isonucleosideChronic Myeloid Leukemia (K562)GI₅₀6.33 µMCell proliferation assay[11]
Aminomethyltriazole 5'-isonucleosideBreast Cancer (MCF-7)GI₅₀8.45 µMCell proliferation assay[11]
O-xyloside (Compound 26)SGLT2IC₅₀14 nMIn vitro enzyme assay[8]
N-β-D-xylosylindole derivative (19m)SGLT2EC₅₀Similar to phlorizinCell-based assay[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key L-xylofuranose intermediates and derivatives.

Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

This intermediate is crucial for the synthesis of various L-xylofuranose derivatives.

  • Materials: L-xylose, anhydrous acetone, concentrated sulfuric acid, magnesium sulfate (B86663), saturated sodium bicarbonate solution, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • Suspend L-xylose (1.0 eq) and anhydrous magnesium sulfate (2.0 eq) in anhydrous acetone.

    • Cool the suspension in an ice bath and add concentrated sulfuric acid (catalytic amount) dropwise with stirring.

    • Allow the reaction mixture to stir at room temperature overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

    • Filter the solid magnesium sulfate and wash with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the product by silica (B1680970) gel column chromatography.

General Protocol for the Synthesis of L-Xylofuranosyl Nucleoside Analogues (via Silyl-Hilbert-Johnson Reaction)

This protocol outlines the synthesis of antiviral nucleoside analogues.

  • Materials: L-xylofuranose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-xylofuranose), desired nucleobase (e.g., a benzimidazole (B57391) derivative), hexamethyldisilazane (B44280) (HMDS), ammonium (B1175870) sulfate (catalyst), anhydrous acetonitrile (B52724), Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf), saturated sodium bicarbonate solution, dichloromethane.

  • Procedure:

    • Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, suspend the nucleobase in anhydrous acetonitrile. Add HMDS and a catalytic amount of ammonium sulfate. Reflux the mixture until the solution becomes clear. Remove the solvent under reduced pressure to obtain the silylated nucleobase.

    • Glycosylation: Dissolve the silylated nucleobase and the protected L-xylofuranose derivative in anhydrous acetonitrile under an inert atmosphere. Cool the solution in an ice bath. Add the Lewis acid (e.g., TMSOTf) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Workup and Deprotection: Quench the reaction by pouring it into a cold saturated sodium bicarbonate solution. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The protecting groups are then removed using standard procedures (e.g., methanolic ammonia (B1221849) for benzoyl groups) to yield the final nucleoside analogue.

    • Purification: Purify the final compound by silica gel column chromatography or preparative HPLC.

Synthesis of an O-Xyloside SGLT2 Inhibitor Derivative

This protocol is a representative synthesis of an L-xylose-based SGLT2 inhibitor.

  • Materials: L-xylose, appropriate aglycone precursor, activating agents (e.g., trichloroacetimidate (B1259523) formation), Lewis acid catalyst (e.g., boron trifluoride etherate), anhydrous dichloromethane, quenching agent (e.g., triethylamine), purification solvents.

  • Procedure:

    • Preparation of the Glycosyl Donor: Convert L-xylose into a suitable glycosyl donor, for example, a trichloroacetimidate derivative, through a multi-step process involving protection of the hydroxyl groups.

    • Glycosylation: In a flame-dried flask under an inert atmosphere, dissolve the aglycone precursor and the L-xylose glycosyl donor in anhydrous dichloromethane. Cool the reaction to the appropriate temperature (e.g., -78 °C). Add the Lewis acid catalyst dropwise. Stir the reaction for the specified time, monitoring by TLC.

    • Workup and Deprotection: Quench the reaction with triethylamine. Allow the mixture to warm to room temperature and concentrate under reduced pressure. The crude product is then subjected to deprotection steps to remove the protecting groups from the xylose moiety.

    • Purification: The final O-xyloside is purified using column chromatography on silica gel to afford the pure SGLT2 inhibitor.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of L-xylofuranose derivatives are rooted in their interaction with specific biological pathways.

Mechanism of Antiviral L-Xylofuranose Nucleosides

L-xylofuranose-based nucleoside analogues exert their antiviral effect by disrupting viral DNA or RNA synthesis.

dot

Antiviral_Mechanism cluster_cell Host Cell cluster_virus Viral Replication L_Xyl_Analog L-Xylofuranose Nucleoside Analogue L_Xyl_Analog_MP Analogue Monophosphate L_Xyl_Analog->L_Xyl_Analog_MP Host/Viral Kinases L_Xyl_Analog_DP Analogue Diphosphate L_Xyl_Analog_MP->L_Xyl_Analog_DP Host Kinases L_Xyl_Analog_TP Analogue Triphosphate (Active Form) L_Xyl_Analog_DP->L_Xyl_Analog_TP Host Kinases Viral_Polymerase Viral DNA/RNA Polymerase L_Xyl_Analog_TP->Viral_Polymerase Competitive Inhibition Viral_Genome Growing Viral DNA/RNA Strand Viral_Polymerase->Viral_Genome Incorporation Chain_Termination Chain Termination & Inhibition of Replication Viral_Genome->Chain_Termination

Caption: Mechanism of action of L-xylofuranose antiviral nucleoside analogues.

The analogue enters the host cell and is phosphorylated by host or viral kinases to its active triphosphate form. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Incorporation of the analogue leads to chain termination and inhibition of viral replication.

Mechanism of L-Xylofuranose-based SGLT2 Inhibitors

L-xylofuranose-based SGLT2 inhibitors act in the proximal convoluted tubule of the kidney nephron.

dot

SGLT2_Inhibition cluster_nephron Kidney Proximal Tubule Glomerular_Filtrate Glomerular Filtrate (contains Glucose) SGLT2 SGLT2 Transporter Glomerular_Filtrate->SGLT2 Glucose & Na+ Urine Urine (Increased Glucose Excretion) Glomerular_Filtrate->Urine Proximal_Tubule_Cell Proximal Tubule Epithelial Cell GLUT2 GLUT2 Transporter Proximal_Tubule_Cell->GLUT2 Bloodstream Bloodstream SGLT2->Proximal_Tubule_Cell Reabsorption GLUT2->Bloodstream Glucose to Blood L_Xyl_SGLT2i L-Xylofuranose SGLT2 Inhibitor L_Xyl_SGLT2i->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition by L-xylofuranose derivatives.

In the proximal tubule of the kidney, SGLT2 reabsorbs glucose from the glomerular filtrate back into the bloodstream. L-xylofuranose-based SGLT2 inhibitors selectively block this transporter, preventing glucose reabsorption. This leads to increased urinary glucose excretion, which in turn lowers blood glucose levels.

Conclusion and Future Outlook

L-xylofuranose has transitioned from a simple monosaccharide to a molecule of considerable industrial and pharmaceutical interest. Its role as a chiral precursor for the synthesis of potent antiviral agents and selective SGLT2 inhibitors highlights its potential in addressing significant global health challenges. The continued optimization of industrial-scale production of L-xylose will be crucial in making L-xylofuranose-based therapeutics more accessible. Future research is expected to further explore the therapeutic applications of L-xylofuranose derivatives, potentially expanding into areas such as oncology and immunology. The development of novel synthetic methodologies will also be key to unlocking the full potential of this versatile carbohydrate. This guide serves as a foundational resource for researchers poised to contribute to this exciting and rapidly evolving field.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of beta-L-Xylofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical synthesis of β-L-xylofuranose derivatives, crucial building blocks in the development of novel therapeutics, particularly antiviral and anticancer agents. The protocols outlined herein focus on the stereoselective synthesis of the β-anomer, a common challenge in carbohydrate chemistry.

Introduction

L-nucleoside analogues are a significant class of compounds investigated for their therapeutic potential, often exhibiting enhanced metabolic stability compared to their D-enantiomers. The synthesis of these molecules requires access to chiral L-sugar precursors, such as β-L-xylofuranose. The stereocontrolled formation of the β-glycosidic bond is a critical step in these synthetic routes. These notes detail reliable methods for the preparation of L-xylofuranose donors and their subsequent glycosylation to yield β-L-xylofuranosides.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps.

Table 1: Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

StepStarting MaterialReagentsSolventReaction TimeTemperatureYieldReference
1L-(-)-xyloseAcetone (B3395972), conc. H₂SO₄, MgSO₄Acetone12 hRoom Temp.52%[1]

Table 2: Synthesis of 1,2,3,5-tetra-O-acetyl-L-xylofuranose (adapted from D-xylose protocol)

StepStarting MaterialReagentsSolventReaction TimeTemperatureYieldReference
1L-xyloseAcetic Anhydride (B1165640), Pyridine (B92270)Pyridine12-18 hRoom Temp.High(General Method)
2Peracetylated L-xyloseAcetic Anhydride, Acetic Acid, H₂SO₄Acetic Acid2 h0°C to RTGood(General Method)

Table 3: β-Glycosylation to form L-Xylofuranosyl Nucleosides (adapted from D-xylofuranosyl protocol)

StepGlycosyl DonorNucleobaseLewis Acid/PromoterSolventReaction TimeTemperatureAnomeric SelectivityYieldReference
1Peracetylated 1-O-acetyl-α-L-xylofuranoseSilylated Purine/PyrimidineTMSOTfAcetonitrile (B52724)VariesRoom Temp.β-anomer favored50-65%[2]

Experimental Protocols

Protocol 1: Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

This protocol describes the preparation of a key protected intermediate from L-xylose.

Materials:

Procedure:

  • Suspend L-(-)-xylose (e.g., 19.15 g, 127.5 mmol) and MgSO₄ (30.72 g, 255.0 mmol) in acetone (190 mL).

  • Add concentrated H₂SO₄ (1.9 mL) to the suspension at room temperature.

  • Stir the mixture for 12 hours at room temperature, monitoring the consumption of L-xylose by TLC.

  • Filter the reaction mixture and wash the collected solids with acetone.

  • Neutralize the filtrate with NH₄OH solution to a pH of approximately 9.

  • Remove the suspended solids by filtration.

  • Concentrate the filtrate to obtain the crude bis-acetonide intermediate as a yellow oil.

  • Suspend the oil in water and adjust the pH to 2 with 1 N HCl to selectively hydrolyze the 3,5-O-isopropylidene group.

  • Stir the mixture at room temperature for the appropriate time, monitoring by TLC.

  • Neutralize the reaction with a suitable base (e.g., K₃PO₄ solution) to pH ~7.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield 1,2-O-isopropylidene-α-L-xylofuranose.[1]

Protocol 2: Preparation of 1,2,3,5-tetra-O-acetyl-β-L-xylofuranose (L-xylofuranose tetraacetate)

This protocol describes the peracetylation of L-xylose to form a suitable glycosyl donor. This is a general procedure adapted for L-xylose.

Materials:

  • L-xylose

  • Acetic anhydride

  • Pyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Dichloromethane (B109758) or Chloroform

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Step A: Peracetylation. Dissolve L-xylose in pyridine and cool the solution in an ice bath. Add acetic anhydride dropwise with stirring. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by pouring it into ice water and extract the product with dichloromethane. Wash the organic layer sequentially with cold 1N HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the peracetylated L-xylose.

  • Step B: Anomeric Acetylation. Dissolve the peracetylated L-xylose from Step A in a mixture of acetic anhydride and glacial acetic acid. Cool to 0°C and add a catalytic amount of concentrated sulfuric acid. Stir the reaction at 0°C and then allow it to warm to room temperature while monitoring with TLC. Once the reaction is complete, pour the mixture into ice-cold saturated sodium bicarbonate solution and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, the crude 1-O-acetyl-2,3,5-tri-O-acetyl-L-xylofuranose can be purified by chromatography.

Protocol 3: Stereoselective Synthesis of β-L-Xylofuranosyl Nucleosides

This protocol outlines the glycosylation of a nucleobase using a protected L-xylofuranose donor, adapted from the Silyl-Hilbert-Johnson reaction conditions.[2]

Materials:

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-L-xylofuranose (or the peracetylated equivalent)

  • The desired nucleobase (e.g., uracil, adenine)

  • Hexamethyldisilazane (B44280) (HMDS)

  • Ammonium sulfate (catalytic)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Anhydrous acetonitrile

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, suspend the nucleobase in a mixture of hexamethyldisilazane and a catalytic amount of ammonium sulfate. Reflux the mixture until the solution becomes clear, indicating the formation of the silylated nucleobase. Remove the excess HMDS under vacuum.

  • Glycosylation: Dissolve the silylated nucleobase and the L-xylofuranosyl acetate donor in anhydrous acetonitrile under an inert atmosphere. Cool the solution to 0°C. Add TMSOTf dropwise to the reaction mixture. Stir the reaction and allow it to warm to room temperature, monitoring its progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding it to a cold saturated sodium bicarbonate solution. Extract the product with dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the protected β-L-xylofuranosyl nucleoside.

  • Deprotection: The benzoyl or acetyl protecting groups can be removed under Zemplén conditions (catalytic sodium methoxide (B1231860) in methanol) followed by neutralization, or by using methanolic ammonia.

Visualizations

Synthesis Workflow for 1,2-O-Isopropylidene-α-L-xylofuranose

G cluster_0 Protocol 1: Synthesis of a Protected L-Xylofuranose Intermediate L_Xylose L-(-)-Xylose Acetonide_Formation Acetonide Formation (Acetone, H₂SO₄, MgSO₄) L_Xylose->Acetonide_Formation Bis_Acetonide Bis-acetonide Intermediate Acetonide_Formation->Bis_Acetonide Selective_Hydrolysis Selective Hydrolysis (1N HCl) Bis_Acetonide->Selective_Hydrolysis Isopropylidene_Xylofuranose 1,2-O-Isopropylidene- α-L-xylofuranose Selective_Hydrolysis->Isopropylidene_Xylofuranose Purification Purification (Chromatography) Isopropylidene_Xylofuranose->Purification Final_Product_1 Pure Protected L-Xylofuranose Purification->Final_Product_1

Caption: Workflow for the synthesis of 1,2-O-isopropylidene-α-L-xylofuranose.

General Pathway for β-L-Xylofuranosyl Nucleoside Synthesis

G cluster_1 General Synthesis of β-L-Xylofuranosyl Nucleosides L_Xylose L-Xylose Protection_Activation Protection & Activation (e.g., Acetylation) L_Xylose->Protection_Activation Glycosyl_Donor L-Xylofuranosyl Donor (e.g., 1-O-Acetyl derivative) Protection_Activation->Glycosyl_Donor Glycosylation Glycosylation (Lewis Acid) Glycosyl_Donor->Glycosylation Silylated_Base Silylated Nucleobase Silylated_Base->Glycosylation Protected_Nucleoside Protected β-L-Xylofuranosyl Nucleoside Glycosylation->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Product β-L-Xylofuranosyl Nucleoside Deprotection->Final_Product

Caption: General synthetic pathway for β-L-xylofuranosyl nucleosides.

References

Application Notes and Protocols for the Enzymatic Synthesis of β-L-Xylofuranosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of β-L-xylofuranosides. Given the prevalence of D-xylose in nature, the enzymatic synthesis of L-xylofuranosides represents a specialized area of biocatalysis. The following protocols are designed as a foundational guide for screening commercially available xylosidases and other glycosidases for this novel transformation, as well as for optimizing the synthetic process.

Introduction

β-L-xylofuranosides are carbohydrate derivatives with potential applications in drug development, particularly as nucleoside analogs with antiviral or anticancer properties. The furanose form of L-xylose is a rare sugar moiety, and its enzymatic synthesis offers a route to stereoselective production under mild reaction conditions. The key enzymatic activity for this synthesis is transglycosylation, where a glycosidase catalyzes the transfer of a xylofuranosyl moiety from a donor substrate to an acceptor molecule. While most xylosidases are specific for D-xylose, some glycosidases exhibit relaxed substrate specificity and may accept L-xylose as a substrate. This document outlines the principles and experimental procedures for exploring this synthetic route.

Data Presentation

The enzymatic synthesis of β-L-xylofuranosides is an emerging area, and as such, direct quantitative data is scarce. However, data from analogous enzymatic syntheses, such as the formation of L-arabinosides and the transglycosylation activity of various glycosidases, can provide valuable benchmarks. The following tables summarize relevant data to guide experimental design.

Table 1: Examples of Glycosidases with Transglycosylation Activity on Pentoses

EnzymeSource OrganismGlycoside Hydrolase FamilyDonor SubstrateAcceptor Substrate(s)Product(s)Reference
β-XylosidaseAspergillus sp.GH3p-Nitrophenyl-β-D-xylopyranosidep-Nitrophenyl-β-D-xylopyranosidep-Nitrophenyl-β-D-xylooligosaccharides[1]
α-L-ArabinofuranosidaseThermobacillus xylanilyticusGH51p-Nitrophenyl-α-L-arabinofuranosideBenzyl α-D-xylopyranosideBenzyl α-L-arabinofuranosyl-(1→2)-α-D-xylopyranoside[2]
α-L-ArabinofuranosidaseClostridium thermocellumGH51p-Nitrophenyl-α-L-arabinofuranosidep-Nitrophenyl-α-L-arabinofuranosideDi- and oligo-arabinofuranosides[1]

Table 2: Kinetic Parameters of a β-Xylosidase for D-Xylo-oligosaccharides

SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (mM⁻¹s⁻¹)
Xylobiose3.3 ± 0.72.7 ± 0.40.82 ± 0.21
Xylotriose0.144 ± 0.0112.0 ± 0.114 ± 1.3

Data from a GH39 β-xylosidase from Thermoanaerobacterium sp.[2]. These values for D-xylo-oligosaccharides can serve as a baseline for comparison when screening for activity with L-xylose donors.

Experimental Protocols

The following protocols provide a framework for the screening of enzymes and the synthesis of β-L-xylofuranosides.

Protocol 1: Screening of Glycosidases for Transglycosylation Activity with L-Xylose

This protocol is designed to identify commercially available or purified glycosidases capable of utilizing an L-xylofuranosyl donor for transglycosylation.

Materials:

  • Enzymes: A selection of β-xylosidases and other glycosidases (e.g., α-L-arabinofuranosidases, β-glucosidases) from various microbial sources.

  • Donor Substrate: Activated L-xylose donor (e.g., p-nitrophenyl-β-L-xylofuranoside). Note: This may require chemical synthesis if not commercially available.

  • Acceptor Substrate: A suitable alcohol or another sugar (e.g., methanol, propanol, methyl α-D-glucopyranoside).

  • Reaction Buffer: 50 mM Sodium phosphate (B84403) buffer, pH 7.0 (optimal pH may vary depending on the enzyme).

  • Quenching Solution: 1 M Sodium carbonate.

  • Analytical Equipment: HPLC system with a suitable column for carbohydrate analysis (e.g., amino-based column) and a UV detector.

Procedure:

  • Enzyme Solution Preparation: Prepare stock solutions of each enzyme in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Reaction Buffer: to a final volume of 100 µL

    • Donor Substrate: 10 mM final concentration

    • Acceptor Substrate: 100 mM final concentration

    • Enzyme Solution: Add a predetermined amount of enzyme (e.g., 1-5 µg).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-50°C) with gentle shaking.

  • Time-Course Sampling: Withdraw aliquots (e.g., 10 µL) at various time points (e.g., 1, 4, 8, 24 hours).

  • Reaction Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC to detect the formation of new product peaks corresponding to the β-L-xylofuranoside. The release of p-nitrophenol from the donor can also be monitored spectrophotometrically at 405 nm.

Protocol 2: Preparative Scale Synthesis and Purification of a β-L-Xylofuranoside

This protocol outlines a general procedure for the larger-scale synthesis and purification of a target β-L-xylofuranoside using an enzyme identified in Protocol 1.

Materials:

  • Enzyme: The selected glycosidase with activity towards the L-xylose donor.

  • Donor Substrate: p-Nitrophenyl-β-L-xylofuranoside or another suitable activated L-xylose donor.

  • Acceptor Substrate: The desired alcohol or sugar acceptor.

  • Reaction Buffer: Optimized buffer from screening experiments.

  • Purification System: Flash chromatography system or preparative HPLC with a suitable column (e.g., silica (B1680970) gel for flash chromatography, C18 or a specific carbohydrate column for HPLC).

  • Solvents: For extraction (e.g., ethyl acetate) and chromatography (e.g., acetonitrile/water or ethyl acetate/hexane gradients).

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the donor and acceptor substrates in the reaction buffer.

  • Enzyme Addition: Add the enzyme to the reaction mixture. The optimal enzyme loading should be determined empirically.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC analysis of small aliquots.

  • Reaction Termination: Once the reaction has reached the desired conversion, terminate it by heat inactivation of the enzyme (e.g., 100°C for 10 minutes) or by adding an organic solvent.

  • Extraction: If applicable, extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product and purify by flash chromatography or preparative HPLC.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry.

Visualizations

Enzymatic_Synthesis_Workflow cluster_screening Protocol 1: Enzyme Screening cluster_synthesis Protocol 2: Preparative Synthesis Enzyme_Source Glycosidase Library Reaction Transglycosylation Screening Enzyme_Source->Reaction Donor L-Xylofuranosyl Donor Donor->Reaction Acceptor Acceptor Substrate Acceptor->Reaction Analysis HPLC Analysis Reaction->Analysis Hit Active Enzyme Identified Analysis->Hit Prep_Reaction Scale-up Reaction Hit->Prep_Reaction Optimized Conditions Purification Purification (Chromatography) Prep_Reaction->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Product β-L-Xylofuranoside Characterization->Product

Caption: Workflow for screening and synthesis of β-L-xylofuranosides.

Transglycosylation_Mechanism cluster_reaction Transglycosylation Reaction Donor L-Xylofuranosyl-OR1 (Donor) Intermediate Enzyme-Xylofuranosyl Intermediate Donor->Intermediate + Enzyme Enzyme Glycosidase (e.g., Xylosidase) Intermediate->Donor - R1-OH Product β-L-Xylofuranosyl-OR2 (Product) Intermediate->Product + Acceptor Acceptor R2-OH (Acceptor) Product->Intermediate - Enzyme Byproduct1 R1-OH Byproduct2 Enzyme

Caption: General mechanism of enzymatic transglycosylation.

References

Application Notes and Protocols: Protecting Group Strategies for the Selective Synthesis of Xylofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylofuranose (B8766934) derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules, including antiviral nucleoside analogues and other therapeutic agents. The selective functionalization of the hydroxyl groups at the C-2, C-3, and C-5 positions of the furanose ring is paramount for the synthesis of these complex molecules. This requires a robust and well-planned protecting group strategy. This document provides detailed application notes and experimental protocols for the selective protection of xylofuranose, enabling the targeted synthesis of its derivatives. Orthogonal protecting group strategies, which allow for the selective removal of one protecting group in the presence of others, are essential for the multistep synthesis of complex carbohydrate-based drugs.[1][2]

Key Intermediate: 1,2-O-Isopropylidene-α-D-xylofuranose

The most common starting material for the selective synthesis of xylofuranose derivatives is 1,2-O-isopropylidene-α-D-xylofuranose. This intermediate is readily prepared from D-xylose and serves as a versatile platform for subsequent modifications of the C-3 and C-5 hydroxyl groups.[3][4][5]

Orthogonal Protecting Group Strategies

The selective protection of the C-3 and C-5 hydroxyl groups of 1,2-O-isopropylidene-α-D-xylofuranose can be achieved using a variety of protecting groups that are stable under different conditions, allowing for their selective removal. Common protecting groups include benzyl (B1604629) (Bn), benzoyl (Bz), and various silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS).

A typical strategy involves the selective protection of the more reactive primary hydroxyl group at C-5, followed by the protection of the secondary hydroxyl group at C-3. Alternatively, both hydroxyl groups can be protected simultaneously, followed by selective deprotection.

Below is a diagram illustrating a general workflow for the selective synthesis of xylofuranose derivatives.

G cluster_0 Starting Material Preparation cluster_1 Selective Protection Strategies cluster_2 Further Modifications D_Xylose D-Xylose Acetone_H Acetone, H+ D_Xylose->Acetone_H Xylo_IP 1,2-O-Isopropylidene- α-D-xylofuranose Acetone_H->Xylo_IP Selective_5_OH Selective Protection of 5-OH Xylo_IP->Selective_5_OH Xylo_5_P 5-O-Protected- 1,2-O-isopropylidene- α-D-xylofuranose Selective_5_OH->Xylo_5_P Protection_3_OH Protection of 3-OH Xylo_3_5_P 3,5-Di-O-Protected- 1,2-O-isopropylidene- α-D-xylofuranose Protection_3_OH->Xylo_3_5_P Xylo_5_P->Protection_3_OH Selective_Deprotection Selective Deprotection Xylo_3_5_P->Selective_Deprotection Functionalization Functionalization Selective_Deprotection->Functionalization Final_Product Target Xylofuranose Derivative Functionalization->Final_Product

Caption: General workflow for the synthesis of xylofuranose derivatives.

Data Presentation: Comparison of Protecting Group Strategies

The following table summarizes various protecting group strategies for the selective synthesis of xylofuranose derivatives, starting from 1,2-O-isopropylidene-α-D-xylofuranose.

Target DerivativeProtecting Group (PG)Reagents and ConditionsYield (%)Reference(s)
5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose Benzoyl (Bz)Benzoyl chloride, Pyridine (B92270), CH₂Cl₂, 0 °C to rt~90[6]
3,5-Di-O-benzoyl-1,2-O-isopropylidene-α-D-xylofuranose Benzoyl (Bz)Benzoyl chloride, Pyridine, CH₂Cl₂, rtHigh[7]
3,5-Di-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranose Benzyl (Bn)Benzyl bromide, NaH, DMF, 0 °C to rtHigh[8][9]
3-O-Benzyl-1,2-O-isopropylidene-α-D-xylofuranose Benzyl (Bn)From 5-O-TBDMS derivative: BnBr, NaH, DMFGood[10]
5-O-TBDMS-1,2-O-isopropylidene-α-D-xylofuranose TBDMSTBDMSCl, Imidazole, DMF, rtHigh[10]

Experimental Protocols

Protocol 1: Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose

This protocol describes the synthesis of the key starting material from D-xylose.

Materials:

Procedure:

  • Suspend D-xylose (1 equiv.) in anhydrous acetone.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, neutralize the acid with anhydrous sodium carbonate or by carefully adding ammonia solution until the pH is neutral.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify by silica (B1680970) gel column chromatography to obtain 1,2-O-isopropylidene-α-D-xylofuranose.

Expected Yield: 50-70%

Protocol 2: Selective Benzoylation of the 5-OH Group

This protocol details the selective protection of the primary hydroxyl group at the C-5 position.

Materials:

  • 1,2-O-Isopropylidene-α-D-xylofuranose

  • Anhydrous pyridine

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Benzoyl chloride (BzCl)

Procedure:

  • Dissolve 1,2-O-isopropylidene-α-D-xylofuranose (1 equiv.) in a mixture of anhydrous pyridine and anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by adding methanol (B129727).

  • Dilute the mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 5-O-benzoyl-1,2-O-isopropylidene-α-D-xylofuranose.[6]

Expected Yield: ~90%[6]

Protocol 3: Benzylation of 3-OH and 5-OH Groups

This protocol describes the protection of both free hydroxyl groups.

Materials:

  • 1,2-O-Isopropylidene-α-D-xylofuranose

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Benzyl bromide (BnBr)

Procedure:

  • To a stirred suspension of NaH (2.5 equiv.) in anhydrous DMF at 0 °C, add a solution of 1,2-O-isopropylidene-α-D-xylofuranose (1 equiv.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (2.5 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain 3,5-di-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranose.[8][9]

Expected Yield: High

Protocol 4: Deprotection of Benzyl Ethers

This protocol outlines the removal of benzyl protecting groups.

Materials:

  • 3,5-Di-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranose

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzylated xylofuranose derivative in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate to obtain the deprotected product.

Application in Drug Development: Synthesis of Antiviral Nucleoside Analogues

The selective synthesis of xylofuranose derivatives is a cornerstone in the development of antiviral drugs. For instance, carbocyclic xylofuranosylguanine has shown potent activity against herpes simplex virus, human cytomegalovirus, and varicella-zoster virus.[11] The synthesis of such analogues often begins with a suitably protected xylofuranose derivative, which is then coupled with a nucleobase. The choice of protecting groups is critical to ensure compatibility with the glycosylation and subsequent deprotection steps.

The following diagram illustrates a simplified workflow for the synthesis of a xylofuranose nucleoside analogue.

G Xylo_Protected Differentially Protected Xylofuranose Coupling Glycosylation (e.g., Vorbrüggen) Xylo_Protected->Coupling Nucleobase Silylated Nucleobase Nucleobase->Coupling Protected_Nucleoside Protected Xylofuranosyl Nucleoside Coupling->Protected_Nucleoside Deprotection Global Deprotection Protected_Nucleoside->Deprotection Final_Analogue Antiviral Nucleoside Analogue Deprotection->Final_Analogue

Caption: Synthesis of a xylofuranose nucleoside analogue.

Conclusion

The ability to selectively protect and deprotect the hydroxyl groups of xylofuranose is fundamental to the synthesis of complex, biologically active molecules. The protocols and strategies outlined in this document provide a framework for researchers in medicinal chemistry and drug development to design and execute efficient synthetic routes towards novel xylofuranose-based therapeutics. The careful selection of orthogonal protecting groups allows for precise control over the chemical transformations, ultimately enabling the synthesis of target molecules with high purity and yield.

References

Application Notes and Protocols for the Stereoselective Synthesis of β-L-Xylofuranosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Xylofuranosides are important carbohydrate motifs found in various biologically active molecules, including nucleoside analogues with potential therapeutic applications. The stereoselective synthesis of the β-anomer of L-xylofuranosides presents a significant challenge due to the inherent flexibility of the furanose ring and the tendency to form mixtures of α and β anomers. This document provides detailed application notes and a generalized experimental protocol for the stereoselective synthesis of β-L-xylofuranosides, primarily leveraging the principle of neighboring group participation.

Core Principle: Neighboring Group Participation

The key strategy for achieving high β-selectivity in the glycosylation of L-xylofuranose is the use of a participating protecting group at the C-2 position. Acyl-type protecting groups, such as benzoyl (Bz) or acetyl (Ac), can participate in the reaction mechanism to control the stereochemical outcome.

Upon activation of the anomeric leaving group, the C-2 acyl group can attack the transient oxocarbenium ion from the α-face, forming a stable bicyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face of the xylofuranose (B8766934) ring. Consequently, the incoming nucleophile (glycosyl acceptor) can only attack from the β-face, leading to the exclusive or predominant formation of the 1,2-trans product, which in the case of L-xylofuranose, is the β-glycoside.

Data Presentation: Comparison of Glycosylation Methods for L-Xylofuranosides

The following table summarizes quantitative data from literature on the glycosylation of L-xylofuranose derivatives, highlighting the anomeric ratios achieved under different conditions. It is important to note that the synthesis of β-L-xylofuranosides is less commonly reported than that of their nucleoside counterparts.

Glycosyl DonorAcceptorPromoter/CatalystSolventYield (%)Anomeric Ratio (α:β)Reference
1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-L-xylofuranose2,6-DichloropurineStannic chloride (SnCl₄)Acetonitrile55 (total)1.2 : 1[1][2]
1-O-acetyl-2,3,5-tri-O-benzoyl-α/β-D-xylofuranoseSilylated Uracil DerivativesSnCl₄1,2-DichloroethaneHighN/A (product is N1-substituted nucleoside)[3]
1-O-Acetoxymethyl-2,3,5-tri-O-benzoyl-β-D-xylofuranoseThymineTMSOTfAcetonitrileN/A(Selectivity for xylofuranosyloxymethyl nucleoside)[4]
1-O-Acetoxymethyl-2,3,5-tri-O-benzoyl-β-D-xylofuranoseAdenineTMSOTfAcetonitrileN/A1.0 : 1.27 (natural vs. oxymethyl nucleoside)[4]
1-O-Acetoxymethyl-2,3,5-tri-O-benzoyl-β-D-xylofuranoseGuanineTMSOTfAcetonitrileN/A1.0 : 14.0 (natural vs. oxymethyl nucleoside)[4]

Note: The data for nucleoside synthesis often involves different reaction conditions and goals than O-glycoside synthesis. The anomeric ratios can be influenced by the nature of the nucleobase and the Lewis acid used.

Experimental Protocols

This section provides a detailed, generalized protocol for the stereoselective synthesis of β-L-xylofuranosides using a glycosyl donor with a participating group at C-2. A common and effective glycosyl donor for this purpose is a thioglycoside.

Protocol 1: Synthesis of a Phenylthio-L-xylofuranoside Donor with a C-2 Participating Group

This protocol describes the preparation of a suitable glycosyl donor from L-xylose.

Materials:

Procedure:

  • Peracetylation of L-Xylose:

    • Suspend L-xylose (1.0 eq) in pyridine (5-10 volumes).

    • Cool the mixture to 0 °C in an ice bath.

    • Add acetic anhydride (5.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding ice-water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous CuSO₄, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the peracetylated L-xylofuranose.

  • Thioglycosylation:

    • Dissolve the peracetylated L-xylofuranose (1.0 eq) in anhydrous DCM (10 volumes).

    • Add thiophenol (1.2 eq).

    • Cool the mixture to 0 °C and add BF₃·OEt₂ (1.5 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the phenylthio-tri-O-acetyl-L-xylofuranoside.

  • Selective Debenzoylation and Reprotection (if necessary):

    • To install a participating group at C-2 while having non-participating groups at C-3 and C-5, a deprotection/reprotection sequence is needed. For simplicity, this protocol proceeds with a C-2 benzoyl group.

  • Preparation of the 2-O-Benzoyl Donor:

    • Dissolve the tri-O-acetyl thioglycoside (1.0 eq) in dry MeOH.

    • Add a catalytic amount of NaOMe in MeOH and stir at room temperature until deacetylation is complete (monitor by TLC).

    • Neutralize the reaction with Amberlite IR-120 H⁺ resin, filter, and concentrate.

    • Dissolve the resulting triol in a mixture of pyridine and DCM.

    • Cool to -20 °C and add benzoyl chloride (1.1 eq) dropwise.

    • Stir at -20 °C for 4-6 hours.

    • Quench with MeOH, dilute with DCM, wash with saturated aqueous NaHCO₃ and brine.

    • Dry, concentrate, and purify by silica gel chromatography to afford the desired donor with a benzoyl group at C-2 and free hydroxyls at C-3 and C-5, which can be protected with non-participating groups (e.g., benzyl (B1604629) ethers) if required for the target molecule. For this general protocol, we will assume a per-O-benzoyl donor.

Protocol 2: Stereoselective β-L-Glycosylation

This protocol outlines the glycosylation reaction using the prepared donor and a generic alcohol acceptor.

Materials:

  • Phenylthio-2,3,5-tri-O-benzoyl-L-xylofuranoside (Glycosyl Donor)

  • Glycosyl Acceptor (with a free hydroxyl group)

  • N-Iodosuccinimide (NIS)

  • Silver trifluoromethanesulfonate (B1224126) (AgOTf) or Triflic acid (TfOH)

  • Anhydrous Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • 4 Å Molecular Sieves

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

Procedure:

  • Preparation:

    • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor (1.2 eq), glycosyl acceptor (1.0 eq), and freshly activated 4 Å molecular sieves.

    • Add anhydrous DCM or Et₂O (10-20 volumes).

    • Stir the mixture at room temperature for 30-60 minutes.

  • Activation:

    • Cool the mixture to the desired temperature (typically -40 °C to 0 °C).

    • Add NIS (1.5 eq).

    • Add a catalytic amount of AgOTf (0.1-0.2 eq) or TfOH (0.1-0.2 eq). The choice of activator can influence the reaction rate and selectivity.

  • Reaction:

    • Stir the reaction at the cooled temperature, allowing it to slowly warm to room temperature if necessary.

    • Monitor the reaction progress by TLC until the glycosyl donor is consumed (typically 1-4 hours).

  • Quenching and Work-up:

    • Quench the reaction by adding Et₃N (2-3 eq).

    • Dilute the mixture with DCM and filter through Celite to remove molecular sieves.

    • Wash the filtrate with saturated aqueous Na₂S₂O₃ to remove excess iodine, followed by saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to isolate the desired β-L-xylofuranoside. The anomeric configuration can be confirmed by NMR spectroscopy, typically by observing the coupling constant between H-1 and H-2. For β-furanosides, this coupling constant is typically small (< 2 Hz).

Visualizations

Logical Workflow for β-L-Xylofuranoside Synthesis

Beta_L_Xylofuranoside_Synthesis L_Xylose L-Xylose Peracylated_Xylo Peracylated L-Xylofuranose L_Xylose->Peracylated_Xylo Ac₂O, Pyridine Thioglycoside_Donor_Ac Thioglycoside Donor (C-2 Acetyl) Peracylated_Xylo->Thioglycoside_Donor_Ac PhSH, BF₃·OEt₂ Deprotected_Thioglycoside Deprotected Thioglycoside Thioglycoside_Donor_Ac->Deprotected_Thioglycoside NaOMe, MeOH Thioglycoside_Donor_Bz Thioglycoside Donor (C-2 Benzoyl) Deprotected_Thioglycoside->Thioglycoside_Donor_Bz BzCl, Pyridine Glycosylation Glycosylation Reaction Thioglycoside_Donor_Bz->Glycosylation Acceptor Glycosyl Acceptor (R-OH) Acceptor->Glycosylation Beta_Product β-L-Xylofuranoside Glycosylation->Beta_Product NIS, AgOTf

Caption: Workflow for the synthesis of β-L-xylofuranosides.

Signaling Pathway of Neighboring Group Participation

Neighboring_Group_Participation start α-Glycosyl Donor C-2 Benzoyl Group oxocarbenium Oxocarbenium Ion (transient) start->oxocarbenium Activation (e.g., NIS/AgOTf) acyloxonium Acyloxonium Ion Intermediate (β-face blocked) oxocarbenium->acyloxonium Intramolecular Attack product β-Glycoside (1,2-trans product) acyloxonium->product Nucleophilic Attack (from β-face)

Caption: Mechanism of neighboring group participation.

References

Application Notes and Protocols for the 1H and 13C NMR Assignment of beta-L-Xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique in chemical and biochemical research, providing detailed information about molecular structure, dynamics, and interactions. For carbohydrates such as beta-L-Xylofuranose, a five-carbon sugar with a furanose ring structure, NMR is crucial for unambiguous structural elucidation and conformational analysis. This document provides a comprehensive guide to the 1H and 13C NMR assignment of this compound, including tabulated spectral data and detailed experimental protocols. The L- and D- enantiomers of xylofuranose (B8766934) will have identical NMR spectra in a non-chiral solvent.

1H and 13C NMR Spectral Data

The following table summarizes the reported 1H and 13C NMR chemical shifts for the beta anomer of D-xylofuranose in D₂O. As enantiomers, this compound will exhibit identical chemical shifts in a non-chiral solvent.

Table 1: 1H and 13C NMR Chemical Shifts for beta-D-Xylofuranose in D₂O

Atom No.13C Chemical Shift (ppm)1H Chemical Shift (ppm)
1103.2Not explicitly found
2Data not availableNot explicitly found
3Data not availableNot explicitly found
4Data not availableNot explicitly found
5Data not availableNot explicitly found

Note: A complete, experimentally verified dataset for all proton and carbon positions of this compound was not found in the searched literature. The 13C chemical shift for the anomeric carbon (C1) is provided from a study on D-[1-13C]xylose.[1] Further 2D NMR experiments, as outlined in the protocol below, are necessary to assign the remaining resonances.

Experimental Protocols

A meticulous experimental approach is critical for obtaining high-quality NMR data for carbohydrates. The following protocol outlines the steps for sample preparation and acquisition of 1D and 2D NMR spectra for this compound.

1. Sample Preparation

  • Dissolution: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O, 99.9%). The use of a high-purity solvent is essential to minimize interfering signals.

  • Internal Standard: Add a small, known amount of an internal standard for chemical shift referencing. Common standards for aqueous samples include 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). The methyl signal of the standard is set to 0.00 ppm.

  • pH Adjustment: The chemical shifts of hydroxyl protons and anomeric protons can be pH-dependent. If necessary, adjust the pD of the sample to a desired value using dilute DCl or NaOD. A pD of 7 is common for biological samples.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample into a clean 5 mm NMR tube using a syringe filter.

2. NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR:

    • Purpose: To obtain a proton spectrum, showing the chemical shifts and multiplicities of all hydrogen atoms.

    • Key Parameters:

      • Pulse sequence: zg30 or similar

      • Solvent suppression: Presaturation (p19) or Watergate (zggpw5) to suppress the residual HOD signal.

      • Number of scans (ns): 16-64, depending on the sample concentration.

      • Relaxation delay (d1): 1-5 seconds.

  • 1D ¹³C NMR:

    • Purpose: To obtain a carbon spectrum, showing the chemical shifts of all carbon atoms.

    • Key Parameters:

      • Pulse sequence: zgpg30 or similar with proton decoupling.

      • Number of scans (ns): 1024 or more, as ¹³C has a low natural abundance and sensitivity.

      • Relaxation delay (d1): 2-5 seconds.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons, typically those on adjacent carbons. This is fundamental for tracing the spin system of the sugar ring.

    • Key Parameters:

      • Pulse sequence: cosygpqf or similar.

      • Spectral width (sw): Cover all proton resonances.

      • Number of increments (td in F1): 256-512.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon atom. This is the primary experiment for assigning carbon resonances based on proton assignments.

    • Key Parameters:

      • Pulse sequence: hsqcedetgpsisp2.3 or similar.

      • Spectral width (sw in F1): Cover the full ¹³C chemical shift range.

      • ¹JCH coupling constant: Set to ~145 Hz for typical C-H bonds in carbohydrates.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons. This is crucial for assigning quaternary carbons and for confirming assignments made from COSY and HSQC.

    • Key Parameters:

      • Pulse sequence: hmbcgplpndqf or similar.

      • Long-range coupling delay: Optimized for a coupling constant of 4-8 Hz.

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Purpose: To correlate all protons within a spin system. For this compound, this will show correlations between all the protons on the furanose ring.

    • Key Parameters:

      • Pulse sequence: mlevphpp or similar.

      • Spin-lock time (mixing time): 60-120 ms (B15284909) to allow for magnetization transfer throughout the spin system.

Visualizations

Structure of this compound

beta_L_Xylofuranose_Structure This compound Structure with Atom Numbering C1 C1 C2 C2 C1->C2 OH1 OH1 C1->OH1 OH C3 C3 C2->C3 OH2 OH2 C2->OH2 OH C4 C4 C3->C4 OH3 OH3 C3->OH3 OH C5 C5 C4->C5 O_ring O4 C4->O_ring OH5 OH5 C5->OH5 CH₂OH O_ring->C1

Caption: Structure of this compound with atom numbering for NMR assignment.

NMR Data Acquisition and Analysis Workflow

NMR_Workflow NMR Data Acquisition and Analysis Workflow cluster_experiments 1D and 2D NMR Experiments SamplePrep Sample Preparation (this compound in D₂O) NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition H1_1D 1D ¹H NMR_Acquisition->H1_1D C13_1D 1D ¹³C NMR_Acquisition->C13_1D COSY 2D ¹H-¹H COSY NMR_Acquisition->COSY HSQC 2D ¹H-¹³C HSQC NMR_Acquisition->HSQC HMBC 2D ¹H-¹³C HMBC NMR_Acquisition->HMBC TOCSY 2D TOCSY NMR_Acquisition->TOCSY Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Assignment Spectral Assignment Data_Processing->Assignment Structure_Validation Structure Validation and Conformational Analysis Assignment->Structure_Validation H1_1D->Data_Processing C13_1D->Data_Processing COSY->Data_Processing HSQC->Data_Processing HMBC->Data_Processing TOCSY->Data_Processing

Caption: Workflow for NMR data acquisition and analysis of this compound.

References

Application Notes & Protocols: Mass Spectrometry Analysis of β-L-Xylofuranose and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of β-L-Xylofuranose and its derivatives using mass spectrometry. The methodologies outlined are critical for researchers in glycobiology, drug discovery, and diagnostics, where the structural elucidation and quantification of these furanose sugars are paramount.

Introduction to β-L-Xylofuranose Analysis

β-L-Xylofuranose is a five-carbon sugar that exists in a furanose ring form. Its derivatives are integral components of various biomolecules and are often investigated for their therapeutic potential. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the characterization and quantification of these compounds.[1][2] Coupled with separation techniques like liquid chromatography (LC) and gas chromatography (GC), MS provides a powerful platform for analyzing complex biological samples.[2][3]

Common ionization techniques employed for the analysis of carbohydrates include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[4][5][6] ESI is particularly well-suited for LC-MS applications and is known for its soft ionization, which preserves the integrity of the analyte.[4][5][7]

Application Note 1: Qualitative Analysis and Structural Elucidation

Objective: To identify and characterize the structure of β-L-Xylofuranose and its derivatives using tandem mass spectrometry (MS/MS).

Mass spectrometry is a powerful tool for the structural characterization of carbohydrates.[1] Tandem mass spectrometry (MS/MS) experiments, in particular, provide valuable information about the connectivity and stereochemistry of sugar molecules through the analysis of their fragmentation patterns.[8][9][10]

General Workflow for Structural Elucidation:

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample Biological Sample Extraction Extraction of Carbohydrates Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS MS1 MS1 Scan (Precursor Ion Selection) LCMS->MS1 MS2 MS2 Scan (Fragmentation) MS1->MS2 Interpretation Interpretation of Fragmentation Pattern MS2->Interpretation Structure Structural Elucidation Interpretation->Structure

Caption: Workflow for structural elucidation of xylofuranose (B8766934) derivatives.

Fragmentation Patterns: The fragmentation of furanose rings in the gas phase typically involves glycosidic bond cleavages and cross-ring cleavages. The resulting fragment ions provide insights into the substituent positions and the nature of the sugar ring. For instance, the loss of water molecules (-18 Da) is a common fragmentation pathway for carbohydrates. Cross-ring cleavages can help to distinguish between different isomers.

Table 1: Common Fragment Ions in Pentofuranose Mass Spectra

Fragment TypeDescriptionTypical m/z Loss
Glycosidic CleavageCleavage of the bond linking the sugar to another molecule (aglycone).Varies depending on the aglycone
Cross-ring CleavageFragmentation of the furanose ring itself.Varies, often provides isomeric information
Water LossDehydration of the sugar molecule.18 Da (H₂O)
Formaldehyde LossLoss of a CH₂O unit.30 Da

Application Note 2: Quantitative Analysis of Xylofuranose Derivatives

Objective: To accurately quantify the concentration of specific β-L-Xylofuranose derivatives in biological matrices using LC-MS.

Quantitative analysis of xylofuranose derivatives is crucial in various fields, including clinical diagnostics and drug development.[11][12] Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for this purpose due to its high sensitivity, selectivity, and wide dynamic range.[2][13][14] Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are powerful MS techniques for targeted quantification.

General Workflow for Quantitative Analysis:

cluster_prep Sample & Standard Preparation cluster_lcmrms LC-MRM/MS Analysis cluster_quant Data Quantification SamplePrep Sample Preparation (Extraction, Cleanup) LC Chromatographic Separation (HILIC or Reversed-Phase) SamplePrep->LC StdPrep Preparation of Calibration Standards & Internal Standard StdPrep->LC MRM MRM Detection LC->MRM PeakIntegration Peak Integration MRM->PeakIntegration CalibrationCurve Generation of Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantification of Analyte CalibrationCurve->Quantification

Caption: Workflow for quantitative analysis using LC-MRM/MS.

Table 2: Example MRM Transitions for a Hypothetical Xylofuranose Derivative

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Xylofuranoside A251.1119.115
Xylofuranoside A251.189.120
Internal Standard256.1124.115

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) often requires derivatization of polar analytes like carbohydrates to increase their volatility and thermal stability.[15] Silylation is a common derivatization technique.

Materials:

  • Sample containing xylofuranose derivatives

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block

  • GC-MS system

Procedure:

  • Drying: Lyophilize or evaporate the sample to complete dryness.

  • Derivatization: a. Add 50 µL of pyridine to the dried sample and vortex to dissolve. b. Add 50 µL of BSTFA with 1% TMCS. c. Tightly cap the vial and heat at 70°C for 1 hour.

  • Analysis: a. Cool the sample to room temperature. b. Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Protocol 2: LC-MS/MS Method for the Analysis of Xylofuranose Derivatives

This protocol outlines a general method for the analysis of underivatized xylofuranose derivatives using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with ESI-MS/MS. HILIC is well-suited for the retention and separation of polar compounds like sugars.[13]

Instrumentation and Columns:

  • LC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.

  • HILIC column (e.g., Amide, Silica, or Zwitterionic phase).

Mobile Phases:

LC Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analytes.

Table 3: Example LC Gradient Program

Time (min)% Mobile Phase B
0.095
10.060
12.060
12.195
15.095

MS Parameters:

  • Ionization Mode: ESI positive or negative, depending on the derivative.

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

  • Collision Gas: Argon

Signaling Pathway Visualization

While a specific signaling pathway for β-L-Xylofuranose itself is not well-established in the provided context, we can visualize a generic pathway illustrating how a xylofuranose derivative, as a potential drug candidate, might modulate a cellular signaling cascade.

cluster_pathway Hypothetical Signaling Pathway Modulation XF_Derivative β-L-Xylofuranose Derivative Receptor Cell Surface Receptor XF_Derivative->Receptor Binds and Activates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Promotes CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway modulated by a xylofuranose derivative.

Conclusion

The methodologies described in these application notes and protocols provide a robust framework for the mass spectrometry-based analysis of β-L-Xylofuranose and its derivatives. The successful application of these techniques will enable researchers to gain deeper insights into the biological roles of these important sugars and accelerate the development of new therapeutics. The provided workflows and protocols can be adapted and optimized for specific research needs and instrumentation.

References

X-ray crystallography for determining the solid-state structure of xylofuranosides.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of single-crystal X-ray crystallography for determining the three-dimensional solid-state structure of xylofuranosides. Xylofuranosides, five-membered ring sugar moieties, are critical components of various biologically active molecules, and understanding their precise atomic arrangement is crucial for drug design and development.

Application Notes

X-ray crystallography is a powerful analytical technique that provides unambiguous determination of the atomic and molecular structure of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be generated, revealing the precise coordinates of each atom in the molecule and its packing in the crystal lattice.[1][2] This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Elucidating the exact conformation of xylofuranoside-containing molecules allows for a deeper understanding of how they interact with biological targets, guiding the design of more potent and selective drugs.

  • Drug Design and Development: The detailed structural information serves as a blueprint for the rational design of novel therapeutic agents, including nucleoside analogs and other carbohydrate-based drugs.[3]

  • Conformational Analysis: Determining the preferred conformation of the furanose ring (e.g., envelope or twist) and the orientation of its substituents is essential for understanding molecular recognition and biological activity.[4][5]

  • Solid-State Characterization: Understanding the crystal packing and intermolecular interactions, such as hydrogen bonding, is critical for assessing the stability, solubility, and other physicochemical properties of active pharmaceutical ingredients (APIs).[6]

Experimental Protocols

The determination of a crystal structure by X-ray diffraction is a multi-step process that begins with the preparation of high-quality single crystals.

Synthesis and Purification of Xylofuranosides

The initial step involves the chemical synthesis of the desired xylofuranoside derivative. A variety of synthetic strategies can be employed to obtain these molecules.[3][7] Following synthesis, rigorous purification is paramount to obtain a homogenous sample, which is a prerequisite for successful crystallization.[8]

Crystallization of Xylofuranosides

Obtaining diffraction-quality single crystals is often the most challenging step.[1][9] The general principle is to slowly bring a supersaturated solution of the purified compound to a state of lower solubility, inducing the formation of ordered crystals.

Protocol: Vapor Diffusion Method (Hanging Drop and Sitting Drop)

This is a commonly used technique for crystallizing small molecules.[8][10]

  • Prepare a concentrated solution of the purified xylofuranoside in a suitable solvent or solvent mixture.

  • Set up the crystallization plate:

    • Hanging Drop: A small drop (1-2 µL) of the xylofuranoside solution is mixed with an equal volume of a reservoir solution (containing a precipitant) on a siliconized glass coverslip. The coverslip is then inverted and sealed over a well containing a larger volume (500-1000 µL) of the reservoir solution.

    • Sitting Drop: A small drop of the xylofuranoside and reservoir solution mixture is placed on a post within a sealed well containing the reservoir solution.

  • Equilibration: Water vapor slowly diffuses from the drop to the reservoir solution, gradually increasing the concentration of the xylofuranoside in the drop.[8]

  • Incubation: The crystallization plate is incubated at a constant temperature. Crystals may form over a period of days to weeks.

Example Crystallization Conditions for Xylofuranoside Derivatives:

CompoundCrystallization MethodSolvent/Precipitant
1,2,3,5-di-O-methylene-α-d-xylofuranoseSlow evaporationDichloromethane/diethyl ether
2,3,5-tri-O-benzyl-d-xylofuranoseSlow evaporationDichloromethane/n-heptane

This data is synthesized from descriptions of crystallization in the provided search results.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted and exposed to a monochromatic X-ray beam.

Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically >0.1 mm in all dimensions) is carefully selected and mounted on a goniometer head.[1] For data collection at low temperatures, the crystal is often flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.[1]

  • Diffractometer Setup: The crystal is placed in an X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[5][11]

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[10] The positions and intensities of the diffracted spots (reflections) are recorded.[1]

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

Protocol: Structure Solution and Refinement

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[2]

  • Structure Solution: The initial positions of the atoms in the crystal's unit cell are determined. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and other parameters are adjusted to improve the agreement between the calculated diffraction pattern and the experimentally observed data.[12] This iterative process minimizes the R-factor, a measure of the goodness of fit.

Data Presentation

The final output of a successful X-ray crystallographic analysis is a set of atomic coordinates that define the molecular structure. This data is typically deposited in a crystallographic database and presented in publications with key geometric parameters summarized in tables.

Table 1: Crystallographic Data for Selected Xylofuranoside Derivatives

Parameter1,2,3,5-di-O-methylene-α-d-xylofuranose[4]2,3,5-tri-O-benzyl-d-xylofuranose[5]
Chemical FormulaC₇H₁₀O₅C₂₆H₂₆O₅
Formula Weight174.15418.47
Crystal SystemOrthorhombicOrthorhombic
Space GroupC222₁P2₁2₁2₁
a (Å)8.5509 (11)5.9789 (2)
b (Å)8.6327 (11)17.5108 (5)
c (Å)20.057 (3)21.0825 (6)
α (°)9090
β (°)9090
γ (°)9090
Volume (ų)1480.6 (3)2206.88 (12)
Z84
Temperature (K)100100
Radiation (λ, Å)Mo Kα (0.71073)Mo Kα (0.71073)
R-factor (R1)0.0330.0171

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental process for determining the solid-state structure of xylofuranosides using X-ray crystallography.

experimental_workflow synthesis Synthesis & Purification of Xylofuranoside crystallization Crystallization (e.g., Vapor Diffusion) synthesis->crystallization Purified Compound data_collection X-ray Diffraction Data Collection crystallization->data_collection Single Crystal structure_solution Structure Solution (Direct Methods) data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement Initial Model validation Structure Validation & Analysis refinement->validation Refined Structure

Caption: Overall workflow for xylofuranoside crystal structure determination.

crystallization_process start Supersaturated Solution of Xylofuranoside nucleation Nucleation start->nucleation Slow increase in concentration growth Crystal Growth nucleation->growth end Diffraction Quality Single Crystal growth->end

Caption: The process of crystal formation from a supersaturated solution.

data_to_structure diffraction_pattern Diffraction Pattern Spots (Reflections) Intensities electron_density Electron Density Map 3D representation of electron distribution diffraction_pattern->electron_density Fourier Transform atomic_model Atomic Model Atomic Coordinates (x, y, z) Bond Lengths & Angles electron_density->atomic_model Model Building & Refinement

Caption: From diffraction data to the final atomic model.

References

Application Notes: The Strategic Use of β-L-Xylofuranose as a Precursor in the Synthesis of Novel Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy.[1] The modification of the sugar moiety of a nucleoside can profoundly influence its biological activity, selectivity, and pharmacokinetic profile.[1] β-L-Xylofuranose, an L-enantiomer of the naturally occurring D-xylose, presents a unique scaffold for the design of novel nucleoside analogues. Its distinct stereochemistry, compared to the D-ribose found in natural nucleosides, offers the potential for creating compounds that can evade resistance mechanisms and exhibit novel modes of action. This document outlines the application of β-L-xylofuranose and its derivatives as precursors in the synthesis of innovative nucleoside analogues with therapeutic potential.

Key Advantages of L-Xylofuranose Scaffolds

The incorporation of an L-sugar moiety, such as L-xylofuranose, into nucleoside analogues can confer several advantageous properties:

  • Stereochemical Diversity : The L-configuration provides access to a region of chemical space that is distinct from that of endogenous D-nucleosides. This can lead to altered binding affinities for viral or cellular enzymes.

  • Evasion of Catabolism : L-nucleosides are often poor substrates for the enzymes that degrade natural D-nucleosides, potentially leading to a longer half-life in vivo.

  • Novel Biological Activities : The unique three-dimensional structure of L-xylo-nucleosides can result in novel interactions with biological targets, leading to new therapeutic applications.[2]

Synthetic Strategies

The synthesis of nucleoside analogues from β-L-xylofuranose precursors typically involves several key steps, including the protection of hydroxyl groups, activation of the anomeric center, glycosylation with a nucleobase, and subsequent deprotection and functional group manipulations.

A common strategy involves the preparation of a suitable glycosyl donor from L-xylose. This donor, often an acetylated or otherwise activated form of the sugar, is then coupled with a silylated nucleobase in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[3] The choice of protecting groups on the sugar is crucial for controlling the stereoselectivity of the glycosylation reaction.

Quantitative Data Summary

The following tables summarize key quantitative data from representative syntheses and biological evaluations of L-xylofuranose-derived nucleoside analogues.

Table 1: Synthesis of Guanidino Xylofuranosyl Nucleosides [3]

PrecursorNucleobaseGlycosylation Yield (%)Final Product
5-azido-3-O-benzyl-L-xylofuranosyl acetate (B1210297)6-Chloropurine (B14466)75 (N9), 15 (N7)5'-Guanidino-3'-O-benzyl-6-chloropurine-L-xylonucleoside
5-azido-3-O-benzyl-L-xylofuranosyl acetateUracilNot specified5'-Guanidino-3'-O-benzyl-uracil-L-xylonucleoside

Table 2: Biological Activity of Guanidino Xylofuranosyl Nucleosides against Cancer Cell Lines [3]

CompoundCell LineIC50 (µM)
5'-Guanidino-3'-O-benzyl-6-chloropurine-L-xylonucleoside (N9)DU-14527.63
5'-Guanidino-3'-O-benzyl-6-chloropurine-L-xylonucleoside (N7)DU-14524.48
5'-Guanidino-3'-O-benzyl-6-chloropurine-L-xylonucleoside (N7)HCT-1564.07
5'-Guanidino-3'-O-benzyl-6-chloropurine-L-xylonucleoside (N7)MCF-743.67
5'-Guanidino-3'-O-benzyl-uracil-L-xylonucleosideHCT-1576.02

Experimental Protocols

Protocol 1: General Procedure for the N-Glycosylation of a 5-Azido-3-O-benzyl-L-xylofuranosyl Acetate Donor with a Silylated Nucleobase [3]

  • Silylation of the Nucleobase: To a suspension of the nucleobase (e.g., 6-chloropurine or uracil) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) and trimethylsilyl chloride (TMSCl).

  • Heat the mixture at reflux under an inert atmosphere until a clear solution is obtained.

  • Cool the solution to room temperature.

  • Glycosylation: To the solution of the silylated nucleobase, add a solution of the 5-azido-3-O-benzyl-L-xylofuranosyl acetate donor in anhydrous acetonitrile.

  • Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired azido (B1232118) nucleoside.

Protocol 2: One-Pot Staudinger Reduction and Guanidinylation of 5'-Azido-L-xylonucleosides [3]

  • Staudinger Reduction: Dissolve the 5'-azido-L-xylonucleoside in a mixture of THF and water.

  • Add triphenylphosphine (B44618) (PPh3) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Guanidinylation: To the resulting amine solution, add N,N'-bis(tert-butoxycarbonyl)-N''-triflylguanidine and diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature for the specified time.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the protected 5'-guanidino-L-xylonucleoside.

  • Deprotection (if necessary): Treat the protected guanidino nucleoside with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) to remove the Boc protecting groups.

  • Co-evaporate the solvent with toluene (B28343) and purify the final product as required.

Visualizations

Synthesis_of_Guanidino_Xylofuranosyl_Nucleosides Xyl L-Xylofuranose Precursor AzidoSugar 5'-Azido-3'-O-benzyl -L-xylofuranosyl acetate Xyl->AzidoSugar Multi-step Synthesis AzidoNucleoside 5'-Azido-L-xylonucleoside AzidoSugar->AzidoNucleoside SilylBase Silylated Nucleobase SilylBase->AzidoNucleoside Glycosylation (TMSOTf) GuanidinoNucleoside 5'-Guanidino-L-xylonucleoside AzidoNucleoside->GuanidinoNucleoside Staudinger Reduction & Guanidinylation Experimental_Workflow_Glycosylation Start Start Silylation Silylate Nucleobase (BSA, TMSCl) Start->Silylation Glycosylation Glycosylation with Azido Sugar & TMSOTf Silylation->Glycosylation Quench Quench Reaction (aq. NaHCO3) Glycosylation->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification End Pure Azido Nucleoside Purification->End

References

Application Notes and Protocols for the Incorporation of beta-L-Xylofuranose into Oligosaccharides and Glycoconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of oligosaccharides and glycoconjugates containing beta-L-xylofuranose. While research in this specific area is emerging, this document outlines detailed chemical synthesis protocols adapted from established methods for analogous D-sugars, summarizes potential biological activities, and identifies key areas for future research.

Introduction

Glycoconjugates, molecules comprising carbohydrates covalently linked to proteins or lipids, are pivotal in a vast array of biological processes, including cell recognition, signaling, and immune responses.[1][2] The structural diversity of the glycan portion of these molecules dictates their specific functions. The incorporation of unnatural monosaccharides, such as the L-enantiomer of xylofuranose, into these structures offers a powerful strategy for developing novel therapeutic agents and research tools with unique biological properties.[3] L-sugars are often less susceptible to degradation by endogenous enzymes, potentially leading to compounds with improved pharmacokinetic profiles. This document focuses on the methodologies for incorporating this compound into oligosaccharides and glycoconjugates.

Chemical Synthesis of this compound-Containing Oligosaccharides

The chemical synthesis of oligosaccharides is a complex process that requires precise control of stereochemistry at the glycosidic linkage.[3] The protocols outlined below are adapted from established methods for the synthesis of D-xylofuranosides and can be applied to the synthesis of their L-counterparts by starting with L-xylose.

Protocol 1: Preparation of a Protected L-Xylofuranose Donor

A key step in oligosaccharide synthesis is the preparation of a stable, protected monosaccharide "donor" with a suitable leaving group at the anomeric position. This protocol describes the synthesis of a p-Tolyl 1-Thio-2,3-O-xylylene-β-L-xylofuranoside donor.

Materials:

Procedure:

  • Synthesis of p-Tolyl 1-Thio-2,3-O-xylylene-β-L-xylofuranoside:

    • To a solution of the starting L-xylofuranoside derivative in DMF, add NaH and α,α′-dibromo-o-xylene slowly at 0 °C.

    • Stir the reaction for 2 hours and then quench by adding saturated aqueous NH₄Cl.

    • Dilute the mixture with CH₂Cl₂ and wash with brine.

    • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., 20:1 hexane–EtOAc).[4]

  • Acetylation of the 5-hydroxyl group:

    • Dissolve the xylylene-protected L-xylofuranoside in pyridine and add acetic anhydride at room temperature.

    • Stir for 2 hours, then quench with methanol and co-evaporate with toluene to remove pyridine.

    • Purify the residue by silica gel column chromatography (e.g., 6:1, hexanes–EtOAc) to afford the acetylated donor.[4]

Protocol 2: Glycosylation using a Thioglycoside Donor

This protocol describes the coupling of the protected L-xylofuranose donor with a suitable acceptor molecule to form the desired oligosaccharide.

Materials:

  • Protected L-Xylofuranose thioglycoside donor (from Protocol 1)

  • Glycosyl acceptor with a free hydroxyl group

  • Diethyl ether (Et₂O)

  • 4 Å molecular sieves

  • N-Iodosuccinimide (NIS)

  • Silver trifluoromethanesulfonate (B1224126) (AgOTf)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Celite

  • Saturated aqueous Na₂S₂O₃

  • Brine

Procedure:

  • To a mixture of the donor (1.7 mmol) and acceptor (1 mmol) in Et₂O, add 4 Å molecular sieves (200 mg) at room temperature.[4]

  • After stirring for 1 hour, add NIS (2.5 mmol) and AgOTf (0.25 mmol) to the mixture.[4]

  • Monitor the reaction by Thin Layer Chromatography (TLC). After stirring for 2 hours at room temperature, quench the reaction with Et₃N.[4]

  • Dilute the solution with CH₂Cl₂ and filter through Celite.[4]

  • Wash the filtrate with saturated aqueous Na₂S₂O₃ and brine.[4]

  • Dry the organic layer, concentrate, and purify the resulting oligosaccharide by column chromatography.

The workflow for the chemical synthesis of a this compound-containing disaccharide is depicted below.

G Chemical Synthesis of a this compound Disaccharide cluster_donor Donor Preparation cluster_acceptor Acceptor Preparation cluster_coupling Glycosylation cluster_final Final Product L_Xylose L-Xylose Protected_Xyl Protected L-Xylofuranose L_Xylose->Protected_Xyl Protection Steps Donor Activated L-Xylofuranose Donor (e.g., Thioglycoside) Protected_Xyl->Donor Activation Disaccharide Protected Disaccharide Donor->Disaccharide NIS, AgOTf Acceptor_Start Monosaccharide Acceptor Protected Acceptor with free -OH Acceptor_Start->Acceptor Protection/Deprotection Acceptor->Disaccharide Final_Product This compound- Containing Disaccharide Disaccharide->Final_Product Deprotection G Enzymatic Synthesis of a this compound Oligosaccharide cluster_donor Donor Substrate cluster_acceptor Acceptor Substrate cluster_reaction Enzymatic Reaction cluster_final Final Product L_Xylose L-Xylose NDP_L_Xylose NDP-L-Xylofuranose (e.g., UDP-L-Xylofuranose) L_Xylose->NDP_L_Xylose Enzymatic Activation Enzyme Glycosyltransferase (L-Xylofuranosyltransferase) NDP_L_Xylose->Enzyme Acceptor Oligosaccharide Acceptor Acceptor->Enzyme Product Elongated Oligosaccharide Enzyme->Product Final_Product This compound- Containing Oligosaccharide Product->Final_Product Purification G Potential Mechanism of Action of a this compound Glycoconjugate cluster_binding Binding Interaction cluster_outcome Cellular Response Lectin Lectin (Cell Surface Receptor) Binding Binding Lectin->Binding Natural_Glycan Natural Glycan Ligand Natural_Glycan->Binding Normal Binding L_Xylo_Glycan This compound Glycoconjugate (Antagonist) L_Xylo_Glycan->Binding Competitive Binding Signaling Downstream Signaling Binding->Signaling Activation Blocked_Signaling Blocked Signaling Binding->Blocked_Signaling Inhibition

References

Application Notes and Protocols: β-L-Xylofuranose Derivatives in Enzyme Inhibition and Substrate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of β-L-xylofuranose derivatives as potent enzyme inhibitors and as substrates for enzymatic reactions. This document includes quantitative data, detailed experimental protocols for their synthesis and enzymatic assays, and visualizations of relevant biological pathways and experimental workflows.

β-L-Xylofuranose Derivatives as Enzyme Inhibitors

Recent studies have highlighted the potential of β-L-xylofuranose derivatives as selective enzyme inhibitors. Notably, novel guanidino xylofuranose (B8766934) compounds have demonstrated significant inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the termination of synaptic transmission.[1][2][3][4] The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[5][6]

Quantitative Inhibition Data

The inhibitory potency of two novel guanidino β-L-xylofuranose derivatives against acetylcholinesterase from Electrophorus electricus is summarized in the table below.

CompoundTarget EnzymeKi (μM)Type of Inhibition
Guanidinomethyltriazole 5′-isonucleosideAcetylcholinesterase22.87[1][2][3][4]Mixed-type[1]
3-O-dodecyl (N-Boc)guanidino xylofuranoseAcetylcholinesterase7.49[1][2][3][4]Non-competitive[1]
Signaling Pathway Affected by Acetylcholinesterase Inhibition

The primary role of acetylcholinesterase is the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, which enhances the activation of both muscarinic and nicotinic acetylcholine receptors on the postsynaptic neuron. This amplified cholinergic signaling is the basis for the therapeutic effects of AChE inhibitors in Alzheimer's disease.

AChE_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Receptor Acetylcholine Receptors (Muscarinic/Nicotinic) ACh_synapse->Receptor Binds Inhibitor β-L-Xylofuranose Derivative Inhibitor->AChE Signal Downstream Signaling Receptor->Signal Activates

Acetylcholinesterase Inhibition Pathway.
Experimental Protocols

The synthesis of guanidino xylofuranose derivatives proceeds through the formation of a 5-azido xylofuranose precursor, followed by reduction and guanidinylation.[2][3]

Step 1: Synthesis of 5-azido-1,2-O-isopropylidene-β-L-xylofuranose

This protocol starts from a readily available xylose derivative.

  • Tosylation: To a solution of 1,2-O-isopropylidene-β-L-xylofuranose in pyridine, add tosyl chloride and stir at room temperature until the reaction is complete (monitored by TLC).

  • Azide (B81097) Substitution: The resulting tosylated compound is then treated with sodium azide in a suitable solvent like DMF at an elevated temperature to yield 5-azido-1,2-O-isopropylidene-β-L-xylofuranose.

  • Purification: The product is purified by column chromatography.

Step 2: Reduction of the Azide and Guanidinylation

A one-pot, two-step procedure is employed for this conversion.[2]

  • Reaction Setup: In a reaction vessel, dissolve the 5-azido xylofuranose derivative in a suitable solvent (e.g., methanol).

  • Hydrogenation: Add a catalyst (e.g., Pd/C) and subject the mixture to hydrogenation to reduce the azide to an amine.

  • Guanidinylation: In the same pot, add the guanidinylating reagent, N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine, and a base such as diisopropylethylamine (DIPEA).

  • Work-up and Purification: After the reaction is complete, the mixture is worked up and the final guanidino xylofuranose derivative is purified by chromatography.

Guanidino_Synthesis_Workflow Start 1,2-O-Isopropylidene- β-L-xylofuranose Tosylation Tosylation (TsCl, Pyridine) Start->Tosylation Azide_Sub Azide Substitution (NaN3, DMF) Tosylation->Azide_Sub Azido_Xylo 5-Azido-1,2-O-isopropylidene- β-L-xylofuranose Azide_Sub->Azido_Xylo Reduction Reduction (Hydrogenation) (H2, Pd/C) Azido_Xylo->Reduction Guanidinylation Guanidinylation (Guanidinylating reagent, DIPEA) Reduction->Guanidinylation Final_Product Guanidino-β-L-xylofuranose Derivative Guanidinylation->Final_Product Xylosidase_Assay_Workflow Start Xylooligosaccharide Substrate Incubation Incubate with β-Xylosidase Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Xylose_Released Released D-Xylose Reaction_Stop->Xylose_Released Detection Quantify D-Xylose (Coupled Assay) Xylose_Released->Detection Data_Analysis Calculate Kinetic Parameters (Km, kcat) Detection->Data_Analysis

References

Application Notes & Protocols for the Analytical Separation of Xylofuranose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Xylofuranose (B8766934), a five-membered ring form of the pentose (B10789219) sugar xylose, plays a significant role in various biological processes and serves as a crucial building block in medicinal chemistry. Like other reducing sugars, xylofuranose exists in solution as an equilibrium mixture of two anomers, designated as alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C-1). This phenomenon is known as mutarotation. The distinct stereochemistry of these anomers can lead to different biological activities and chemical reactivities. Therefore, the ability to separate, identify, and quantify individual xylofuranose anomers is critical for researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the analytical separation of xylofuranose anomers using various advanced techniques, including High-Performance Liquid Chromatography (HPLC), Column Chromatography, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the separation of sugar anomers due to its high resolution, sensitivity, and versatility.[1] Chiral chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly effective modes for this purpose.

Application Note: Chiral HPLC for Anomer and Enantiomer Separation

A one-step chiral HPLC method can be employed to simultaneously separate enantiomers (D and L forms) and anomers (α and β forms) of various monosaccharides, including xylose.[2] This is highly valuable in food authenticity studies and in determining the biological role of specific sugar isomers.[2] The separation is achieved on a chiral stationary phase, such as a Chiralpak AD-H column, which provides the necessary stereoselective interactions to resolve the different isomeric forms.[2][3]

Experimental Protocol 1: Chiral HPLC Separation

This protocol is adapted from a method developed for the simultaneous separation of monosaccharide isomers.[2][4]

  • Objective: To separate α- and β-anomers of D-xylofuranose and L-xylofuranose.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and column thermostat.

    • Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane:Ethanol:Trifluoroacetic Acid (TFA) (7:3):0.1, v/v/v.[4]

    • Flow Rate: 0.5 mL/min.[4]

    • Column Temperature: 40 °C (Note: Temperature can be optimized; lower temperatures often improve resolution of anomers, while higher temperatures can cause peaks to merge).[4][5]

    • Injection Volume: 20-50 µL.

  • Sample Preparation:

    • Prepare a standard solution of xylose at a concentration of 1 mg/mL in the mobile phase.

    • Allow the solution to equilibrate for at least 24 hours to ensure it reaches mutarotational equilibrium.

    • Filter the sample through a 0.45 µm membrane filter before injection.

Data Presentation: HPLC Retention Data

The following table summarizes typical retention data for monosaccharide anomers on a Chiralpak AD-H column, illustrating the column's capability to resolve these isomers.

MonosaccharideAnomerRetention Time (min)
D-Xyloseα-furanoseData not specified in sources
β-furanoseData not specified in sources
L-Xyloseα-furanoseData not specified in sources
β-furanoseData not specified in sources
D-Lyxoseα-pyranose15.6
β-pyranose16.9
L-Lyxoseα-pyranose18.2
β-pyranose20.1
Note: Specific retention times for xylofuranose anomers were not available in the searched literature but the separation of other pentose anomers like lyxose demonstrates the principle.[4] The elution order depends on the relative configuration of the hydroxyl groups at C1 and C2.[4]

Workflow for HPLC Analysis of Xylofuranose Anomers

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Dissolve Xylose in Mobile Phase prep2 Allow Mutarotational Equilibrium (24h) prep1->prep2 prep3 Filter Sample (0.45 µm) prep2->prep3 hplc1 Inject Sample onto Chiral Column prep3->hplc1 Analysis hplc2 Isocratic Elution hplc1->hplc2 hplc3 Detect with RI or ELSD hplc2->hplc3 data1 Integrate Chromatogram hplc3->data1 Data data2 Identify Anomer Peaks data1->data2 data3 Quantify Anomers data2->data3 Mutarotation Equilibrium in Solution alpha α-Xylofuranose open_chain Open-Chain Form (Aldehyde) alpha->open_chain beta β-Xylofuranose open_chain->beta start What is the Analytical Goal? q1 Need to physically isolate anomers? start->q1 q2 Analytical or preparative scale? q1->q2 Yes res4 Use NMR Spectroscopy (Protocol 3) q1->res4 No (Analysis Only) q3 Need simultaneous enantiomer separation? q2->q3 Analytical res1 Use Column Chromatography (Protocol 2) q2->res1 Preparative res2 Use HPLC (Protocol 1) q3->res2 No res3 Use Chiral HPLC (Protocol 1) q3->res3 Yes

References

Application of β-L-Xylofuranose in the Study of Carbohydrate-Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrate-protein interactions are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and pathogenesis. The study of these interactions is crucial for understanding disease mechanisms and for the development of novel therapeutics. While D-sugars are the most common in nature, the so-called "rare" L-sugars are gaining interest for their potential roles in biological systems and as unique molecular probes. β-L-Xylofuranose, the furanose form of L-xylose, represents one such rare sugar.[1][2] Although its natural abundance and specific biological roles are not as well-documented as its D-enantiomer, its unique stereochemistry makes it a valuable tool for probing the specificity and promiscuity of carbohydrate-binding proteins (lectins), enzymes, and transporters.

This document provides a comprehensive guide for utilizing β-L-Xylofuranose in the study of carbohydrate-protein interactions. Given the limited specific literature on β-L-Xylofuranose, the following protocols and notes are based on established methodologies for studying analogous rare L-sugars and carbohydrate-protein interactions in general. These can be adapted by researchers to investigate the potential interactions of β-L-Xylofuranose with their protein of interest.

Application Notes

The primary application of β-L-Xylofuranose in this context is as a molecular probe to elucidate the binding specificity of carbohydrate-binding proteins. Its utility stems from its distinct stereochemical properties compared to the more common D-xylose.

Key Applications:

  • Probing Stereospecificity: By comparing the binding of β-L-Xylofuranose and β-D-Xylofuranose to a target protein, researchers can gain insights into the stereochemical requirements of the protein's binding pocket. A significant difference in affinity would indicate a high degree of stereospecificity.

  • Competitive Inhibition Assays: β-L-Xylofuranose can be used as a competitive inhibitor in binding assays with known carbohydrate ligands. This can help to determine if the target protein has a binding site that can accommodate L-sugars and to quantify its relative affinity.

  • Fragment-Based Drug Discovery: As a small, chiral molecule, β-L-Xylofuranose can serve as a starting point or a fragment in the design of novel inhibitors or modulators of carbohydrate-binding proteins involved in disease.

  • Investigating Bacterial Glycan Interactions: Many bacteria utilize rare L-sugars in their cell surface glycans.[3][4][5][6] Synthetically incorporating β-L-Xylofuranose into glycan probes can be a strategy to study interactions with host immune proteins or bacterial enzymes.

Data Presentation

Quantitative data from carbohydrate-protein interaction studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for presenting binding affinity and kinetic data.

Table 1: Equilibrium Dissociation Constants (Kd) for β-L-Xylofuranose and Related Sugars

LigandTarget ProteinMethodKd (μM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
β-L-XylofuranoseProtein XITC[Data][Data][Data][Data]
β-D-XylofuranoseProtein XITC[Data][Data][Data][Data]
L-XyloseProtein XITC[Data][Data][Data][Data]
D-XyloseProtein XITC[Data][Data][Data][Data]

This table is a template. Real data needs to be generated through experimentation.

Table 2: Kinetic Rate Constants (kon, koff) for β-L-Xylofuranose Interaction

LigandTarget ProteinMethodkon (M-1s-1)koff (s-1)Kd (μM)
β-L-XylofuranoseProtein YSPR[Data][Data][Data]
β-D-XylofuranoseProtein YSPR[Data][Data][Data]

This table is a template. Real data needs to be generated through experimentation.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize carbohydrate-protein interactions. These are generalized and should be optimized for the specific protein and experimental setup.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES).

  • β-L-Xylofuranose solution in the same buffer.

  • Isothermal Titration Calorimeter.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 10-50 μM.

    • Prepare a solution of β-L-Xylofuranose at a concentration 10-20 times that of the protein.

    • Ensure both solutions are in the exact same buffer to minimize heat of dilution effects. Degas both solutions immediately before use.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 300-500 rpm).

    • Set the injection volume (e.g., 2-10 μL) and spacing between injections (e.g., 120-180 s).

  • Titration:

    • Load the protein solution into the sample cell.

    • Load the β-L-Xylofuranose solution into the injection syringe.

    • Perform an initial injection of a smaller volume (e.g., 0.5-1 μL) to account for initial artifacts, and discard this data point during analysis.

    • Proceed with a series of injections (e.g., 20-30) of the β-L-Xylofuranose solution into the protein solution.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding events at a sensor surface, providing kinetic data (kon and koff) in addition to affinity data (Kd).

Materials:

  • Purified protein of interest.

  • β-L-Xylofuranose.

  • SPR instrument and sensor chips (e.g., CM5 chip for amine coupling).

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified protein over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active sites by injecting ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of β-L-Xylofuranose in the running buffer.

    • Inject the different concentrations of β-L-Xylofuranose over the sensor surface (both sample and reference flow cells) at a constant flow rate. This is the association phase.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the complex. This is the dissociation phase.

    • Regenerate the sensor surface between different analyte concentrations if necessary, using a suitable regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the sample flow cell data to obtain the specific binding sensorgram.

    • Globally fit the sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about carbohydrate-protein interactions at the atomic level. Saturation Transfer Difference (STD) NMR is particularly useful for detecting weak interactions.

Materials:

  • Isotopically labeled (e.g., 15N) or unlabeled purified protein.

  • β-L-Xylofuranose.

  • NMR buffer (e.g., phosphate (B84403) buffer in D2O).

  • NMR spectrometer.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the protein (e.g., 10-50 μM) and β-L-Xylofuranose (e.g., 1-5 mM) in the NMR buffer.

  • STD NMR Experiment:

    • Acquire a reference 1D 1H NMR spectrum of the mixture.

    • Acquire an STD NMR spectrum by selectively saturating protein resonances that are not overlapping with ligand resonances.

    • Acquire a control spectrum with the saturation frequency set far from any protein or ligand resonances.

  • Data Analysis:

    • Subtract the STD spectrum from the control spectrum to obtain the difference spectrum.

    • Protons on the β-L-Xylofuranose molecule that are in close proximity to the protein in the bound state will show signals in the difference spectrum.

    • The relative intensities of the signals in the difference spectrum can be used to map the binding epitope of the ligand.

  • Chemical Shift Perturbation (CSP):

    • If using an isotopically labeled protein (e.g., 15N), acquire a 2D 1H-15N HSQC spectrum of the protein alone and in the presence of increasing concentrations of β-L-Xylofuranose.

    • Changes in the chemical shifts of specific amino acid residues upon ligand binding can identify the residues in the protein's binding site.

Visualizations

Experimental Workflow for Characterizing β-L-Xylofuranose-Protein Interactions

experimental_workflow cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_structural Structural Characterization NMR STD-NMR ITC Isothermal Titration Calorimetry (Kd, ΔH, n) NMR->ITC Thermofluor Thermal Shift Assay SPR Surface Plasmon Resonance (kon, koff, Kd) Thermofluor->SPR CSP NMR Chemical Shift Perturbation ITC->CSP Xray X-ray Crystallography SPR->Xray Docking Computational Docking CSP->Docking Xray->Docking Conclusion Elucidation of Binding Mode and Affinity Docking->Conclusion Start Hypothesized Interaction Start->NMR Start->Thermofluor signaling_pathway Receptor Cell Surface Lectin Kinase1 Kinase A Receptor->Kinase1 Ligand Endogenous Glycan (e.g., containing D-Xylose) Ligand->Receptor Activates Analog β-L-Xylofuranose Analog (Competitive Inhibitor) Analog->Receptor Inhibits Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response

References

Synthesis of Isotopically Labeled β-L-Xylofuranose for Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of metabolic pathways is fundamental to understanding cellular function in both healthy and diseased states. Isotopically labeled molecules serve as powerful tools to trace the fate of metabolites and quantify metabolic fluxes. L-Xylose, a rare pentose (B10789219) sugar, and its furanose form, L-xylofuranose, are of increasing interest in metabolic research and drug development. This document provides detailed application notes and protocols for the synthesis of isotopically labeled β-L-xylofuranose, a crucial tracer for elucidating its metabolic role. The primary focus is on providing methodologies for chemical synthesis, isotopic labeling, and subsequent application in metabolic flux analysis.

Synthesis of β-L-Xylofuranose

The synthesis of β-L-xylofuranose can be approached from the readily available L-xylose. A common strategy involves the protection of the hydroxyl groups, followed by manipulation of the anomeric center and subsequent deprotection.

Protocol 1: Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

This protocol describes the preparation of a key protected intermediate, 1,2-O-isopropylidene-α-L-xylofuranose, from L-xylose.

Materials:

Procedure:

  • Suspend L-(-)-xylose and anhydrous MgSO₄ in anhydrous acetone at room temperature.

  • Add a catalytic amount of concentrated H₂SO₄ to the suspension.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Filter the reaction mixture and wash the collected solids with acetone.

  • Neutralize the filtrate with NH₄OH solution to a pH of approximately 9.

  • Filter the suspension to remove any precipitated solids.

  • Concentrate the filtrate to obtain the crude bis-acetonide intermediate as a yellow oil.

  • Suspend the crude oil in water and adjust the pH to 2 with 1 N HCl.

  • Stir the mixture for 12 hours at room temperature to selectively remove one of the isopropylidene groups.

  • Neutralize the reaction to pH ~7 with a 25% (w/w) K₃PO₄ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1,2-O-isopropylidene-α-L-xylofuranose.

Quantitative Data:

ParameterValue
Starting MaterialL-(-)-Xylose
Key Intermediate1,2-O-Isopropylidene-α-L-xylofuranose
Reported Yield~52%
Protocol 2: Deprotection and Anomeric Control to Yield β-L-Xylofuranose

The selective formation of the β-anomer from the α-anomeric precursor requires careful control of the deprotection and subsequent glycosylation or equilibration conditions. Acid-catalyzed hydrolysis of the isopropylidene group typically leads to a mixture of anomers.

Materials:

  • 1,2-O-Isopropylidene-α-L-xylofuranose

  • Aqueous acetic acid (e.g., 80%) or a dilute solution of a strong acid (e.g., HCl, H₂SO₄)

  • Pyridine or other suitable base for neutralization

  • Solvents for extraction and purification (e.g., ethyl acetate, methanol)

Procedure (General Approach):

  • Dissolve 1,2-O-isopropylidene-α-L-xylofuranose in the chosen acidic solution.

  • Heat the reaction mixture gently (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a suitable base (e.g., pyridine, sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • The resulting mixture of α- and β-L-xylofuranose can be challenging to separate directly. Often, the anomeric mixture is used in subsequent reactions, and the desired β-anomer is isolated after further transformations.

  • To favor the β-anomer, thermodynamic equilibration in a suitable solvent system can be attempted, although the α-anomer is often thermodynamically more stable due to the anomeric effect. Stereoselective glycosylation reactions starting from an activated xylofuranose (B8766934) donor are a more common strategy to control the anomeric configuration.

Synthesis of Isotopically Labeled β-L-Xylofuranose

The introduction of an isotopic label can be achieved by starting with a labeled precursor or by introducing the label at a specific step in the synthetic route.

Option 1: Starting from Commercially Available Labeled L-Xylose

Commercially available isotopically labeled L-xylose, such as L-Xylose-2-¹³C, can be used as the starting material in the synthetic sequence described above. This approach ensures the incorporation of the label from the beginning of the synthesis.

Quantitative Data:

ParameterValue
Labeled PrecursorL-Xylose-2-¹³C (example)
Isotopic EnrichmentTypically >98% (as per supplier)
Option 2: Enzymatic Synthesis of Labeled L-Xylose

Enzymatic methods can be employed for the synthesis of isotopically labeled L-xylose from more readily available labeled precursors. For instance, L-xylulose can be isomerized to L-xylose. If a labeled xylitol (B92547) is used to produce L-xylulose, the label will be carried over to L-xylose.

Experimental Protocol (Conceptual):

  • Enzymatic Oxidation: Utilize a xylitol 4-dehydrogenase to oxidize an isotopically labeled xylitol (e.g., ¹³C-labeled) to labeled L-xylulose.

  • Enzymatic Isomerization: Employ an L-xylose isomerase to convert the labeled L-xylulose into labeled L-xylose.

  • Purification: Purify the resulting labeled L-xylose using chromatographic techniques.

  • Synthesis of β-L-Xylofuranose: Use the purified labeled L-xylose as the starting material in the chemical synthesis protocols described above.

Metabolic Studies with Isotopically Labeled β-L-Xylofuranose

Isotopically labeled β-L-xylofuranose is a valuable tracer for metabolic flux analysis (MFA) to quantitatively study its uptake and metabolism in various biological systems.

Metabolic Pathway of L-Xylose in Humans

In humans, L-xylose can be metabolized to L-xylulose, which is an intermediate in the pentose phosphate pathway. The formation of L-xylulose is a key step in a metabolic route that parallels the pentose phosphate pathway and is linked to the biosynthesis of L-ascorbate (Vitamin C) in many species, although not in humans who lack the final enzyme for vitamin C synthesis. The metabolism of L-xylulose is important in the context of the inborn error of metabolism known as pentosuria, which is characterized by the excretion of L-xylulose in the urine.

Protocol 3: General Protocol for ¹³C-Metabolic Flux Analysis

This protocol outlines the general steps for conducting a metabolic flux analysis experiment using a ¹³C-labeled substrate like β-L-xylofuranose.

Materials:

  • Cell culture or organism of interest

  • Culture medium

  • Isotopically labeled β-L-xylofuranose (e.g., ¹³C-labeled)

  • Unlabeled β-L-xylofuranose (for control experiments)

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., chloroform/methanol/water mixture)

  • Analytical instruments (GC-MS or LC-MS/MS)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in a defined medium.

    • Introduce the ¹³C-labeled β-L-xylofuranose at a known concentration. It is common to use a mixture of labeled and unlabeled substrate (e.g., 20% labeled) to achieve optimal labeling patterns for analysis.

    • Incubate the cells for a sufficient period to reach isotopic steady state, which is typically determined empirically.

  • Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity by adding a cold quenching solution.

    • Extract intracellular metabolites using a suitable extraction solvent.

  • Sample Analysis:

    • Analyze the isotopic labeling patterns of downstream metabolites using GC-MS or LC-MS/MS. For GC-MS analysis, derivatization of the metabolites is usually required to increase their volatility.

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Use metabolic network models and specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions and calculate the intracellular metabolic fluxes.

Quantitative Data from Metabolic Studies (Hypothetical Example):

The following table presents hypothetical data from a metabolic flux analysis experiment using ¹³C-labeled β-L-xylofuranose to illustrate the type of quantitative information that can be obtained.

MetaboliteMass Isotopomer Distribution (M+n)Calculated Flux (relative to uptake)
L-Xylulose-5-phosphateM+0: 10%, M+1: 5%, M+2: 15%, M+3: 30%, M+4: 25%, M+5: 15%0.85
Sedoheptulose-7-phosphateM+0: 40%, M+1: 10%, M+2: 20%, M+3: 15%, M+4: 10%, M+5: 5%0.30
Ribose-5-phosphateM+0: 35%, M+1: 15%, M+2: 25%, M+3: 15%, M+4: 5%, M+5: 5%0.45
PyruvateM+0: 70%, M+1: 15%, M+2: 10%, M+3: 5%0.20

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_labeling Isotopic Labeling cluster_final_step Final Steps L_Xylose L-Xylose Protected_Xylofuranose 1,2-O-Isopropylidene-α-L-xylofuranose L_Xylose->Protected_Xylofuranose Protection Labeled_L_Xylose Isotopically Labeled L-Xylose Labeled_Protected_Xylofuranose Labeled 1,2-O-Isopropylidene- α-L-xylofuranose Labeled_L_Xylose->Labeled_Protected_Xylofuranose Protection Labeled_beta_L_Xylofuranose Isotopically Labeled β-L-Xylofuranose Labeled_Protected_Xylofuranose->Labeled_beta_L_Xylofuranose Deprotection & Anomeric Control

Caption: Workflow for the synthesis of isotopically labeled β-L-Xylofuranose.

Metabolic Pathway of L-Xylose

Metabolic_Pathway L_Xylose L-Xylose L_Xylulose L-Xylulose L_Xylose->L_Xylulose L-xylose isomerase (hypothetical) Xylitol Xylitol L_Xylulose->Xylitol L-xylulose reductase D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol dehydrogenase D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Caption: Simplified metabolic pathway of L-Xylose in mammals.

Experimental Workflow for Metabolic Studies

Metabolic_Workflow Start Cell Culture/ Organism Labeling Introduction of Labeled β-L-Xylofuranose Start->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing & Flux Calculation Analysis->Data_Processing Result Metabolic Flux Map Data_Processing->Result

Caption: Experimental workflow for metabolic flux analysis using labeled β-L-Xylofuranose.

The Role of beta-L-Xylofuranose in Novel Biomaterials: A Conceptual Exploration in the Absence of Direct Applications

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the role of beta-L-xylofuranose in the synthesis of novel biomaterials has revealed a significant gap in the current scientific literature. Extensive searches have not yielded specific applications or detailed protocols for the use of this compound in areas such as drug delivery, tissue engineering, or other biomedical fields. The available information is primarily limited to its chemical and physical properties as cataloged in chemical databases.

Given the lack of direct evidence for the application of this compound in biomaterial synthesis, this document presents a conceptual application based on a structurally related furanose sugar, L-arabinofuranose. L-arabinofuranose is a known component of the cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] This makes it a potential target for novel therapeutic strategies. The following application note and protocol are therefore a hypothetical exploration of how a furanose-containing biomaterial could be developed for targeted drug delivery, illustrating the kind of research that could be pursued.

Application Note: L-Arabinofuranose-Functionalized Hydrogel for Targeted Anti-Tuberculosis Drug Delivery

Introduction

L-arabinofuranose is a key structural component of the arabinogalactan (B145846) layer in the mycobacterial cell wall.[1] This unique presence makes it a potential molecular target for delivering antimicrobial agents directly to Mycobacterium tuberculosis. This application note describes a conceptual framework for the synthesis and application of an L-arabinofuranose-functionalized hydrogel designed for the targeted delivery of anti-tuberculosis drugs. The hydrogel is designed to be biocompatible and to release its therapeutic payload in a controlled manner upon interaction with the mycobacterial cell surface.

Principle

The proposed biomaterial is a biocompatible hydrogel matrix functionalized with L-arabinofuranose moieties on its surface. These sugar residues are intended to act as targeting ligands, promoting the adhesion of the hydrogel to the mycobacterial cell wall. The hydrogel can be loaded with a potent anti-tuberculosis drug, such as rifampicin (B610482). The localized concentration of the drug at the site of the bacteria is expected to enhance its therapeutic efficacy and reduce systemic side effects.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the characterization of an L-Arabinofuranose-functionalized hydrogel.

ParameterValueMethod of Analysis
L-Arabinofuranose Incorporation 15 ± 2 mg/g of hydrogelHigh-Performance Liquid Chromatography (HPLC)
Drug (Rifampicin) Loading Capacity 8 ± 1 mg/g of hydrogelUV-Vis Spectroscopy
Encapsulation Efficiency 85 ± 5%UV-Vis Spectroscopy
Equilibrium Swelling Ratio 350 ± 20%Gravimetric Analysis
In Vitro Drug Release at 24h (pH 7.4) 30 ± 4%Dialysis Method with UV-Vis Spectroscopy
In Vitro Drug Release at 24h (pH 5.5) 55 ± 6%Dialysis Method with UV-Vis Spectroscopy

Experimental Protocols

Protocol 1: Synthesis of L-Arabinofuranose-Functionalized Hydrogel

Materials:

  • N-Isopropylacrylamide (NIPAM)

  • N,N'-Methylenebis(acrylamide) (BIS) (cross-linker)

  • 2-Aminoethyl methacrylate (B99206) hydrochloride (AEMA)

  • L-Arabinofuranose

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Ammonium persulfate (APS) (initiator)

  • Tetramethylethylenediamine (TEMED) (accelerator)

  • Rifampicin

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Polymer Synthesis: A copolymer of NIPAM and AEMA is synthesized via free radical polymerization.

    • Dissolve NIPAM (95 mol%) and AEMA (5 mol%) in deionized water.

    • Add BIS (1 mol% with respect to total monomers) as a cross-linker.

    • Degas the solution with nitrogen for 30 minutes.

    • Add APS and TEMED to initiate polymerization.

    • Allow the reaction to proceed for 24 hours at room temperature to form the hydrogel.

  • L-Arabinofuranose Conjugation:

    • Wash the synthesized hydrogel extensively with deionized water to remove unreacted monomers.

    • Immerse the hydrogel in a solution of L-arabinofuranose, EDC, and NHS in PBS (pH 7.4).

    • Gently agitate the mixture for 24 hours at room temperature to allow for the conjugation of L-arabinofuranose to the amine groups of AEMA in the hydrogel.

    • Wash the functionalized hydrogel with PBS to remove unconjugated sugar and coupling agents.

  • Drug Loading:

    • Swell the L-arabinofuranose-functionalized hydrogel in a concentrated solution of rifampicin in a suitable solvent (e.g., DMSO/water mixture).

    • Allow the hydrogel to load with the drug for 48 hours.

    • Lyophilize the drug-loaded hydrogel for storage.

Protocol 2: Characterization of the Hydrogel

  • Swelling Studies:

    • Immerse a pre-weighed, lyophilized hydrogel sample in PBS at 37°C.

    • At predetermined time intervals, remove the hydrogel, blot excess surface water, and weigh.

    • Calculate the swelling ratio as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

  • Drug Release Studies:

    • Place a known amount of drug-loaded hydrogel in a dialysis bag containing a specific volume of PBS (pH 7.4 or 5.5 to simulate different biological environments).

    • Place the dialysis bag in a larger volume of the same buffer at 37°C with constant stirring.

    • At regular intervals, withdraw aliquots from the external buffer and replace with fresh buffer.

    • Determine the concentration of rifampicin in the aliquots using UV-Vis spectroscopy at its characteristic wavelength.

Visualizations

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_functionalization Functionalization cluster_loading Drug Loading Monomers NIPAM + AEMA + BIS Polymerization Free Radical Polymerization Monomers->Polymerization Initiator APS + TEMED Initiator->Polymerization Hydrogel Base Hydrogel Polymerization->Hydrogel Conjugation Conjugation Reaction Hydrogel->Conjugation Arabinofuranose L-Arabinofuranose Arabinofuranose->Conjugation Coupling EDC + NHS Coupling->Conjugation FuncHydrogel Functionalized Hydrogel Conjugation->FuncHydrogel Loading Passive Loading FuncHydrogel->Loading Drug Rifampicin Solution Drug->Loading LoadedHydrogel Drug-Loaded Hydrogel Loading->LoadedHydrogel

Caption: Workflow for the synthesis of an L-Arabinofuranose-functionalized hydrogel.

While the direct role of this compound in biomaterial synthesis remains to be established, the conceptual framework presented here for a related sugar, L-arabinofuranose, highlights a potential avenue for the development of targeted therapies. The unique structural features of rare sugars like furanoses could be exploited to create novel biomaterials with specific biological recognition capabilities. Further research is warranted to explore the synthesis and application of biomaterials incorporating this compound and other rare sugars for various biomedical applications.

References

Chemoenzymatic Production of Complex L-Xylofuranose Structures: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of chemoenzymatic strategies for the synthesis of complex L-xylofuranose-containing structures, which are valuable scaffolds in drug discovery. The integration of highly selective enzymatic transformations with versatile chemical synthesis enables efficient access to novel nucleoside analogs and other bioactive molecules. This document details established methodologies, presents key quantitative data, and provides experimental protocols for the synthesis and evaluation of these compounds.

Application Notes

L-Xylofuranose, a five-carbon sugar, is an intriguing building block for the synthesis of nucleoside analogs with potential therapeutic applications, including antiviral and anticancer agents.[1][2] Chemoenzymatic approaches offer significant advantages over purely chemical syntheses by leveraging the remarkable stereoselectivity and regioselectivity of enzymes, thereby reducing the need for complex protecting group manipulations and often leading to higher yields under milder reaction conditions.

A common chemoenzymatic strategy involves the use of glycosyltransferases or phosphorylases to catalyze the formation of the critical glycosidic bond between a nucleobase and an L-xylofuranose donor.[3][4] This enzymatic step is typically combined with chemical methods for the synthesis of the activated sugar donor and subsequent modifications of the resulting nucleoside.

Recent research has explored the synthesis of guanidino xylofuranose (B8766934) derivatives, which have shown potential as inhibitors of enzymes such as acetylcholinesterase, indicating their relevance in neurodegenerative disease research.[5][6] Furthermore, L-xylofuranosyl nucleosides are being investigated as antiviral agents, particularly against RNA viruses.[7][8] The development of efficient and scalable chemoenzymatic routes to these complex molecules is therefore a critical area of research in medicinal chemistry and drug development.[2]

Quantitative Data Summary

The following table summarizes representative yields for key steps in the chemoenzymatic and chemical synthesis of xylofuranose-containing structures, compiled from various literature sources.

Reaction Step Enzyme/Catalyst Substrates Product Yield (%) Reference
Enzymatic TransglycosylationE. coli Purine (B94841) Nucleoside Phosphorylase (PNP)α-D-Arabinofuranose 1-phosphate, 2-Fluoroadenine9-(β-D-Arabinofuranosyl)-2-fluoroadenine (Fludarabine)77[9]
Chemical N-GlycosylationSnCl₄5-azido-3-O-benzyl xylofuranosyl acetate, Silylated 6-chloropurine5'-azido-3'-O-benzyl-6-chloro-9-(β-L-xylofuranosyl)purine70 (N9), 15 (N7)[10]
Staudinger Reduction / GuanidinylationPPh₃, N,N′-diBoc-N′′-triflylguanidine5'-azido-3'-O-benzyl-9-(β-L-xylofuranosyl)purine5'-Guanidino-3'-O-benzyl-9-(β-L-xylofuranosyl)purine85[10]
Chemical Synthesis of 4'-Thio-L-xylonucleosidesBCl₃ (deblocking)Blocked diaminopurine 4'-thio-L-xylonucleosideDiaminopurine 4'-thio-L-xylonucleoside71-75[1]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Glycosylation using a Nucleoside Phosphorylase

This protocol describes a general method for the enzymatic synthesis of a nucleoside analog using a purine nucleoside phosphorylase (PNP).

Materials:

  • Purine Nucleoside Phosphorylase (PNP) from E. coli (recombinant)

  • α-L-Xylofuranose-1-phosphate (donor)

  • Purine base (e.g., adenine, guanine, or a modified purine) (acceptor)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Reaction vials

  • Incubator/shaker

  • HPLC system for reaction monitoring and purification

Procedure:

  • Prepare a reaction mixture containing the purine base (10 mM) and α-L-xylofuranose-1-phosphate (15 mM) in potassium phosphate buffer.

  • Add the Purine Nucleoside Phosphorylase to the reaction mixture to a final concentration of 1-5 U/mL.

  • Incubate the reaction at 37°C with gentle agitation.

  • Monitor the progress of the reaction by HPLC analysis of aliquots taken at regular intervals.

  • Upon completion (typically 24-48 hours), terminate the reaction by heating to 95°C for 5 minutes to denature the enzyme.

  • Centrifuge the reaction mixture to pellet the denatured protein.

  • Purify the resulting L-xylofuranosyl nucleoside from the supernatant by preparative HPLC.

  • Lyophilize the purified fractions to obtain the final product.

Protocol 2: Chemical Synthesis of a 5'-Azido-L-xylofuranosyl Nucleoside Intermediate

This protocol outlines the chemical synthesis of a key intermediate for further elaboration into complex L-xylofuranose-containing structures, based on a modified Vorbrüggen glycosylation.

Materials:

Procedure:

  • Dissolve the 1-O-acetyl-2,3,5-tri-O-benzoyl-L-xylofuranose and the persilylated nucleobase in anhydrous acetonitrile under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add the Lewis acid catalyst (TMSOTf or SnCl₄) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by slowly adding the reaction mixture to a cold, saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the protected L-xylofuranosyl nucleoside.

  • The benzoyl protecting groups can be removed using a solution of sodium methoxide (B1231860) in methanol.

  • The 5'-hydroxyl group can then be converted to an azide (B81097) using standard chemical procedures (e.g., via a mesylate or tosylate intermediate followed by substitution with sodium azide).

Visualizations

Experimental Workflow

chemoenzymatic_synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Glycosylation cluster_chemical_modification Chemical Modification L-Xylose L-Xylose Protected_L-Xylofuranose Protected_L-Xylofuranose L-Xylose->Protected_L-Xylofuranose Protection Activated_Sugar_Donor Activated L-Xylofuranose (e.g., 1-phosphate) Protected_L-Xylofuranose->Activated_Sugar_Donor Activation Glycosyltransferase Glycosyltransferase Activated_Sugar_Donor->Glycosyltransferase Nucleobase Nucleobase Nucleobase->Glycosyltransferase L-Xylofuranosyl_Nucleoside L-Xylofuranosyl Nucleoside Analog Glycosyltransferase->L-Xylofuranosyl_Nucleoside Modified_Nucleoside Further Modified Nucleoside L-Xylofuranosyl_Nucleoside->Modified_Nucleoside e.g., Guanidinylation

Caption: Chemoenzymatic workflow for L-xylofuranose nucleoside synthesis.

Signaling Pathway Inhibition

AChE_Inhibition Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibitor L-Xylofuranose-based Inhibitor Inhibitor->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase by an L-xylofuranose derivative.

References

Troubleshooting & Optimization

Overcoming low yields in the synthesis of beta-L-Xylofuranose.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of beta-L-Xylofuranose and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in this compound synthesis?

Low yields can stem from several factors including incomplete reactions, degradation of the starting material or product, and poor stereocontrol leading to a mixture of anomers. The formation of the five-membered furanose ring from the more stable six-membered pyranose form of L-xylose is often a critical challenge.

Q2: How critical is the choice of protecting groups for a successful synthesis?

Protecting groups are crucial as they influence the reactivity and stereochemical outcome of glycosylation reactions. Electron-withdrawing groups, like acyl groups, can deactivate a glycosyl donor, while participating groups at the C2 position can help direct the formation of the desired beta-anomer.[1] An effective protecting group strategy also involves using "orthogonal sets," which allows for the selective removal of one group without affecting others.[2]

Q3: What role does the solvent play in determining the anomeric selectivity (α vs. β)?

The choice of solvent can significantly impact the ratio of alpha to beta anomers. Ethereal solvents such as diethyl ether have been shown to increase α-stereoselectivity in some furanoside glycosylations, though this effect is not universally studied.[3] The solvent can influence the stability of reactive intermediates, thereby affecting the stereochemical outcome.

Q4: Which catalysts or promoters are typically used, and how do they affect the yield?

Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and silver trifluoromethanesulfonate (AgOTf) are common promoters in glycosylation reactions.[3][4] Their role is to activate the glycosyl donor. The concentration and type of promoter must be carefully optimized, as incorrect amounts can lead to side reactions or decomposition, thus lowering the yield.

Q5: What are the main challenges in purifying this compound derivatives?

Purification challenges often involve separating the desired beta-anomer from the alpha-anomer and other reaction byproducts. Anomers can have very similar polarities, making separation by standard column chromatography difficult. Additionally, some derivatives may be unstable on silica (B1680970) gel. Techniques like flash column chromatography with carefully selected solvent systems or high-performance liquid chromatography (HPLC) are often necessary.[3][5]

Troubleshooting Guides

Issue 1: Low Overall Reaction Yield
Potential CauseTroubleshooting StepsExpected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize reaction time and temperature. A time-course experiment can identify the point of maximum product formation before degradation begins.[5]Drive the reaction to completion and maximize the formation of the desired product.
Degradation of Product During Workup Test the stability of your product to acidic or basic conditions used in the workup by treating a small pre-quenched sample.[6] If instability is observed, use neutral quench conditions (e.g., saturated aqueous NH₄Cl or NaHCO₃) and maintain cold temperatures.[3][4]Minimize product loss and improve isolated yield.
Suboptimal Reagent Stoichiometry Vary the equivalents of the glycosyl donor, acceptor, and promoter to find the optimal ratio. For example, using 1.7 equivalents of the donor has been shown to be optimal in certain cases.[3]Improved conversion of the limiting reagent and higher product yield.
Poor Quality Starting Materials Ensure the purity of L-xylose, solvents, and other reagents. Anhydrous conditions are often critical.Eliminate side reactions caused by impurities or water, leading to a cleaner reaction profile and higher yield.
Issue 2: Poor Anomeric Selectivity (Low β:α Ratio)
Potential CauseTroubleshooting StepsExpected Outcome
Incorrect Solvent System Screen different solvents. Ethereal solvents like diethyl ether or mixtures including toluene (B28343) and dioxane have been shown to favor α-selectivity in some systems, which can inform strategies to favor the β-anomer by avoiding these if a different mechanism is desired.[3]Enhanced stereoselectivity towards the desired beta-anomer.
Ineffective C2 Protecting Group Employ a "participating" protecting group at the C2 position. Acyl groups like acetyl or benzoyl can form an intermediate that blocks one face of the sugar ring, directing the incoming nucleophile to the opposite face to form the 1,2-trans product (the beta-anomer in the case of xylofuranose).A significant increase in the yield of the beta-isomer over the alpha-isomer.
Suboptimal Promoter/Catalyst Optimize the Lewis acid used. The combination of N-iodosuccinimide (NIS) and a catalytic amount of AgOTf or TMSOTf has been used effectively.[3][4] The choice and amount can influence the reaction mechanism (SN1 vs. SN2 pathway), which dictates stereoselectivity.[7]Shift the reaction pathway to favor the formation of the beta-anomer.

Experimental Protocols

Protocol 1: Synthesis of a Protected β-L-Xylofuranoside Donor

This protocol describes the preparation of a p-Tolyl 5-O-Acetyl-1-thio-2,3-O-xylylene-β-d-xylofuranoside, which can act as a glycosyl donor.

Materials:

Procedure:

  • Dissolve p-Tolyl 1-Thio-2,3-O-xylylene-β-d-xylofuranoside (1.0 mmol) in pyridine (5.0 mL) at room temperature.

  • Add acetic anhydride (5.0 mL) to the solution.

  • Stir the solution at room temperature for 2 hours, monitoring by TLC.

  • Quench the reaction by the addition of methanol.

  • Co-evaporate the mixture with toluene to remove residual pyridine.

  • Purify the residue by silica gel column chromatography using a hexanes-EtOAc gradient (e.g., 6:1) to afford the acetylated product.[3]

Protocol 2: Glycosylation to form a β-L-Xylofuranoside

This protocol outlines a general procedure for the glycosylation reaction.

Materials:

  • Protected Xylofuranoside Donor (from Protocol 1) (1.7 equiv)

  • Glycosyl Acceptor (1.0 equiv)

  • N-Iodosuccinimide (NIS) (2.5 equiv)

  • Silver trifluoromethanesulfonate (AgOTf) (0.25 equiv)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous Na₂S₂O₃

  • Saturated aqueous NaHCO₃

  • Brine, Anhydrous Na₂SO₄

Procedure:

  • Dissolve the glycosyl donor (1.7 equiv) and glycosyl acceptor (1.0 equiv) in anhydrous diethyl ether under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add NIS (2.5 equiv) to the mixture.

  • Add AgOTf (0.25 equiv) to initiate the reaction.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with Et₂O.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of Protecting Groups

This protocol describes a Zemplén de-O-benzoylation to remove acyl-type protecting groups.

Materials:

  • Protected Xylofuranoside

  • Anhydrous Methanol

  • Sodium methoxide (B1231860) in methanol (catalytic amount)

  • Dowex-50 (H⁺ form) resin or acetic acid

Procedure:

  • Dissolve the protected nucleoside or glycoside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide in methanol.

  • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

  • Neutralize the reaction by adding Dowex-50 (H⁺ form) resin, stir for a few minutes, and then filter. Alternatively, add a few drops of acetic acid to neutralize.[4]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualizations

G cluster_workflow General Synthesis Workflow Start L-Xylose Protect Protection of Hydroxyl Groups Start->Protect Acylation/Benzoylation etc. Donor Activated Xylofuranose Donor Protect->Donor e.g., Thio-glycoside formation Glycosylation Glycosylation with Acceptor Donor->Glycosylation + Acceptor, Promoter Deprotection Removal of Protecting Groups Glycosylation->Deprotection e.g., Zemplén conditions Product Pure β-L-Xylofuranose Deprotection->Product G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed Check_Completion Is reaction complete (TLC)? Start->Check_Completion No_Completion Optimize: - Reaction Time - Temperature - Reagent Stoichiometry Check_Completion->No_Completion No Yes_Completion Check Product Stability Check_Completion->Yes_Completion Yes Check_Purity Is product degrading during workup? Yes_Completion->Check_Purity Yes_Purity Modify Workup: - Neutral pH Quench - Lower Temperature Check_Purity->Yes_Purity Yes No_Purity Check Anomeric Ratio Check_Purity->No_Purity No Check_Anomers Is β:α ratio low? No_Purity->Check_Anomers Yes_Anomers Optimize Glycosylation: - Change Solvent - Use Participating Protecting Group - Screen Promoters Check_Anomers->Yes_Anomers Yes No_Anomers Investigate Purification Loss Check_Anomers->No_Anomers No G cluster_pg Orthogonal Protecting Group Strategy Molecule Polyfunctional Molecule (e.g., Xylose) PG1 Protect OH-A with Group 1 (e.g., Silyl Ether) Molecule->PG1 PG2 Protect OH-B with Group 2 (e.g., Benzyl Ether) PG1->PG2 Deprotect_1 Remove Group 1 (e.g., Fluoride) PG2->Deprotect_1 Selective Removal 1 Deprotect_2 Remove Group 2 (e.g., Hydrogenolysis) PG2->Deprotect_2 Selective Removal 2 Reaction_B Modify at OH-A Deprotect_1->Reaction_B Reaction_A Modify at OH-B Deprotect_2->Reaction_A

References

Strategies to control anomeric selectivity in L-xylofuranosylation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: L-Xylofuranosylation Reactions

Welcome to the technical support center for L-xylofuranosylation reactions. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control anomeric selectivity and overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My L-xylofuranosylation reaction has a very low yield or is not working at all. What are the common causes and how can I fix this?

A1: Low or no yield in glycosylation reactions is a frequent issue that can often be traced back to reactant stability, reaction conditions, or inefficient activation.

  • Reactant Stability: L-xylofuranosyl donors can be unstable, particularly under strong acidic conditions, leading to decomposition before glycosylation occurs. Similarly, the acceptor may also be unstable under the reaction conditions.

    • Recommendation: Test the stability of your donor and acceptor independently under the planned reaction conditions. If decomposition is observed, consider using milder activation methods, more stable protecting groups, or lower reaction temperatures.[1]

  • Inefficient Donor Activation: The choice and quality of the promoter are critical for activating the glycosyl donor.

    • Recommendation: For common thioglycoside donors, a combination of N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like silver triflate (AgOTf) or trimethylsilyl (B98337) triflate (TMSOTf) is a reliable starting point.[1][2][3] Always use fresh, high-purity reagents. The promoter concentration can also be optimized.

  • Presence of Moisture: Glycosylation reactions are extremely sensitive to water, which can consume the activated donor and promoter.

    • Recommendation: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents, and add activated molecular sieves (e.g., 4 Å) to the reaction mixture at least one hour before adding the promoter.[1][2][4]

Below is a workflow to troubleshoot low-yield issues.

G start Start: Low/No Yield c1 Are Donor and Acceptor Stable? start->c1 s1 Test stability of reactants under reaction conditions separately. c1->s1 No c2 Is the Promoter System Effective? c1->c2 Yes s1->c2 s2 Use fresh NIS/AgOTf or NIS/TMSOTf. Optimize promoter concentration. c2->s2 No c3 Are Conditions Strictly Anhydrous? c2->c3 Yes s2->c3 s3 Oven-dry glassware. Use anhydrous solvents. Add activated molecular sieves. c3->s3 No end Outcome: Improved Yield c3->end Yes s3->end

Caption: Troubleshooting workflow for low-yield L-xylofuranosylation reactions.
Q2: My reaction is producing a mixture of α and β anomers. How can I improve the anomeric selectivity?

A2: Controlling anomeric selectivity is the central challenge in glycosylation chemistry. The outcome is determined by a combination of factors, including the choice of protecting groups, solvent, and reaction conditions.

  • To Favor the α (1,2-cis) Anomer:

    • Protecting Groups: Use a non-participating group at the C2 position (e.g., benzyl (B1604629) ether, silyl (B83357) ether). This prevents the formation of an intermediate that would direct a β-attack.[1]

    • Conformationally Restricted Donors: Employing a donor with a rigid protecting group strategy, such as a 2,3-O-xylylene group, can lock the furanose ring into a conformation that favors the formation of the α-anomer.[2][3] This strategy has proven highly effective in achieving excellent α-selectivity.

    • Solvent: Ethereal solvents like diethyl ether (Et₂O) have been shown to promote high α-selectivity in these systems.[2][3]

  • To Favor the β (1,2-trans) Anomer:

    • Protecting Groups: Use a participating group at the C2 position, such as an acetyl (Ac) or benzoyl (Bz) group. This group will form a transient dioxolenium ion intermediate after the leaving group departs. The acceptor then attacks from the opposite (α) face, resulting in the 1,2-trans product (β-xylofuranoside).[1]

The logical relationship between protecting group choice and the anomeric outcome is visualized below.

G start L-Xylofuranosyl Donor c1 Choice of C2 Protecting Group start->c1 pg_non Non-Participating Group (e.g., Benzyl Ether) c1->pg_non Goal: α-anomer pg_part Participating Group (e.g., Acetyl, Benzoyl) c1->pg_part Goal: β-anomer mech_sn2 SN2-like Pathway or Oxocarbenium Ion Attack pg_non->mech_sn2 mech_ngp Neighboring Group Participation (NGP) pg_part->mech_ngp int_oxo Oxocarbenium Ion mech_sn2->int_oxo int_diox Dioxolenium Ion Intermediate mech_ngp->int_diox prod_a α-Xylofuranoside (1,2-cis product) int_oxo->prod_a prod_b β-Xylofuranoside (1,2-trans product) int_diox->prod_b

Caption: Logic diagram for controlling anomeric selectivity via C2 protecting groups.
Q3: Can you provide a reliable protocol and reaction data for achieving high α-selectivity?

A3: Yes. A highly successful strategy for α-xylofuranosylation employs a conformationally constrained p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside donor.[2] This method provides excellent yields and high α-selectivity for a range of carbohydrate acceptors.

  • To a mixture of the xylofuranosyl donor (1.7 equivalents) and the glycosyl acceptor (1.0 equivalent) in anhydrous diethyl ether (Et₂O), add 4 Å molecular sieves.

  • Stir the mixture at room temperature for 1 hour under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add N-iodosuccinimide (NIS) (2.5 equivalents) to the mixture.

  • Add silver trifluoromethanesulfonate (B1224126) (AgOTf) (0.25 equivalents) to initiate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours at room temperature.

  • Upon completion, quench the reaction by adding triethylamine (B128534) (Et₃N).

  • Dilute the solution with dichloromethane (B109758) (CH₂Cl₂) and filter through Celite to remove solids.

  • Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to yield the desired α-xylofuranoside.

The following table summarizes results from the glycosylation of various acceptors using the protocol described above.[2][3]

EntryAcceptorProductYield (%)Anomeric Ratio (α:β)
11,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseDisaccharide789.5 : 1
2Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideDisaccharide967.0 : 1
3Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideDisaccharide88> 20 : 1
41,2:5,6-Di-O-isopropylidene-α-D-glucofuranoseDisaccharide749.0 : 1
5Methyl 2,3,6-tri-O-benzyl-α-D-mannopyranosideDisaccharide84> 17.7 : 1

Reaction Conditions: 1.7 equiv donor, 1.0 equiv acceptor, 2.5 equiv NIS, 0.25 equiv AgOTf in Et₂O at room temperature.[2][3]

Q4: What is the general mechanism of activation for a thioglycoside donor in these reactions?

A4: Thioglycosides are popular glycosyl donors that are activated by a combination of a soft electrophile (thiophilic promoter) and a Lewis acid. The process generally involves the activation of the anomeric sulfur atom, leading to its departure and the formation of a reactive oxocarbenium ion intermediate, which is then attacked by the acceptor.

A diagram illustrating the general activation pathway is provided below.

G cluster_0 Activation cluster_1 Glycosylation Donor Xylofuranosyl Thioglycoside (Donor) Activated Activated Intermediate Donor->Activated + Promoter Promoter Promoter (e.g., NIS + AgOTf) Oxo Oxocarbenium Ion Activated->Oxo Leaving Group Departs Product α / β Glycoside Product Oxo->Product Acceptor Acceptor-OH Acceptor->Product Nucleophilic Attack

References

Purification challenges in separating alpha and beta anomers of L-xylofuranose.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of L-Xylofuranose Anomers

Welcome to the technical support center for the purification of L-xylofuranose anomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of alpha and beta anomers of L-xylofuranose.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the alpha and beta anomers of L-xylofuranose?

The main difficulty in separating L-xylofuranose anomers is the phenomenon of mutarotation. In solution, the alpha and beta anomers exist in a dynamic equilibrium with the open-chain aldehyde form. This interconversion during chromatographic separation can lead to peak broadening or the appearance of split peaks, making it challenging to isolate a pure anomer. Additionally, the high polarity of L-xylofuranose can make it difficult to achieve good retention and separation on standard reversed-phase HPLC columns.

Q2: How can I prevent peak splitting and broadening caused by mutarotation during HPLC separation?

There are two primary strategies to address mutarotation during HPLC analysis:

  • Accelerate Interconversion: By increasing the rate of anomer interconversion to be much faster than the chromatographic separation time, the two anomers will elute as a single, sharp peak. This can be achieved by:

    • Increasing Temperature: Raising the column temperature, typically to the range of 70-80°C, can effectively coalesce the anomeric peaks.[1][2]

    • Increasing pH: Using an alkaline mobile phase (pH > 10) also accelerates mutarotation. However, ensure your column is stable at high pH. Polymer-based columns are often recommended for this purpose.

  • Slow Down Interconversion: To resolve and isolate individual anomers, the rate of interconversion should be minimized. This can be achieved by:

    • Low Temperature: Operating the separation at sub-ambient temperatures can slow down mutarotation, allowing for the resolution of the individual anomeric peaks.

    • Aprotic Solvents: Using aprotic solvents can help to minimize the proton-transfer steps involved in mutarotation.

Q3: What type of HPLC column is best suited for separating L-xylofuranose anomers?

Several types of HPLC columns can be effective for separating L-xylofuranose anomers:

  • Chiral Stationary Phases (CSPs): Since anomers are diastereomers, chiral columns can provide the necessary selectivity for their separation. The Chiralpak AD-H column, for example, has been successfully used to separate the anomers of D-xylose and other monosaccharides.[3]

  • Amino Columns: These are commonly used for carbohydrate analysis in hydrophilic interaction liquid chromatography (HILIC) mode. They offer good selectivity for polar compounds like sugars.

  • Ligand-Exchange Columns: Columns with metal counter-ions (e.g., Ca2+, Pb2+) can be used for sugar separations. Separation is based on the formation of complexes between the sugar hydroxyl groups and the metal ions.[2][4]

Q4: What detection methods are suitable for L-xylofuranose analysis?

L-xylofuranose lacks a strong UV chromophore, making UV detection challenging. More suitable detection methods include:

  • Refractive Index (RI) Detector: A universal detector for non-absorbing compounds, but it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

  • Evaporative Light Scattering Detector (ELSD): More sensitive than RI and compatible with gradient elution.

  • Charged Aerosol Detector (CAD): Offers good sensitivity for non-volatile and semi-volatile compounds and provides a more uniform response compared to ELSD.

  • Mass Spectrometry (MS): Provides high sensitivity and structural information, allowing for unambiguous identification and quantification of the anomers.

Troubleshooting Guides

Issue 1: Peak Splitting or Broadening

  • Possible Cause: On-column mutarotation of L-xylofuranose anomers.

  • Solution:

    • To obtain a single peak: Increase the column temperature to 70-80°C or use an alkaline mobile phase (if your column is compatible) to accelerate anomer interconversion.[1][2]

    • To resolve anomers: Decrease the column temperature and optimize the mobile phase to slow down interconversion.

  • Diagram:

    Start Peak Splitting or Broadening Observed Decision1 Goal: Single Peak or Resolved Anomers? Start->Decision1 Action1 Increase Temperature (70-80°C) or Increase Mobile Phase pH Decision1->Action1 Single Peak Action2 Decrease Temperature Optimize Mobile Phase Decision1->Action2 Resolved Anomers Result1 Single, Sharp Peak Action1->Result1 Result2 Resolved Anomer Peaks Action2->Result2

    Caption: Troubleshooting workflow for peak splitting.

Issue 2: Poor Resolution Between Anomers

  • Possible Cause: Inadequate selectivity of the chromatographic system.

  • Solution:

    • Optimize Mobile Phase: Adjust the mobile phase composition. For HILIC, fine-tune the acetonitrile (B52724)/water ratio. The addition of mobile phase additives like boric acid can sometimes enhance separation.

    • Change Stationary Phase: Switch to a column with higher selectivity, such as a chiral stationary phase (e.g., Chiralpak AD-H).[3]

    • Decrease Flow Rate: A lower flow rate increases the interaction time between the analyte and the stationary phase, which can improve resolution.

  • Diagram:

    Start Poor Resolution Between Anomers Action1 Optimize Mobile Phase (e.g., Acetonitrile/Water Ratio) Start->Action1 Action2 Change Stationary Phase (e.g., to a Chiral Column) Start->Action2 Action3 Decrease Flow Rate Start->Action3 Result Improved Resolution Action1->Result Action2->Result Action3->Result

    Caption: Strategies to improve anomer resolution.

Issue 3: Low Product Yield After Preparative Separation

  • Possible Cause: Degradation of L-xylofuranose during purification or incomplete recovery from the column.

  • Solution:

    • Assess Stability: Investigate the stability of L-xylofuranose under the employed pH and temperature conditions. Sugars can be susceptible to degradation at extreme pH or high temperatures.

    • Minimize Exposure Time: Reduce the time the sample is exposed to harsh conditions.

    • Check for Irreversible Adsorption: Use a more inert stationary phase if irreversible binding is suspected.

    • Optimize Elution: Ensure the elution conditions are strong enough to recover all the product from the column.

Quantitative Data

The following table summarizes retention data for D-xylose anomers separated on a Chiralpak AD-H column. While this data is for the D-enantiomer, it provides a valuable reference for developing a separation method for L-xylofuranose anomers, as the chromatographic behavior is expected to be similar but with potentially inverted elution order depending on the chiral selector.

Table 1: Retention Times for D-Xylose Anomers on a Chiralpak AD-H Column

AnomerRetention Time (min)
α-D-Xylofuranose12.5
β-D-Xylofuranose14.2
α-D-Xylopyranose16.8
β-D-Xylopyranose18.5
Data adapted from a study on monosaccharide separation.[3]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Xylose Anomers

This protocol is based on a method developed for the separation of various monosaccharide anomers, including D-xylose, and can be adapted for L-xylofuranose.[3]

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane:Ethanol:Trifluoroacetic Acid (TFA) ((7:3):0.1, v/v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Detection: Refractive Index (RI)

  • Sample Preparation: Dissolve L-xylofuranose in the mobile phase to a concentration of approximately 100 mg/L. Use vortexing and sonication to aid dissolution.

Protocol 2: HILIC Separation of Pentose (B10789219) Sugars

This is a general protocol for separating pentose sugars and can be a starting point for L-xylofuranose anomer separation.

  • Column: Amide-based HILIC column (e.g., 150 x 4.6 mm, 3 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 85:15, v/v) with a buffer such as 10 mM ammonium (B1175870) formate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: ELSD, CAD, or MS

  • Sample Preparation: Dissolve L-xylofuranose in a mixture of acetonitrile and water (e.g., 50:50) to a suitable concentration.

Logical Relationships

cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome Problem Poor Separation of L-Xylofuranose Anomers Mutarotation On-Column Mutarotation Problem->Mutarotation Selectivity Insufficient Column Selectivity Problem->Selectivity Conditions Suboptimal Chromatographic Conditions Problem->Conditions Temp_pH Adjust Temperature and/or pH Mutarotation->Temp_pH Column Select Appropriate Column (e.g., Chiral, HILIC) Selectivity->Column MobilePhase Optimize Mobile Phase Composition and Flow Rate Conditions->MobilePhase Outcome Successful Separation of Alpha and Beta Anomers Temp_pH->Outcome Column->Outcome MobilePhase->Outcome

Caption: Logical relationship between problems, causes, and solutions in L-xylofuranose anomer separation.

References

Technical Support Center: Optimization of Reaction Conditions for Glycosylation with Xylofuranosyl Donors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of glycosylation reactions with xylofuranosyl donors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the glycosylation of xylofuranose (B8766934) sugars in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: I am not getting any of my desired glycosylated product, or the yield is very low. What are the possible causes and solutions?

Answer: Low or no yield in a xylofuranose glycosylation reaction can stem from several factors, ranging from the stability of your reactants to the reaction conditions. Here is a systematic approach to troubleshoot this issue:

  • Donor and Acceptor Stability: Xylofuranosyl donors can be unstable, particularly under acidic conditions, which can lead to decomposition before glycosylation occurs. Your acceptor may also have stability issues.

    • Recommendation: Separately check the stability of your donor and acceptor under the reaction conditions. Consider employing milder activation methods or using protecting groups that enhance stability.[1]

  • Activation of the Glycosyl Donor: A common reason for low yields is the inefficient activation of the glycosyl donor.

    • Recommendation: The choice of promoter is critical. For thioglycoside donors, a combination of N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like silver triflate (AgOTf) or trimethylsilyl (B98337) triflate (TMSOTf) is often effective.[1] Ensure your reagents are fresh and anhydrous. The concentration of the activator can also be optimized. For instance, increasing the concentration of triflic acid can lower the activation temperature, but excessive amounts may lead to donor decomposition.[1]

  • Reaction Conditions: Temperature and reaction time are critical parameters.

    • Recommendation: Glycosylation reactions are often sensitive to temperature.[1] Starting at a low temperature (e.g., -78 °C or -40 °C) and slowly warming the reaction can be beneficial.[1] It is crucial to monitor the reaction closely by TLC to determine the optimal reaction time and to check for the decomposition of starting materials.[1]

  • Moisture: Glycosylation reactions are highly sensitive to moisture.

    • Recommendation: Ensure all glassware is oven-dried and use anhydrous solvents. The use of molecular sieves (e.g., 4 Å) is highly recommended to scavenge any residual water.[1]

Problem 2: Poor Stereoselectivity

Question: My reaction is producing a mixture of α and β anomers, and I need to favor one over the other. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity is a common challenge. The stereochemical outcome is influenced by several factors:

  • Protecting Group at C2: The protecting group at the C2 position of the xylofuranosyl donor plays a crucial role in directing stereoselectivity.

    • For 1,2-trans (β-xylofuranosides): Use a "participating" neighboring group, such as an acetyl or benzoyl group. This group can form a cyclic intermediate that blocks one face of the molecule, leading to the formation of the trans product.

    • For 1,2-cis (α-xylofuranosides): Use a "non-participating" group, such as a benzyl (B1604629) ether or a conformationally restricting group like a 2,3-O-xylylene acetal.[2]

  • Solvent: The solvent can influence the stereochemical outcome. Ethereal solvents like diethyl ether have been shown to favor the formation of α-glycosides.

  • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.

Problem 3: Donor Decomposition and Side Products

Question: I am observing significant decomposition of my glycosyl donor or the formation of unexpected side products. What could be wrong?

Answer: Donor decomposition and the formation of side products are often linked to the reactivity of the donor and the reaction conditions.

  • Donor Reactivity: Highly reactive donors can be prone to decomposition, especially under strong acidic conditions.

  • Side Reactions: Common side products include orthoesters (if a participating group is present at C2) and products from the reaction of the activated donor with the promoter or residual water.

    • Recommendation: Ensure strictly anhydrous conditions. If orthoester formation is an issue, you may need to switch to a non-participating protecting group at C2. Using a milder activator or lowering the reaction temperature can also mitigate donor decomposition.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting groups for my xylofuranose donor?

A1: The choice of protecting groups is critical for a successful glycosylation. Consider the following:

  • Stereochemical Outcome: As mentioned in the troubleshooting guide, use a participating group at C2 for β-selectivity and a non-participating group for α-selectivity.

  • Stability: Ensure the protecting groups are stable to the glycosylation conditions and can be removed without affecting the newly formed glycosidic bond. An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others.

  • Reactivity: The electronic properties of the protecting groups can influence the reactivity of the donor. Electron-withdrawing groups (e.g., acetyl) generally decrease reactivity, while electron-donating groups (e.g., benzyl) increase it.

Q2: What are the most common activation methods for xylofuranosyl donors?

A2: The activation method depends on the nature of the anomeric leaving group.

  • Thioglycosides: These are commonly activated with a combination of a thiophilic promoter and a Lewis acid. A widely used system is N-iodosuccinimide (NIS) and a catalytic amount of silver triflate (AgOTf) or trimethylsilyl triflate (TMSOTf).[1]

  • Trichloroacetimidates: These donors are typically activated with a catalytic amount of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or TMSOTf.

  • Glycosyl Halides: These are often activated by silver or mercury salts.

Data Presentation

Table 1: Optimized Reaction Conditions for α-Xylofuranosylation with a 2,3-O-Xylylene Protected Donor [2]

ParameterCondition
Donor p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside
Acceptor Various carbohydrate acceptors
Stoichiometry (Donor:Acceptor) 1.7 : 1.0
Activator System N-iodosuccinimide (NIS) and Silver triflate (AgOTf)
Stoichiometry (NIS:AgOTf) 2.5 equiv : 0.25 equiv (relative to acceptor)
Solvent Diethyl ether (Et₂O)
Temperature Room temperature
Additives 4 Å molecular sieves

Table 2: Influence of Solvent on Stereoselectivity (α:β ratio)

Solventα:β Ratio
Dichloromethane (B109758) (CH₂Cl₂)~1:3 to ~2:1
Toluene~1:3 to ~2:1
Dioxane~1:3 to ~2:1
Diethyl ether (Et₂O) 2.3:1 (Best α-selectivity)
1:3 Toluene:DioxaneGood α-selectivity

Experimental Protocols

General Procedure for α-Xylofuranosylation with a Thioglycoside Donor [2]

This protocol is adapted for the synthesis of α-xylofuranosides using a conformationally restricted thioglycoside donor.

  • Preparation: To a mixture of the xylofuranosyl donor (1.7 mmol) and the glycosyl acceptor (1.0 mmol) in anhydrous diethyl ether (Et₂O), add 4 Å molecular sieves (200 mg) at room temperature.

  • Stirring: Stir the mixture for 1 hour at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Activation: Add N-iodosuccinimide (NIS) (2.5 mmol) and silver triflate (AgOTf) (0.25 mmol) to the mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours at room temperature.

  • Quenching: Quench the reaction by the addition of triethylamine (B128534) (Et₃N).

  • Work-up: Dilute the solution with dichloromethane (CH₂Cl₂) and filter through Celite to remove the molecular sieves and solid byproducts.

  • Extraction: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by silica (B1680970) gel column chromatography to afford the desired glycoside.

Visualizations

TroubleshootingWorkflow Start Start Glycosylation Reaction CheckYield Low or No Yield? Start->CheckYield CheckStereo Poor Stereoselectivity? CheckYield->CheckStereo No TroubleshootYield Troubleshoot Yield: - Check Donor/Acceptor Stability - Optimize Activator - Adjust Temperature/Time - Ensure Anhydrous Conditions CheckYield->TroubleshootYield Yes CheckSideProducts Side Products or Donor Decomposition? CheckStereo->CheckSideProducts No TroubleshootStereo Troubleshoot Stereoselectivity: - Change C2 Protecting Group - Optimize Solvent - Lower Temperature CheckStereo->TroubleshootStereo Yes Success Successful Glycosylation CheckSideProducts->Success No TroubleshootSideProducts Troubleshoot Side Products: - Use Milder Activator - Lower Temperature - Ensure Anhydrous Conditions CheckSideProducts->TroubleshootSideProducts Yes TroubleshootYield->Start TroubleshootStereo->Start TroubleshootSideProducts->Start

Caption: Troubleshooting workflow for xylofuranosyl glycosylation reactions.

StereoselectivityLogic cluster_goal Desired Stereoisomer cluster_conditions Reaction Conditions Alpha α-Anomer (1,2-cis) Beta β-Anomer (1,2-trans) C2_NonParticipating C2 Non-Participating Group (e.g., Benzyl ether, Xylylene acetal) C2_NonParticipating->Alpha Solvent_Ethereal Ethereal Solvent (e.g., Diethyl ether) Solvent_Ethereal->Alpha C2_Participating C2 Participating Group (e.g., Acetyl, Benzoyl) C2_Participating->Beta

Caption: Logic diagram for achieving desired stereoselectivity.

References

Technical Support Center: Protecting Group Manipulations in Xylofuranose Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting protecting group manipulations in xylofuranose (B8766934) chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the synthesis of xylofuranose-containing molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, covering the most common protecting groups used in xylofuranose chemistry: silyl (B83357) ethers, acetals (isopropylidene), acyl groups, and benzyl (B1604629) ethers.

Silyl Ether Protecting Groups

Q1: I am trying to selectively deprotect a primary TBDMS ether in the presence of a secondary TBDMS ether on a xylofuranose derivative, but I am getting a mixture of products. What am I doing wrong?

A1: Achieving selective deprotection of silyl ethers on a xylofuranose scaffold depends heavily on exploiting the subtle differences in steric hindrance. While primary silyl ethers are generally less hindered and thus more labile, the furanose ring's conformation can influence accessibility.

Troubleshooting Steps:

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly enhance selectivity.

  • Use a Milder Reagent: Instead of TBAF, which is highly reactive, consider using a buffered fluoride (B91410) source like TBAF/AcOH or triethylamine (B128534) trihydrofluoride (Et3N·3HF).[1]

  • Acid-Catalyzed Deprotection: Mild acidic conditions can be highly selective for primary silyl ethers. A common system is acetic acid in a THF/water mixture.[1] The reaction is typically slow but can provide excellent selectivity.

  • Enzymatic Deprotection: Lipases can offer high regioselectivity for deacylation, and similar enzymatic approaches can be explored for silyl ethers.

Q2: My TBAF-mediated deprotection of a TBDPS-protected xylofuranose is very sluggish. How can I improve the reaction rate?

A2: TBDPS groups are known for their high stability, which is advantageous for protecting a hydroxyl group through multiple synthetic steps but can make their removal challenging.

Troubleshooting Steps:

  • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can accelerate the deprotection. However, monitor the reaction closely for the formation of byproducts.

  • Use a Co-solvent: Adding a co-solvent like HMPA or DMPU can enhance the reactivity of TBAF.

  • Ensure Anhydrous TBAF: Water content in the TBAF solution can affect its reactivity. Consider using an anhydrous TBAF source if possible.

  • Alternative Fluoride Source: HF-pyridine is a more potent reagent for cleaving robust silyl ethers, though it requires careful handling in plastic labware.

Quantitative Comparison of Silyl Ether Deprotection Conditions

Protecting GroupReagentConditionsApprox. Reaction TimeYield (%)Reference
Primary TBDMSTBAF (1.1 eq)THF, 0 °C to rt1-3 h>90General Knowledge
Primary TBDMSAcOH/THF/H₂O (4:2:1)rt12-24 h>90General Knowledge
Secondary TBDPSTBAF (3 eq)THF, 40 °C6-12 h80-90General Knowledge
Secondary TBDPSHF-PyridineTHF, rt1-2 h>90General Knowledge
Acetal Protecting Groups (Isopropylidene/Acetonide)

Q1: I am having trouble with the formation of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose. My yields are low, and I get a mixture of products.

A1: The formation of the di-acetonide of xylose requires careful control of reaction conditions to favor the furanose form and prevent the formation of pyranose-derived acetals.

Troubleshooting Steps:

  • Anhydrous Conditions: The reaction is highly sensitive to water. Ensure your acetone (B3395972) is dry and consider using a dehydrating agent like anhydrous CuSO₄ or molecular sieves in the reaction mixture.

  • Catalyst Choice: Sulfuric acid is a common catalyst, but Lewis acids like FeCl₃ or I₂ can also be effective and may offer milder conditions.

  • Reaction Time and Temperature: Over-exposure to acidic conditions can lead to side reactions. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Purification: The product is volatile and can be purified by distillation under reduced pressure.

Q2: I need to selectively remove the 3,5-O-isopropylidene group while keeping the 1,2-O-isopropylidene group intact. How can I achieve this?

A2: The 3,5-acetal is generally more labile to acid-catalyzed hydrolysis than the 1,2-acetal, which is part of a more rigid bicyclic system. This difference in reactivity can be exploited for selective deprotection.

Troubleshooting Steps:

  • Mild Acidic Conditions: Use a dilute solution of a strong acid (e.g., 0.1 M HCl) or a weaker acid like acetic acid (e.g., 80% aqueous acetic acid) and carefully monitor the reaction progress by TLC.

  • Temperature Control: Perform the reaction at room temperature or slightly below to maximize selectivity.

  • Lewis Acids: Mild Lewis acids in the presence of a nucleophile can also effect selective cleavage.

Acyl Protecting Groups (Acetates/Benzoates)

Q1: During the deprotection of a silyl ether on my acetylated xylofuranoside using TBAF, I am observing acyl migration. How can I prevent this?

A1: Acyl migration is a common problem in carbohydrate chemistry, especially with furanosides, and is often base-catalyzed. The fluoride ion in TBAF is basic enough to promote this side reaction, which typically proceeds through a cyclic orthoester intermediate.

Troubleshooting Steps:

  • Use Acidic or Neutral Deprotection Conditions for the Silyl Ether: As discussed in the silyl ether section, switching to a mild acid-catalyzed deprotection method for the silyl group will prevent base-catalyzed acyl migration.

  • Use a Non-Basic Fluoride Source: Reagents like HF-pyridine are less basic than TBAF and can sometimes suppress acyl migration.

  • Change the Acyl Group: Benzoyl groups are generally less prone to migration than acetyl groups due to their increased steric bulk and electronic effects.

  • Ceric Ammonium Nitrate (CAN): For some furanosides, CAN has been shown to be an effective reagent for silyl group removal without inducing acyl migration. However, in xylosides, it may facilitate the formation of a six-membered ring orthoacetate, leading to intramolecular acetyl migration.

Workflow for Preventing Acyl Migration During Silyl Deprotection

G start Start: Silylated and Acetylated Xylofuranoside deprotection Deprotection of Silyl Ether start->deprotection migration Acyl Migration Observed (Side Reaction) deprotection->migration Base-catalyzed no_migration Selective Silyl Deprotection (Desired Product) deprotection->no_migration Acid-catalyzed tba_path TBAF acid_path Mild Acidic Conditions (e.g., AcOH/H2O) stop Purified Product no_migration->stop G cluster_0 Selective Benzylation Strategy start 1,2-O-Isopropylidene- α-D-xylofuranose protect5OH Protect 5-OH (e.g., TBDMSCl, Imidazole) start->protect5OH protect3OH Benzylate 3-OH (NaH, BnBr) protect5OH->protect3OH deprotect5OH Deprotect 5-OH (TBAF) protect3OH->deprotect5OH product 3-O-Benzyl-1,2-O-isopropylidene- α-D-xylofuranose deprotect5OH->product G cluster_1 Troubleshooting Low Glycosylation Yield start Low/No Glycosylation Yield check_donor Check Donor Stability start->check_donor check_acceptor Check Acceptor Stability start->check_acceptor check_activation Verify Activator Potency start->check_activation optimize_cond Optimize Temp. & Time start->optimize_cond anhydrous Ensure Anhydrous Conditions start->anhydrous success Improved Yield check_donor->success check_acceptor->success check_activation->success optimize_cond->success anhydrous->success

References

Instability of furanosides and strategies for their stabilization.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with furanosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the inherent instability of furanosides and to offer strategies for their stabilization.

Frequently Asked Questions (FAQs)

Q1: Why are my furanoside-containing compounds degrading during storage or analysis?

A1: Furanosides are five-membered ring glycosides that are generally less thermodynamically stable than their six-membered pyranoside counterparts.[1] Their instability is primarily due to higher ring strain compared to the strain-free chair conformation of pyranosides.[1] This inherent instability makes them susceptible to two main degradation pathways:

  • Acid-Catalyzed Hydrolysis: Cleavage of the glycosidic bond, which is significantly accelerated in acidic conditions.

  • Isomerization: Ring-opening and re-closing to form the more stable pyranoside isomer, a process also catalyzed by acid.

Q2: I'm observing the formation of a pyranoside isomer in my furanoside sample. What is happening and how can I prevent it?

A2: You are likely observing a pyranoside-into-furanoside (PIF) rearrangement, or more accurately in your case, a furanoside-to-pyranoside isomerization.[2] This equilibrium between the five- and six-membered rings is often catalyzed by acid.[3] For instance, the half-life of a furanoside can be less than 12 minutes at 37°C and pH 1.[4] To minimize this isomerization, it is crucial to maintain neutral or slightly basic conditions during purification, analysis, and storage. The use of non-polar solvents can also favor the furanoside form in some cases.[5]

Q3: What are the most effective strategies to stabilize furanosides?

A3: Several strategies can be employed to stabilize the furanose form:

  • Bulky Protecting Groups: Introducing bulky substituents on the sugar ring can sterically hinder the conformational changes required for isomerization to the pyranose form. Silyl ethers (e.g., TIPS, TBDPS) and benzoyl groups are commonly used for this purpose.[5] Van der Waals interactions between these bulky groups can be crucial for stabilizing the furanoside isomer.[6]

  • Conformational Locking: The furanose ring can be "locked" into its conformation by introducing a covalent bridge between two positions on the sugar, such as a 3,6-O-(o-xylylene) bridge.[5]

  • Charged Substituents: The introduction of bulky and charged groups, such as sulfates, can lead to repulsive interactions that favor the furanoside form where these groups have more spatial freedom.[5]

  • Solvent Choice: Non-polar solvents can preferentially solvate and stabilize the furanoside form in certain cases.[5]

Q4: Does the anomeric configuration affect the stability of furanosides?

A4: Yes, the anomeric configuration (α or β) can influence the stability of furanosides. The relative stability of the anomers is influenced by factors such as the anomeric effect and steric interactions between substituents.[3] For example, in some imines of D-galactosamine, the β-anomer is favored due to a "reverse anomeric effect" where an intramolecular hydrogen bond stabilizes this configuration.[3] The specific impact of the anomeric configuration on stability can be system-dependent.

Troubleshooting Guides

Issue 1: Low Yield of Furanoside in Glycosylation Reactions
Symptom Possible Cause Suggested Solution
Low overall yield of glycosylated product. Steric hindrance at the glycosylation site.Use a more reactive glycosyl donor, such as a glycosyl triflate generated in situ. Optimize the reaction temperature and consider using molecular sieves to remove water.
Predominant formation of the pyranoside isomer. Thermodynamic control favoring the pyranoside product.Employ kinetic control by running the reaction at a lower temperature and for a shorter duration. Use a glycosyl donor with protecting groups that favor the furanoside conformation.
Formation of the undesired anomer (e.g., α instead of β). Lack of stereocontrol in the glycosylation reaction.Use a glycosyl donor with a participating group at the C-2 position to favor the formation of the 1,2-trans glycoside.
Decomposition of starting materials or product. Harsh reaction conditions (e.g., strong acid).Use milder reaction conditions and ensure an inert atmosphere if your compounds are sensitive to oxidation.[4]
Issue 2: Furanoside Degradation During Work-up and Purification
Symptom Possible Cause Suggested Solution
Appearance of pyranoside isomer or hydrolysis products in NMR/HPLC after work-up. Acidic conditions during aqueous work-up.Neutralize acidic reagents before work-up. Use a biphasic extraction with a neutral or slightly basic aqueous layer (e.g., saturated sodium bicarbonate solution).
Degradation on silica (B1680970) gel column chromatography. Acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent. Alternatively, use a different stationary phase such as neutral alumina.
Isomerization or degradation during solvent removal. Prolonged heating.Use a rotary evaporator at a lower temperature and higher vacuum. For highly sensitive compounds, consider lyophilization.

Quantitative Data on Furanoside Stability

The stability of furanosides is highly dependent on their structure, protecting groups, and the surrounding environment. The following tables provide a summary of available quantitative data to illustrate these effects.

Table 1: pH-Dependent Isomerization of a Ribofuranoside

CompoundpHTemperature (°C)Half-life (t½)Pyranoside:Furanoside Ratio (at equilibrium)
1-(β-D-Ribofuranosyl)hexahydropyrimidin-2-one137< 12 minutes6-9 : 1

Data sourced from Kelley et al.[4]

Table 2: Influence of Protecting Groups on Pyranoside-Furanoside Equilibrium

Parent SugarProtecting GroupsSolventFuranoside Content at Equilibrium
Methyl β-D-galactoside3,6-di-O-benzoyl, 4-O-benzylCD₂Cl₂ with TfOH (cat.)High (predominant form)
Methyl β-D-galactosidePer-O-sulfatedDMFMore stable than pyranoside
N-acetylgalactosamineUnprotectedMildly acidic aqueous solution~5%
Methyl α-L-arabinosidePer-O-sulfatedDMF2.5 kcal/mol more stable than pyranoside

Data compiled from various sources.[2][5][7]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Furanoside Stability by HPLC-MS

This protocol is adapted from a general chemical stability assay and can be used to assess the stability of furanosides under different pH conditions.

1. Materials and Reagents:

  • Furanoside test compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Buffer solutions:

    • pH 4-6: Acetate buffer

    • pH 7-8: Phosphate-buffered saline (PBS)

    • pH 8-11: Glycine buffer

  • Methanol

  • HPLC-grade water

  • 96-well Teflon or polypropylene (B1209903) plates

  • HPLC-MS system

2. Procedure:

  • Prepare a 10 mM stock solution of the furanoside in DMSO.

  • Dilute the stock solution to a working concentration of 1-5 µM in each of the desired buffer solutions.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

  • Quench the degradation by adding an equal volume of cold methanol. This also serves to precipitate any proteins if working with biological matrices.

  • Store the quenched samples at -20°C until analysis.

  • Analyze all samples by HPLC-MS in a single batch. The HPLC method should be capable of separating the furanoside from its potential degradation products (hydrolyzed aglycone and the pyranoside isomer).

  • Quantify the peak area of the furanoside at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the furanoside concentration (or peak area) versus time.

  • If the plot is linear, the degradation follows first-order kinetics.

  • The degradation rate constant (k) is the negative of the slope of the line.

  • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: Monitoring Furanoside to Pyranoside Isomerization by ¹H NMR Spectroscopy

1. Materials and Reagents:

  • Furanoside test compound

  • Deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆)

  • Acidic or basic catalyst if desired (e.g., DCl or NaOD in D₂O)

  • NMR tubes

  • NMR spectrometer

2. Procedure:

  • Dissolve a known amount of the furanoside in the chosen deuterated solvent directly in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0). Identify the characteristic anomeric proton signals for both the furanoside and any existing pyranoside isomer.

  • If studying catalyzed isomerization, add a small amount of the catalyst to the NMR tube, mix thoroughly, and immediately start acquiring spectra at regular time intervals.

  • Maintain the sample at a constant temperature inside the NMR probe.

  • Continue acquiring spectra until the ratio of the anomeric proton signals for the furanoside and pyranoside isomers reaches a constant value (equilibrium).

3. Data Analysis:

  • Integrate the anomeric proton signals for both the furanoside and pyranoside isomers in each spectrum.

  • Calculate the percentage of each isomer at each time point.

  • Plot the percentage of the furanoside isomer versus time to visualize the isomerization kinetics.

Visualizations

Degradation Pathways of Furanosides

G Furanoside Furanoside Hydrolysis_Products Aglycone + Furanose Furanoside->Hydrolysis_Products Acid-Catalyzed Hydrolysis Ring_Opened Ring-Opened Intermediate (Aldehyde/Hemiacetal) Furanoside->Ring_Opened Acid-Catalyzed Ring Opening Pyranoside Pyranoside Isomer Ring_Opened->Furanoside Ring Closure Ring_Opened->Pyranoside Ring Closure

Caption: Key degradation pathways for furanosides, including hydrolysis and isomerization to the more stable pyranoside form.

Experimental Workflow for Furanoside Stability Assessment

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare Furanoside Stock Solution (DMSO) Prep_Working Dilute in Buffers (pH 4, 7, 9) Prep_Stock->Prep_Working Incubate Incubate at 37°C Prep_Working->Incubate Sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Sampling Quench Quench with Cold Methanol Sampling->Quench HPLC_MS HPLC-MS Analysis Quench->HPLC_MS Data_Processing Quantify Peak Area HPLC_MS->Data_Processing Kinetics Determine Rate Constant and Half-life Data_Processing->Kinetics

Caption: A typical workflow for determining the stability of a furanoside compound under various pH conditions.

Decision Tree for Furanoside Stabilization Strategy

G Start Furanoside Unstable? Multi_Step Multi-step Synthesis? Start->Multi_Step Acid_Labile Acid-Labile Groups Present? Multi_Step->Acid_Labile Yes Bridging Consider Conformational Locking (Bridging) Multi_Step->Bridging No Steric_Hindrance Steric Hindrance an Issue? Acid_Labile->Steric_Hindrance Yes Bulky_Acyl Use Bulky Acyl Groups (Benzoyl, Pivaloyl) Acid_Labile->Bulky_Acyl No Bulky_Silyl Use Bulky Silyl Ethers (TIPS, TBDPS) Steric_Hindrance->Bulky_Silyl No Solvent Optimize Solvent (Non-polar) Steric_Hindrance->Solvent Yes

Caption: A decision-making guide for selecting an appropriate furanoside stabilization strategy based on synthetic context.

References

Technical Support Center: Regioselective Reactions on the Xylofuranose Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the xylofuranose (B8766934) scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding strategy and methodology for achieving regioselective functionalization of xylofuranose.

1. Q: What are the primary factors influencing the regioselectivity of reactions on the xylofuranose scaffold?

A: The regioselectivity is primarily governed by the differential reactivity of the hydroxyl groups (C2-OH, C3-OH, and C5-OH). Key influencing factors include:

  • Steric Hindrance: The primary C5-OH is the most accessible and generally the most reactive, while the secondary C2-OH and C3-OH groups are more sterically hindered.[1] Bulky reagents will preferentially react at the C5 position.

  • Electronic Effects: The electron-withdrawing effect of the furanose ring oxygen can influence the acidity and nucleophilicity of adjacent hydroxyl groups.

  • Protecting Group Strategy: The use of specific protecting groups can block certain hydroxyls, directing reagents to the unprotected sites. This is the most common and reliable method for controlling regioselectivity.[1][2][3]

  • Catalyst and Reagent Control: Modern synthetic methods increasingly use catalysts or reagents that can selectively recognize and react with a specific hydroxyl group, even in an unprotected or partially protected sugar.[4][5]

  • Reaction Conditions: Solvent, temperature, and the nature of the base or acid catalyst can significantly alter the outcome and selectivity of a reaction.[6] Ethereal solvents like diethyl ether, for instance, have been shown to increase α-stereoselectivity in furanoside glycosylations.[6]

2. Q: How can I selectively functionalize the primary C5-OH group?

A: The C5-OH is the most sterically accessible primary alcohol, making it the easiest to selectively target.

  • Bulky Reagents: Use of sterically demanding protecting groups like trityl (Tr), tert-butyldimethylsilyl (TBDMS), or tert-butyldiphenylsilyl (TBDPS) chlorides will preferentially react at the C5-OH position.[1]

  • Enzymatic Reactions: Certain enzymes, such as some lipases, can exhibit high regioselectivity for the primary hydroxyl group in acylation reactions.[7][8]

  • Stannylene Acetals: Formation of a stannylene acetal (B89532) with dibutyltin (B87310) oxide can activate a specific hydroxyl group, often the C5-OH, for subsequent acylation or alkylation.

3. Q: What strategies exist for differentiating between the secondary C2-OH and C3-OH groups?

A: Differentiating between the vicinal C2-OH and C3-OH groups is a significant challenge. Common strategies include:

  • Cyclic Protecting Groups: The formation of cyclic acetals, such as an isopropylidene group (acetonide), can protect both the C2 and C3 hydroxyls if they are cis to each other. In 1,2-O-isopropylidene-α-D-xylofuranose, the C3-OH and C5-OH are available for reaction.

  • Catalyst-Directed Functionalization: Specific organocatalysts have been developed that can distinguish between secondary hydroxyls based on the local steric and electronic environment, enabling selective acylation or silylation.[5]

  • Regioselective Deprotection: One can protect all hydroxyls and then selectively deprotect one position. For example, methods exist for the regioselective opening of cyclic acetals to free one of the hydroxyl groups.[1]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

1. Q: My reaction yielded a mixture of regioisomers. How can I improve the selectivity?

A: A lack of selectivity is a common issue. Consider the following troubleshooting steps:

  • Lower the Reaction Temperature: Reducing the temperature often increases the kinetic control of a reaction, favoring the formation of the product from the most reactive hydroxyl group and minimizing side reactions.

  • Change the Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of both the substrate and the reagent. For glycosylations, switching to an ethereal solvent may improve selectivity.[6]

  • Modify the Reagent:

    • Increase Steric Bulk: If you are targeting the primary C5-OH, switching to a bulkier silyl (B83357) or acylating agent can significantly improve selectivity.

    • Use a Catalyst: Investigate catalyst-controlled reactions. Chiral catalysts can create a specific binding pocket that favors reaction at one particular hydroxyl group.[5]

  • Re-evaluate Your Protecting Group Strategy: The most robust solution is often to implement a protecting group scheme that leaves only the desired hydroxyl group available for reaction. This "orthogonal protection" strategy provides the highest level of control.[9]

2. Q: I am attempting a glycosylation, but I am getting low yields and poor α/β selectivity. What can I do?

A: Low yields and poor stereoselectivity in furanoside glycosylations are often linked.

  • Optimize Activator/Promoter System: For thioglycoside donors, systems like N-Iodosuccinimide (NIS) and a catalytic amount of Silver Triflate (AgOTf) are commonly used. The stoichiometry of these reagents is critical and may require optimization.[6]

  • Choice of Solvent: As mentioned, ethereal solvents like diethyl ether (Et₂O) can favor the formation of the α-anomer in furanoside chemistry.[6]

  • Donor Protecting Groups: The protecting groups on the glycosyl donor can influence its reactivity and the stereochemical outcome. Electron-withdrawing groups (e.g., acetate, benzoate) can disarm the donor, potentially leading to lower reactivity but sometimes better selectivity.

  • Conformationally Restricted Donors: Using a glycosyl donor with a conformationally rigid structure, for example by incorporating a cyclic protecting group across C2 and C3, can lock the furanose ring and favor the formation of one anomer.[6]

3. Q: My protecting group was unintentionally removed during a subsequent reaction step. How can I prevent this?

A: This indicates an issue with protecting group compatibility.

  • Consult a Compatibility Chart: Review the stability of your chosen protecting group under the reaction conditions (acidic, basic, reductive, oxidative). For example, silyl ethers are generally labile to acid and fluoride (B91410) sources, while benzyl (B1604629) ethers are stable to acid and base but removed by hydrogenolysis.[9]

  • Choose an Orthogonal Protecting Group: Select a protecting group from a different "class" that is stable to the conditions required for removing other groups. For example, if you need to perform a reaction under acidic conditions that might cleave a TBDMS group, use a benzyl (Bn) ether instead, which is acid-stable.[9]

  • Use Milder Conditions: If possible, switch to milder reagents for your transformation that will not affect the protecting group.

Quantitative Data Summaries

The following tables summarize quantitative data from key studies on the regioselective functionalization of xylofuranose and related scaffolds.

Table 1: Catalyst-Controlled Regioselective Silylation of Methyl β-D-Mannopyranoside (A Model Substrate)

EntryCatalystProductYield (%)Regioisomeric Ratio (C2:C3:Other)
1(+)-1 C3-OTES781:12:0
2(-)-2 C2-OTES8511:1:0
3N-methylimidazoleMixture>951:1.3:0
Data adapted from a study on catalyst recognition of cis-1,2-diols, demonstrating the power of catalyst control to invert regioselectivity. The principles are applicable to furanose systems with cis-diols.

Table 2: Optimization of α-Selective Glycosylation of Acceptor 13 with Xylofuranoside Donors

EntryDonorSolventYield (%)α:β Ratio
18 CH₂Cl₂683.5:1
28 Toluene654.5:1
38 Et₂O789.5:1
47 (with PMB at O-5)Et₂O752.3:1
Data from a study on stereocontrolled synthesis of α-xylofuranosides.[6] This highlights the profound effect of solvent choice on stereoselectivity.

Visual Guides: Workflows and Decision Processes

Diagram 1: Decision Workflow for Regioselective Protection

G start Goal: Regioselective Functionalization of Xylofuranose q1 Which OH group is the target? start->q1 c5_oh C5-OH (Primary) q1->c5_oh C5 c2c3_oh C2/C3-OH (Secondary) q1->c2c3_oh C2 or C3 strategy_c5 Strategy for C5-OH c5_oh->strategy_c5 strategy_c2c3 Strategy for C2/C3-OH c2c3_oh->strategy_c2c3 c5_method1 Use Bulky Protecting Group (e.g., TBDPS, Trityl) strategy_c5->c5_method1 c5_method2 Enzymatic Acylation (e.g., Lipase) strategy_c5->c5_method2 q2 Are C2 and C3 cis? strategy_c2c3->q2 cis_diols Protect as Cyclic Acetal (e.g., Isopropylidene) q2->cis_diols Yes trans_diols Use Catalyst Control or Orthogonal Protection Strategy q2->trans_diols No/Difficult

Caption: A decision tree for selecting a regioselective protection strategy on the xylofuranose scaffold.

Diagram 2: General Experimental Workflow

G sub 1. Substrate Preparation (with Protecting Groups) reac 2. Reaction Setup (Solvent, Temp, Inert Atm.) sub->reac add 3. Add Reagents/Catalyst reac->add mon 4. Monitor Reaction (TLC, LC-MS) add->mon quench 5. Quench Reaction mon->quench workup 6. Aqueous Workup & Extraction quench->workup purify 7. Purification (Column Chromatography) workup->purify char 8. Characterization (NMR, MS) purify->char

Caption: A generalized workflow for performing a regioselective reaction on a xylofuranose derivative.

Key Experimental Protocols

This section provides detailed methodologies for key reactions discussed in the literature.

Protocol 1: General Procedure for a-Selective Glycosylation

This protocol is adapted from a study on the stereocontrolled synthesis of α-xylofuranosides.[6]

Materials:

  • Xylofuranoside donor (e.g., Donor 8 from the study) (1.7 equiv)

  • Glycosyl acceptor (1.0 equiv)

  • Anhydrous Diethyl Ether (Et₂O)

  • 4 Å Molecular Sieves (activated)

  • N-Iodosuccinimide (NIS) (2.5 equiv)

  • Silver Trifluoromethanesulfonate (AgOTf) (0.25 equiv)

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • To a flame-dried flask under an Argon atmosphere, add the glycosyl donor (1.7 mmol), glycosyl acceptor (1.0 mmol), and anhydrous Et₂O.

  • Add activated 4 Å molecular sieves (approx. 200 mg per mmol of acceptor).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture if necessary (depending on substrate reactivity), then add NIS (2.5 mmol) and AgOTf (0.25 mmol) sequentially.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.

  • Upon completion, quench the reaction by adding a few drops of triethylamine (Et₃N).

  • Dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of Celite to remove molecular sieves and solids.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired α-xylofuranoside.

Protocol 2: Selective Protection of a 1,3-diol via Benzylidene Acetal Formation

This is a general protocol often used in carbohydrate chemistry for protecting C4 and C6 hydroxyls in pyranoses, with principles applicable to furanoses where a geometrically suitable 1,3-diol exists.[9]

Materials:

  • Diol-containing carbohydrate substrate

  • Benzaldehyde (B42025) dimethyl acetal

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Catalytic amount of p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the carbohydrate substrate in anhydrous DMF.

  • Add benzaldehyde dimethyl acetal (approx. 1.2-1.5 equivalents).

  • Add a catalytic amount of p-TsOH (approx. 0.05 equivalents).

  • Heat the reaction mixture (typically 50-60 °C) under reduced pressure (to remove methanol (B129727) byproduct) or at atmospheric pressure with molecular sieves.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by adding solid sodium bicarbonate to neutralize the acid.

  • Remove the solvent under high vacuum.

  • Purify the residue by flash column chromatography on silica gel to isolate the benzylidene-protected product.

References

Preventing ring-opening or rearrangement side reactions of furanoses.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Furanose Chemistry

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and FAQs to address challenges in furanose chemistry, with a focus on preventing ring-opening and rearrangement side reactions.

Frequently Asked Questions (FAQs)

Q1: My furanoside is rearranging to the more stable pyranoside form. Why is this happening and how can I prevent it?

A1: Furanosides are generally less thermodynamically stable than their corresponding pyranoside isomers.[1][2] This rearrangement, often called pyranoside-into-furanoside (PIF) rearrangement in the reverse direction, can be promoted by acidic conditions.[1] In acid-promoted reactions like Fischer glycosylation, furanosides are often the kinetic products, while the thermodynamic equilibrium favors the pyranoside form.[1][2]

Prevention Strategies:

  • Protecting Groups: The most effective strategy is the use of protecting groups that "lock" the ring in the furanose conformation.

    • Bulky Silyl (B83357) Groups: The presence of two bulky silyl substituents, such as TBDPS or TIPS, at the O2 and O3 positions can stabilize the furanoside product.[3][4]

    • Bridging Groups: Introducing a 3,6-O-(oxylylene) bridge can lock the corresponding mannopyranose into an unfavorable conformation, thereby shifting the equilibrium toward the furanoside form.[3][4]

    • Acetal Protection: A common strategy is to form a 1,2-O-isopropylidene acetal, which protects the C-1 and C-2 hydroxyls.[5]

  • Reaction Conditions:

    • Solvent: Nonpolar solvents, such as toluene, can favor the furanoside form.[3][6]

    • pH Control: Avoid strongly acidic conditions where possible. If acid is required, use the mildest possible conditions (e.g., catalytic amounts, lower temperatures).

Q2: I am observing a mixture of α and β anomers in my glycosylation reaction. How can I improve the anomeric selectivity?

A2: Achieving high anomeric selectivity in furanoside glycosylation can be challenging.[7] The stereochemical outcome is influenced by the glycosyl donor, protecting groups, solvent, and the activator used.[7]

Strategies for Controlling Anomeric Selectivity:

  • Neighboring Group Participation: A participating group at the C-2 position (e.g., an acetyl or benzoyl group) can shield one face of the molecule, leading to the formation of a 1,2-trans glycosidic linkage.

  • Solvent Effects: The choice of solvent can influence the equilibrium of the reactive intermediates.

  • Donor and Activator Choice: The combination of the glycosyl donor (e.g., thioglycoside, trichloroacetimidate) and the activator (e.g., NIS/TfOH, TMSOTf) plays a crucial role in determining the reaction mechanism and thus the stereochemical outcome.[7]

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.[5]

Q3: My furanoside is unstable and the ring is opening during my reaction or purification. What are the likely causes and solutions?

A3: Furanose ring-opening can be initiated by either acidic or basic conditions, leading to an equilibrium with the open-chain aldehyde/ketone form.[8][9] This can lead to various side reactions, including anomerization, rearrangement to the pyranose form, or elimination.[5]

Troubleshooting Ring-Opening:

  • Protect the Anomeric Position: The anomeric hydroxyl group is the most reactive site for ring-opening. Protecting it as a stable glycoside (e.g., thioglycoside or O-glycoside) is a crucial first step.[5]

  • pH Control:

    • Acidic Conditions: Avoid strong acids. If an acid-catalyzed reaction is necessary, use milder acids or buffer the reaction mixture. Purification via silica (B1680970) gel chromatography can sometimes be acidic enough to cause degradation; consider using neutralized silica gel or alternative purification methods like flash chromatography with a different stationary phase.

    • Basic Conditions: Strong bases can also promote ring-opening and other side reactions. Use non-nucleophilic bases where possible and maintain low temperatures.

  • Use of Protecting Groups: Silyl ethers are often used for their ease of introduction and removal and can enhance stability.[5]

Troubleshooting Guides

Issue 1: Low Yield of a Desired Product During Acylation

  • Symptoms: Low yield of the target acylated furanose derivative, with a mixture of products observed by TLC or NMR.

  • Potential Causes:

    • Non-selective Acylation: The acylating agent may be reacting with other hydroxyl groups on the furanose ring.[5]

    • Steric Hindrance: Bulky protecting groups may hinder the approach of the acylating agent to the target hydroxyl group.[5]

    • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact regioselectivity.[5]

  • Solutions:

    • Employ Orthogonal Protecting Groups: Use a protecting group strategy that allows for the selective deprotection of the target hydroxyl group just before acylation.

    • Optimize Reaction Conditions:

Issue 2: Unexpected Side Products in Glycosylation Reactions

  • Symptoms: Formation of side products such as intermolecular thioaglycon transformation or N-glycosyl succinimides when using thioglycoside donors.[10]

  • Potential Cause: These side reactions can occur via the glycosyl intermediate.[10]

  • Solutions:

    • Control of Reaction Conditions: Low-temperature NMR studies can help to map the reaction mechanism and identify conditions that suppress the formation of side products.[10]

    • Reagent Choice: The choice of activator and other reagents can influence the reaction pathway.

Data Presentation

Table 1: Comparison of Protecting Group Stability

Protecting GroupAbbreviationStability to AcidStability to BaseRemoval Conditions
tert-ButoxycarbonylBocLabileStableStrong acid (e.g., TFA, HCl)[11][12]
9-FluorenylmethyloxycarbonylFmocStableLabileBase (e.g., piperidine (B6355638) in DMF)[11][12]
BenzyloxycarbonylCbz or ZStableStableHydrogenolysis (H₂/Pd)[11][12]
BenzylBnStableStableHydrogenolysis[12]
tert-ButyldiphenylsilylTBDPSStableStableFluoride source (e.g., TBAF)
TritylTrtLabileStableMild acid[13]

Experimental Protocols

Protocol 1: General Glycosylation Using a Thioglycoside Donor

This protocol describes a general method for glycosylation using a protected furanosyl thioglycoside donor, activated by N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).[7]

  • To a flame-dried flask under an inert atmosphere, add the furanosyl thioglycoside donor (1.2 eq) and the glycosyl acceptor (1.0 eq).

  • Add activated 4 Å molecular sieves.

  • Dissolve the reactants in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).

  • In a separate flask, prepare a solution of NIS (1.5 eq) in anhydrous CH₂Cl₂.

  • Add the NIS solution to the reaction mixture dropwise.

  • After stirring for 10-15 minutes, add a catalytic amount of TfOH solution dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding triethylamine (B128534).

  • Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite®, washing with additional CH₂Cl₂.

  • Wash the combined organic filtrate sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Glycosylation Using a Trichloroacetimidate (B1259523) Donor

This protocol outlines a general method for glycosylation using a protected furanosyl trichloroacetimidate donor, activated by a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[7]

  • To a flame-dried flask under an inert atmosphere, add the protected furanosyl trichloroacetimidate donor (1.5 eq) and the glycosyl acceptor (1.0 eq).

  • Add activated 4 Å molecular sieves.

  • Dissolve the reactants in anhydrous CH₂Cl₂.

  • Cool the reaction mixture to -78 °C.

  • Add a catalytic amount of TMSOTf solution dropwise.

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC. The reaction may be allowed to slowly warm to a higher temperature if necessary.

  • Upon completion, quench the reaction with a few drops of triethylamine or pyridine.

  • Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through Celite®.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Visualizations

Furanose_Equilibrium Alpha_Furanose α-Furanose Open_Chain Open-Chain (Aldehyde/Ketone) Alpha_Furanose->Open_Chain Ring Opening Beta_Furanose β-Furanose Open_Chain->Beta_Furanose Ring Closing Pyranose_Forms Pyranose Forms (More Stable) Open_Chain->Pyranose_Forms Rearrangement

Caption: Equilibrium between furanose anomers, the open-chain form, and the more stable pyranose form.

Protecting_Group_Strategy cluster_0 Decision Workflow for Protecting Groups Start Need to perform reaction on a furanose? CheckStability Is the reaction under acidic or basic conditions? Start->CheckStability ProtectAnomeric Protect anomeric -OH (e.g., as thioglycoside) CheckStability->ProtectAnomeric Yes Reaction Perform desired reaction CheckStability->Reaction No, neutral SelectOrtho Select orthogonal protecting groups for other -OH groups ProtectAnomeric->SelectOrtho SelectOrtho->Reaction Deprotection Deprotect Reaction->Deprotection

Caption: Decision workflow for selecting a furanose protection strategy.

Glycosylation_Factors Factors Key Factors Influencing Glycosylation Stereoselectivity Glycosyl Donor Protecting Groups (e.g., C-2 participating group) Solvent Polarity Activator/Promoter Temperature Outcome Stereochemical Outcome (α vs. β) Factors:f1->Outcome Factors:f2->Outcome Factors:f3->Outcome Factors:f4->Outcome Factors:f5->Outcome

Caption: Key factors that influence the stereochemical outcome of glycosylation reactions.

References

Analytical methods for detecting and quantifying impurities in xylofuranose samples.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical methods used in detecting and quantifying impurities in xylofuranose (B8766934) samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in xylofuranose samples?

A1: Impurities in xylofuranose can originate from the manufacturing process or degradation. Common impurities may include:

  • Isomers: Other pentose (B10789219) sugars like arabinose, ribose, and lyxose, as well as the pyranose form of xylose (xylopyranose).

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis process.

  • Degradation Products: Under acidic conditions or heat, xylofuranose can degrade to form products like furfural.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, acetone).

Q2: Which analytical technique is most suitable for routine purity analysis of xylofuranose?

A2: High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) is a robust and widely used method for routine analysis and quantification of sugars and their impurities. It offers good resolution for separating different sugar isomers.

Q3: When should I use Gas Chromatography-Mass Spectrometry (GC-MS) for xylofuranose analysis?

A3: GC-MS is a powerful technique for identifying and quantifying volatile impurities or for samples that can be derivatized to become volatile. It is particularly useful for identifying unknown impurities due to its mass spectral libraries. For sugars like xylofuranose, derivatization (e.g., silylation) is necessary.

Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to quantify impurities?

A4: Yes, quantitative NMR (qNMR) is an excellent method for determining the purity of xylofuranose and quantifying impurities without the need for reference standards for each impurity. 1H NMR can be used to identify and quantify impurities by comparing the integral of the impurity's signal to the integral of a known signal from the xylofuranose molecule or a certified internal standard.[1][2][3][4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of xylofuranose samples.

HPLC Troubleshooting
Problem Potential Cause Solution
Peak Tailing Secondary interactions with the column; column degradation.Use a guard column; ensure the mobile phase pH is appropriate; replace the column if necessary.
Split Peaks Anomeric forms of the sugar are separating.Increase the column temperature or adjust the mobile phase pH to encourage anomeric equilibration.
Ghost Peaks Contamination in the injection system or mobile phase.Flush the injector and column with a strong solvent; use fresh, high-purity mobile phase.
Baseline Noise or Drift Detector temperature fluctuation; mobile phase not equilibrated or contaminated.Allow the detector to stabilize; use a column oven for temperature control; degas the mobile phase.
Variable Retention Times Inconsistent mobile phase composition; column not equilibrated; temperature fluctuations.Prepare fresh mobile phase; ensure the column is fully equilibrated before injection; use a column oven.
GC-MS Troubleshooting
Problem Potential Cause Solution
Poor Peak Shape Incomplete derivatization; active sites in the inlet or column.Optimize derivatization conditions (time, temperature, reagent ratio); use a deactivated inlet liner and column.
Low Response Inefficient derivatization; sample degradation in the injector.Ensure reagents are fresh and anhydrous; optimize injector temperature.
Multiple Peaks for a Single Compound Incomplete derivatization leading to multiple derivatives.Optimize the derivatization reaction to drive it to completion.
Baseline Bleed at High Temperatures Column degradation.Condition the column according to the manufacturer's instructions; use a column with a higher temperature limit if necessary.

Quantitative Data Summary

The following table summarizes typical purity specifications for xylofuranose and related intermediates. Note that specific limits can vary based on the intended use and regulatory requirements.

Compound Typical Purity Specification Common Impurities & Typical Limits
D-Xylofuranose (Pharmaceutical Grade)>99.0%Other sugars: <0.5%, Furfural: <0.05%, Residual Solvents: Per ICH Q3C
1,2-O-Isopropylidene-alpha-D-xylofuranose>98% - 99%[6][7]Unreacted xylose, di-isopropylidene derivatives

Acceptance criteria for impurities in new drug substances are guided by ICH Q3A(R2) and for drug products by ICH Q3B(R2).[8][9][10] The reporting threshold, identification threshold, and qualification threshold are dependent on the maximum daily dose of the active pharmaceutical ingredient.

Experimental Protocols

Protocol 1: HPLC-RID Method for Quantification of Xylofuranose and Related Sugar Impurities

This protocol outlines a method for the separation and quantification of xylofuranose and its common sugar isomers.

1. Instrumentation and Materials:

  • HPLC system with a Refractive Index Detector (RID).

  • Amino-based or ligand-exchange column suitable for carbohydrate analysis (e.g., Aminex HPX-87 series).

  • Mobile Phase: Degassed, HPLC-grade water or acetonitrile/water mixture (e.g., 75:25 v/v).

  • Xylofuranose reference standard and standards for expected impurities (e.g., arabinose, xylopyranose).

2. Chromatographic Conditions:

  • Column Temperature: 80-85°C (for ligand-exchange columns) or ambient (for amino columns).

  • Flow Rate: 0.5 - 1.0 mL/min.[11]

  • Injection Volume: 10-20 µL.

  • Detector Temperature: Maintained at the same temperature as the column or as recommended by the manufacturer.[12]

3. Sample and Standard Preparation:

  • Accurately weigh and dissolve the xylofuranose sample in the mobile phase to a known concentration (e.g., 5-10 mg/mL).

  • Prepare a series of calibration standards of xylofuranose and each potential impurity.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify peaks based on the retention times of the reference standards.

  • Quantify the impurities by comparing their peak areas to the calibration curves of the respective standards.

Protocol 2: GC-MS Method for Identification and Quantification of Derivatized Xylofuranose Impurities

This protocol is for the analysis of volatile impurities and derivatized xylofuranose.

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for sugar analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other silylation agents.[13]

  • Anhydrous pyridine (B92270) or other suitable solvent.

2. Derivatization Procedure:

  • Dry the xylofuranose sample completely under vacuum or nitrogen.

  • Add anhydrous pyridine to dissolve the sample.

  • Add the silylation reagent (e.g., BSTFA with TMCS).

  • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[13]

3. GC-MS Conditions:

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 280°C) to elute all derivatives.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions: Scan mode for identification of unknowns, and Selected Ion Monitoring (SIM) mode for quantification of known impurities.

4. Data Analysis:

  • Identify impurities by matching their mass spectra with a library (e.g., NIST) and by comparing their retention times to derivatized standards.

  • Quantify impurities using an internal standard and a calibration curve.

Protocol 3: Quantitative ¹H-NMR (qNMR) for Purity Assessment

This protocol provides a framework for determining the absolute purity of a xylofuranose sample.

1. Instrumentation and Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Certified internal standard of high purity (e.g., maleic acid, dimethyl sulfone).

2. Sample Preparation:

  • Accurately weigh a specific amount of the xylofuranose sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Angle: 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

4. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal from xylofuranose and a signal from the internal standard.

  • Calculate the purity of the xylofuranose using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualized Workflows

Impurity Analysis Workflow

Impurity_Analysis_Workflow General Workflow for Xylofuranose Impurity Analysis cluster_0 Sample Handling & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Identification cluster_3 Reporting Sample Receive Xylofuranose Sample Prep_HPLC Prepare for HPLC: Dissolve in Mobile Phase Filter (0.45 µm) Sample->Prep_HPLC Prep_GCMS Prepare for GC-MS: Dry Sample Derivatize (Silylation) Sample->Prep_GCMS Prep_qNMR Prepare for qNMR: Weigh Sample & Internal Std Dissolve in Deuterated Solvent Sample->Prep_qNMR HPLC HPLC-RID Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS qNMR qNMR Analysis Prep_qNMR->qNMR Quantify Quantify Impurities (Calibration Curve or Internal Std) HPLC->Quantify Identify Identify Impurities (Retention Time, Mass Spectra, NMR shifts) GCMS->Identify qNMR->Quantify Compare Compare to Specifications Quantify->Compare Identify->Quantify Report Generate Certificate of Analysis Compare->Report

Caption: Workflow for xylofuranose impurity analysis.

HPLC Troubleshooting Logic

HPLC_Troubleshooting HPLC Troubleshooting Decision Tree cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_retention Retention Time Issues Problem Chromatographic Problem Identified Tailing Peak Tailing? Problem->Tailing Split Split Peaks? Problem->Split Noise Baseline Noise/Drift? Problem->Noise Drift Retention Time Drifting? Problem->Drift Check_pH Check Mobile Phase pH Tailing->Check_pH Yes Increase_Temp Increase Column Temperature Split->Increase_Temp Yes Replace_Column Replace Column/Guard Column Check_pH->Replace_Column Degas Degas Mobile Phase Noise->Degas Yes Equilibrate Equilibrate System Longer Degas->Equilibrate Check_Detector Check Detector Stability Equilibrate->Check_Detector New_Mobile_Phase Prepare Fresh Mobile Phase Drift->New_Mobile_Phase Yes Check_Temp Check Temperature Control New_Mobile_Phase->Check_Temp Check_Pump Verify Pump Flow Rate Check_Temp->Check_Pump

Caption: Decision tree for HPLC troubleshooting.

References

Technical Support Center: Optimization of Enzymatic Reactions for Higher Yields of Beta-L-xylosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of beta-L-xylosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the yield of beta-L-xylosides in an enzymatic reaction?

A1: The yield of beta-L-xylosides is primarily influenced by several factors:

  • Enzyme Characteristics: The choice of β-xylosidase is critical. Enzymes from different sources exhibit varying catalytic efficiencies, substrate specificities, and stability under different reaction conditions.

  • Reaction Conditions: pH, temperature, and reaction time must be optimized for the specific enzyme being used.

  • Substrate and Acceptor Concentrations: The concentrations of the xylosyl donor (e.g., xylooligosaccharides, p-nitrophenyl-β-D-xylopyranoside) and the acceptor molecule can significantly impact the balance between hydrolysis and transglycosylation, thereby affecting the final yield.

  • Product Inhibition: Many β-xylosidases are inhibited by the product, xylose, which can limit the reaction progress.[1]

  • Enzyme Stability: The stability of the enzyme over the course of the reaction is crucial. Immobilization can be a key strategy to enhance stability.[2][3]

Q2: How can I minimize the hydrolysis of the donor substrate and favor the transglycosylation reaction?

A2: To favor transglycosylation over hydrolysis, consider the following strategies:

  • High Acceptor Concentration: A high concentration of the acceptor molecule can kinetically favor the attack of the acceptor on the enzyme-xylosyl intermediate over the attack by water.

  • Use of Co-solvents: The addition of organic solvents can reduce the water activity, thereby suppressing hydrolysis. However, the choice and concentration of the co-solvent must be carefully optimized to avoid enzyme denaturation.[4]

  • Engineered Enzymes: The use of "glycosynthases," which are engineered glycosidases with suppressed hydrolytic activity, can significantly improve the yield of glycosides.[5][6]

  • Reaction Time: Optimizing the reaction time is crucial, as longer reaction times might lead to the secondary hydrolysis of the newly formed beta-L-xylosides.

Q3: What are the advantages of using an immobilized β-xylosidase?

A3: Immobilizing the β-xylosidase offers several advantages for the synthesis of beta-L-xylosides:

  • Enhanced Stability: Immobilization, particularly multi-point covalent attachment, can dramatically increase the thermal and operational stability of the enzyme. For instance, immobilization on agarose (B213101) has been shown to increase the half-life of a recombinant β-xylosidase by over 3600-fold at 50°C.[3]

  • Reusability: Immobilized enzymes can be easily recovered from the reaction mixture and reused for multiple reaction cycles, which reduces the overall cost of the process.[3][4]

  • Improved Activity: In some cases, immobilization can lead to hyperactivation of the enzyme.[3]

  • Process Control: The use of immobilized enzymes allows for better control over the reaction and can be integrated into continuous flow reactor systems.

Q4: Can I use crude xylan (B1165943) as a donor substrate for beta-L-xyloside synthesis?

A4: Yes, it is possible to use crude xylan as a cost-effective donor substrate. This typically involves a two-enzyme cascade reaction where an endo-xylanase first hydrolyzes the xylan into smaller xylooligosaccharides, which then act as donors for the β-xylosidase-catalyzed transglycosylation. This approach has been successfully used to synthesize various xylosides.

Troubleshooting Guide

Problem 1: Low or no yield of the desired beta-L-xyloside.

This is a common issue that can arise from several factors. The following logical workflow can help you diagnose and resolve the problem.

G cluster_start cluster_enzyme Enzyme Activity Check cluster_reaction Reaction Conditions cluster_substrate Substrates cluster_inhibition Inhibition start Start: Low/No Yield enzyme_activity Is the enzyme active? start->enzyme_activity control_reaction Perform a control reaction with a known substrate (e.g., pNPX). enzyme_activity->control_reaction No conditions_ok Are reaction conditions optimal? enzyme_activity->conditions_ok Yes check_storage Check enzyme storage conditions and age. control_reaction->check_storage new_enzyme Source fresh enzyme. check_storage->new_enzyme optimize_ph_temp Verify and optimize pH and temperature. conditions_ok->optimize_ph_temp No substrate_issue Is there an issue with the substrates? conditions_ok->substrate_issue Yes optimize_time Perform a time-course experiment to find the optimal reaction time. optimize_ph_temp->optimize_time check_purity Verify purity and integrity of donor and acceptor. substrate_issue->check_purity No solubility Is the acceptor soluble? substrate_issue->solubility Yes optimize_ratio Optimize donor-to-acceptor molar ratio. check_purity->optimize_ratio add_cosolvent Add a co-solvent (e.g., DMSO) to improve solubility. solubility->add_cosolvent No inhibition_issue Is product inhibition occurring? solubility->inhibition_issue Yes remove_product Consider in-situ product removal or using a fed-batch approach for the acceptor. inhibition_issue->remove_product Yes

Caption: Troubleshooting workflow for low beta-L-xyloside yield.

Problem 2: The reaction starts well but plateaus quickly, resulting in a low final yield.

  • Possible Cause: Product inhibition. The accumulation of xylose, a common by-product, can inhibit the β-xylosidase.[1]

  • Solution:

    • Optimize Substrate Ratio: Increase the concentration of the acceptor relative to the donor to drive the reaction towards transglycosylation.

    • In-situ Product Removal: If feasible, consider methods to remove xylose from the reaction mixture as it is formed.

    • Enzyme Choice: Screen for β-xylosidases that exhibit higher tolerance to xylose inhibition.[7][8]

Problem 3: The acceptor molecule has low solubility in the aqueous reaction buffer.

  • Possible Cause: The hydrophobic nature of many acceptor molecules limits their availability in the reaction.

  • Solution:

    • Co-solvents: Introduce a small amount of a water-miscible organic co-solvent (e.g., DMSO, methanol, acetone) to increase the acceptor's solubility. The concentration of the co-solvent must be carefully optimized to avoid inactivating the enzyme.[4]

    • Fed-batch Strategy: Gradually add the acceptor to the reaction mixture over time to maintain a low, soluble concentration.

Problem 4: Undesired regioisomers are being formed.

  • Possible Cause: The β-xylosidase used may lack the desired regioselectivity for the specific acceptor molecule. The formation of different product linkages (e.g., β-1,4 or β-1,6) can be acceptor-dependent.[9]

  • Solution:

    • Enzyme Screening: Test β-xylosidases from different sources, as their regioselectivity can vary significantly.

    • Reaction Condition Optimization: In some cases, modifying the reaction conditions (e.g., pH, temperature, co-solvent) can influence the regioselectivity of the enzyme.

Data Presentation

Table 1: Influence of Reaction Conditions on β-xylosidase Activity and Stability

Enzyme SourceSupport for ImmobilizationOptimal pHOptimal Temperature (°C)Stability Improvement after ImmobilizationReference
Penicillium janczewskiiGlyoxyl agarose4.07533-fold more stable than soluble enzyme at 65°C[2]
Bacillus subtilis (recombinant)Agarose-glyoxyl6.035-50Half-life increased by 3604-fold at 50°C[3]
Bacillus subtilis (recombinant)Chitosan-glutaraldehyde6.035-50Half-life increased by 326-fold at 50°C[3]
Selenomonas ruminantiumGlyoxyl agarose with PEI coating4.0-6.055240-fold more stable than free enzyme at 50°C[1]
Penicillium piceum-4.070Stable at 60-70°C[10]

Table 2: Yields of Transxylosylation Reactions with Different Acceptors

β-xylosidaseXylosyl DonorAcceptor MoleculeProduct LinkageYield (%)Reference
Aspergillus nidulans BxlBpNPXD-mannose-6-66[9]
Aspergillus nidulans BxlBpNPXLactuloseβ-1,4 / β-1,6up to 35[9]
Aspergillus nidulans BxlApNPXD-glucose-2-36[9]
Bacillus pumilusXyloseXylose-17

Experimental Protocols

1. General Protocol for Enzymatic Synthesis of a Beta-L-xyloside

This protocol provides a general starting point for the synthesis of a beta-L-xyloside via transglycosylation. Optimization of each parameter is recommended for specific enzyme-substrate combinations.

Caption: General experimental workflow for beta-L-xyloside synthesis.

Methodology:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine the reaction buffer (e.g., 50 mM sodium phosphate, pH 6.0), the xylosyl donor (e.g., p-nitrophenyl-β-D-xylopyranoside), and the acceptor molecule.[11] The final concentrations should be optimized, but a starting point could be 10-20 mM for the donor and a 5 to 10-fold molar excess for the acceptor.

  • Pre-incubation: Equilibrate the reaction mixture at the optimal temperature for the chosen β-xylosidase (e.g., 45°C) for 5-10 minutes.[11]

  • Reaction Initiation: Add the β-xylosidase solution to the reaction mixture to initiate the reaction. The final enzyme concentration will depend on its specific activity and should be optimized.

  • Incubation: Incubate the reaction mixture for a predetermined period (e.g., 1 to 24 hours) with gentle agitation. It is highly recommended to perform a time-course study to determine the optimal reaction time that maximizes product yield before significant product hydrolysis occurs.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling at 100°C for 10 minutes).

  • Analysis: After termination, centrifuge the mixture to remove any precipitated protein. The supernatant can then be analyzed by methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the product yield.

2. Standard Assay for β-xylosidase Activity using p-Nitrophenyl-β-D-xylopyranoside (pNPX)

This assay is commonly used to measure the hydrolytic activity of β-xylosidase.

  • Prepare the Reagent Mixture: Prepare a solution of 2 mM pNPX in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0).[7]

  • Reaction Setup: In a microplate well or a microcentrifuge tube, add a defined volume of the pNPX solution (e.g., 240 µL).[7]

  • Initiate the Reaction: Add a small volume of the appropriately diluted enzyme solution to the substrate solution and mix.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a fixed time (e.g., 20 minutes).[7]

  • Stop the Reaction: Terminate the reaction by adding a larger volume of a basic solution, such as 1 M sodium carbonate (e.g., 1 mL). This stops the enzymatic reaction and develops the yellow color of the p-nitrophenolate ion.[7]

  • Measure Absorbance: Measure the absorbance of the solution at 410 nm.[7] The amount of p-nitrophenol released can be quantified using a standard curve. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

References

Addressing the poor reactivity of certain xylofuranosyl acceptors.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering poor reactivity with xylofuranosyl acceptors in glycosylation reactions.

Troubleshooting Guide

Question 1: I am observing very low or no yield in my xylofuranosylation reaction. What are the common causes and how can I fix this?

Low glycosylation yield is a frequent issue, often stemming from a combination of factors related to the reactants' stability, reaction conditions, or activation efficiency.

Initial Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the glycosyl donor, acceptor, and all reagents are pure and, most importantly, anhydrous. Glycosylation reactions are extremely sensitive to moisture.[1]

  • Check Donor/Acceptor Stability: Run control experiments by exposing the donor and acceptor separately to the reaction conditions (activator, temperature) without the other coupling partner. If decomposition is observed on a TLC plate, the conditions are too harsh.[1]

  • Confirm Activation: Inefficient activation of the glycosyl donor is a primary cause of reaction failure. The choice and quality of the promoter are critical.[1]

The workflow below outlines a systematic approach to diagnosing and solving low-yield reactions.

LowYieldTroubleshooting Start Low / No Yield Moisture Is Moisture Present? Start->Moisture Conditions Are Conditions Optimal? Moisture->Conditions No Sol_Moisture Dry Glassware & Solvents Use Molecular Sieves (4Å) Moisture->Sol_Moisture Yes Activation Is Donor Activation Efficient? Conditions->Activation Yes Sol_Conditions Optimize Temperature (e.g., -78°C to RT) Monitor reaction by TLC Conditions->Sol_Conditions No Reactivity Is Acceptor Nucleophilicity Low? Activation->Reactivity Yes Sol_Activation Use Fresh/Stronger Activator (e.g., NIS/TfOH) Consider Pre-activation Protocol Activation->Sol_Activation No Sol_Reactivity Modify Acceptor Protecting Groups (e.g., Bn for Ac/Bz) Reactivity->Sol_Reactivity Yes

Troubleshooting workflow for low yield in xylofuranose (B8766934) glycosylation.

Question 2: My glycosyl donor seems to be decomposing. How can I prevent this?

Donor decomposition is typically caused by overly harsh acidic conditions or high temperatures.[1]

  • Recommendation 1: Lower the Temperature: Many glycosylation reactions proceed effectively at low temperatures (e.g., starting at -78 °C or -40 °C) and slowly warming to room temperature.[1] Running the reaction at the lowest temperature that allows for a practical reaction time can improve stability and selectivity.[1]

  • Recommendation 2: Use a Milder Activator: If you are using a very strong Lewis acid, consider switching to a milder one. The concentration of the activator can also be tuned; excessive amounts may lead to decomposition.[1]

  • Recommendation 3: Change Protecting Groups: Electron-donating protecting groups (like benzyl (B1604629) ethers) on the donor can enhance its stability and reactivity compared to electron-withdrawing groups (like acetates).[2][3]

Frequently Asked Questions (FAQs)

Q1: How do protecting groups on the xylofuranosyl acceptor influence its reactivity?

The electronic properties and steric bulk of protecting groups on the acceptor are critical.[4][5]

  • Electronic Effects: Electron-withdrawing groups (e.g., benzoyl, acetyl esters) near the accepting hydroxyl group decrease its nucleophilicity, making it less reactive.[4][6] Conversely, electron-donating groups (e.g., benzyl ethers) enhance nucleophilicity. Strategically replacing a single benzoyl group with a benzyl group can significantly improve reactivity.[4]

  • Steric Hindrance: Bulky protecting groups, such as silyl (B83357) ethers (e.g., TBDPS), near the reaction site can sterically hinder the approach of the activated donor, leading to poor yields.[2]

The diagram below illustrates the general principle of tuning acceptor reactivity.

AcceptorReactivity cluster_0 Acceptor Protecting Group Strategy High_Reactivity Higher Reactivity (More Nucleophilic) Low_Reactivity Lower Reactivity (Less Nucleophilic) EWG Electron-Withdrawing Groups (e.g., -OBz, -OAc) EWG->Low_Reactivity EDG Electron-Donating Groups (e.g., -OBn) EDG->High_Reactivity Steric Steric Hindrance (e.g., bulky silyl groups) Steric->Low_Reactivity

Impact of protecting groups on acceptor nucleophilicity.

Q2: What are the best activation systems for a poorly reactive acceptor?

When dealing with a poorly reactive ("disarmed") acceptor, a highly reactive ("armed") donor and a potent activation system are often required.

  • Promoter Systems: For common thioglycoside donors, a combination of N-Iodosuccinimide (NIS) with a catalytic amount of a strong Lewis acid like Triflic acid (TfOH) or Trimethylsilyl triflate (TMSOTf) is highly effective.[1]

  • Pre-activation Strategy: This technique involves activating the glycosyl donor with the promoter before adding the acceptor.[7] This temporal separation can generate a highly reactive glycosyling species, which can then effectively couple with a poorly reactive acceptor upon its addition.[4][7] This method can also provide unique stereochemical control.[7]

Q3: Can the solvent affect the outcome of the reaction?

Yes, the solvent can significantly impact the reaction. Acetonitrile, for example, can sometimes promote the formation of undesired oxazoline (B21484) byproducts, especially with acetylated donors.[2] Less coordinating solvents like dichloromethane (B109758) (DCM) or diethyl ether (Et₂O) are often preferred.[1][2]

Quantitative Data Summary

The choice of protecting groups can dramatically alter reactivity and stereoselectivity. The following tables summarize the impact of modifying protecting groups on the glycosyl acceptor, where the α/β ratio serves as an indicator of the reaction pathway, which is influenced by acceptor nucleophilicity.[4]

Table 1: Effect of Acceptor C-6 Protecting Group on Glycosylation Selectivity Reaction of a 4,6-O-benzylidene protected glucosyl donor with various C4-OH glucoside acceptors.

AcceptorC-6 Protecting Groupα/β RatioInterpretation of Reactivity
1 -OBn (Benzyl)2.5 : 1More Reactive
2 -OBz (Benzoyl)10 : 1Less Reactive

Data adapted from studies on acceptor reactivity tuning. A higher α-selectivity in this system correlates with a less reactive acceptor.[4]

Table 2: Effect of Acceptor C-3 Protecting Group on Glycosylation Selectivity Reaction of a 4,6-O-benzylidene protected glucosyl donor with various C4-OH glucoside acceptors.

AcceptorC-3 Protecting Groupα/β RatioInterpretation of Reactivity
3 -OBn (Benzyl)2.5 : 1More Reactive
4 -OBz (Benzoyl)>20 : 1Much Less Reactive

Data adapted from studies on acceptor reactivity tuning. The strong electron-withdrawing effect of the C-3 benzoyl group significantly reduces the nucleophilicity of the C-4 hydroxyl.[4]

Experimental Protocols

General Protocol for Glycosylation with a Thioglycoside Donor and Unreactive Acceptor

This protocol is a representative example using a NIS/AgOTf activation system, which is common for coupling with challenging acceptors.[1]

1. Preparation:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the xylofuranosyl acceptor (1.0 mmol, 1.0 equiv) and the thioglycoside donor (1.5-1.7 equiv).

  • Add freshly activated 4 Å molecular sieves (approx. 200 mg).

  • Dissolve the solids in anhydrous solvent (e.g., Diethyl Ether or Dichloromethane, ~0.1 M).

2. Equilibration:

  • Stir the mixture at room temperature for 30-60 minutes to ensure a completely anhydrous environment.[1]

3. Activation:

  • Cool the reaction mixture to the desired starting temperature (e.g., -78 °C or -40 °C).

  • In a separate flask, dissolve N-Iodosuccinimide (NIS) (2.0-2.5 equiv) and a catalytic amount of Silver Triflate (AgOTf) (0.2-0.25 equiv) in a small amount of anhydrous solvent.

  • Add the activator solution to the stirring reaction mixture dropwise.

4. Reaction Monitoring:

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).[1] Check for the consumption of the limiting reagent (typically the acceptor).

  • Allow the reaction to warm slowly to a higher temperature (e.g., 0 °C or room temperature) if no progress is observed at the lower temperature.

5. Quenching and Work-up:

  • Once the reaction is complete (as judged by TLC), quench it by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Filter the mixture through a pad of Celite to remove molecular sieves and inorganic salts. Wash the pad with the reaction solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ and brine.[1]

6. Purification:

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired xylofuranoside product.[1]

References

Managing the formation of pyranose byproducts in furanoside synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in furanoside synthesis, with a focus on managing the formation of pyranose byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during furanoside synthesis, offering potential causes and solutions to minimize the formation of undesired pyranose isomers.

Problem Potential Cause(s) Suggested Solution(s)
High percentage of pyranose byproduct. Thermodynamic Equilibrium: The pyranose form is often thermodynamically more stable than the furanose form for many sugars, such as glucose, in aqueous solutions.[][2][3]- Solvent Selection: Employ less polar, aprotic solvents like dichloromethane (B109758) (CH2Cl2) or toluene, as this has been shown to favor the furanoside form in some rearrangements.[4] More polar solvents like acetonitrile (B52724) may decrease the furanoside content.[4]- Temperature Control: Conduct the reaction at low temperatures (e.g., -50°C to -30°C) to favor the kinetically controlled furanoside product over the thermodynamically favored pyranose.[5][6]- pH Adjustment: Carefully control the pH, as it can influence the equilibrium between the cyclic forms.[]
Reaction yields a mixture of anomers (α and β). Lack of Stereochemical Control: The reaction conditions may not be optimized for the desired stereoselectivity.- Catalyst Choice: Utilize stereoselective catalysts. For instance, oxo-rhenium (V) complexes with a co-catalyst like Cu(OTf)2 have been shown to mediate highly stereoselective glycosylations of furanoside derivatives.[5][6]- Protecting Groups: The choice of protecting groups on the sugar can influence the facial selectivity of the glycosylation. Bulky protecting groups can hinder the approach of the nucleophile from one face, favoring the formation of a specific anomer.
Low reaction yield. Incomplete Reaction: The reaction may not be going to completion due to suboptimal conditions.Byproduct Formation: Besides pyranose formation, other side reactions may be occurring.- Optimize Catalyst Loading: Increase the molar percentage of the catalyst and co-catalyst if necessary. For example, in some oxo-rhenium-mediated allylations, increasing the catalyst loading improved yields.[5][6]- Reaction Time and Temperature: Adjust the reaction time and temperature. Some reactions may require warming to a higher temperature for a short period to ensure completion.[5]- Purity of Reagents: Ensure all reagents and solvents are pure and dry, as impurities can interfere with the reaction.
Difficulty in separating furanoside from pyranose byproduct. Similar Polarity: The furanoside and pyranose isomers may have very similar polarities, making chromatographic separation challenging.- Derivatization: Temporarily derivatize the mixture with a bulky protecting group. The difference in the shape of the derivatized furanoside and pyranose may be sufficient to allow for easier separation by column chromatography.- Recrystallization: Attempt fractional crystallization if the desired furanoside is a solid.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that determine whether a sugar forms a pyranose or a furanose ring?

The formation of a five-membered furanose ring versus a six-membered pyranose ring is influenced by several factors:

  • Monosaccharide Structure: The inherent structure of the sugar plays a crucial role. For example, glucose in an aqueous solution exists predominantly in the more thermodynamically stable pyranose form, while fructose (B13574) shows a more significant proportion of the furanose form.[]

  • Solvent: The polarity of the solvent can shift the equilibrium. For instance, some sugars exhibit a higher proportion of the furanose form in dimethyl sulfoxide (B87167) (DMSO) compared to water.[7]

  • Temperature: Increasing the temperature can alter the equilibrium between the two ring forms.[7]

  • pH: The pH of the solution can also impact the distribution between pyranose and furanose forms.[]

  • Substituents: The presence of certain substituents, such as deoxy groups or bulky, charged groups like sulfates, can favor the formation of the furanose ring.[8][9] The repulsive interactions between bulky sulfate (B86663) groups can make the furanoside isomer more energetically stable.[8][10]

Q2: How can I intentionally synthesize a furanoside from a pyranoside starting material?

A notable method is the Pyranoside-into-Furanoside (PiF) rearrangement . This process involves the acid-promoted sulfation of a pyranoside, which induces a ring contraction to the furanoside form, followed by a solvolytic desulfation to yield the target furanoside.[4][10][11] This reaction has been shown to be an effective tool for preparing furanoside-containing oligosaccharides.[11]

Q3: Are there specific catalytic systems that favor furanoside synthesis?

Yes, certain catalytic systems have been developed for the stereoselective synthesis of furanosides. For example, oxo-rhenium (V) complexes, often used in conjunction with a co-catalyst like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2), have been successfully employed for highly stereoselective glycosylation reactions of furanoside derivatives.[5][6]

Q4: What is the role of protecting groups in controlling the outcome of a furanoside synthesis?

Protecting groups are critical for:

  • Directing Stereoselectivity: Bulky protecting groups can block one face of the sugar ring, directing the incoming nucleophile to the opposite face and thereby controlling the anomeric configuration (α or β).

  • Influencing Ring Conformation: The nature and position of protecting groups can influence the conformational stability of the furanose ring, potentially favoring it over the pyranose form.

  • Preventing Side Reactions: Protecting hydroxyl groups prevents them from participating in unwanted side reactions.

Q5: At what temperature range are furanoside synthesis reactions typically conducted?

Many stereoselective furanoside synthesis reactions are performed at low temperatures to achieve kinetic control over the reaction. For instance, rhenium-catalyzed allylations of furanosides are often initiated at -50°C and then warmed to -30°C.[5][6]

Experimental Protocols

Key Experiment: Rhenium-Catalyzed Stereoselective Allylation of a Furanoside

This protocol is adapted from studies on oxo-rhenium-mediated glycosylations.[5][6]

Objective: To achieve a highly stereoselective C-allylation of a furanoside derivative, minimizing byproduct formation.

Materials:

  • Furanoside starting material (e.g., O-methyl bis-TBDSO-protected furanoside acetal)

  • Allyltrimethylsilane (B147118) (nucleophile)

  • Oxo-rhenium (V) complex (catalyst)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)2) (co-catalyst)

  • Dichloromethane (CH2Cl2), anhydrous

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a solution of the furanoside substrate (1.0 equivalent) in anhydrous dichloromethane (0.05 M) under an inert atmosphere, add the oxo-rhenium complex (15 mol %).

  • Add the Cu(OTf)2 co-catalyst (5 mol %).

  • Cool the reaction mixture to -50°C.

  • Add allyltrimethylsilane (2.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at -50°C for a specified time, then gradually warm to -30°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired allylated furanoside.

  • Characterize the product and determine the diastereoselectivity using 1H NMR spectroscopy.

Visualizations

Experimental Workflow for Furanoside Synthesis

experimental_workflow start Start: Furanoside Substrate + Anhydrous Solvent add_catalyst Add Oxo-Rhenium Catalyst (e.g., 15 mol %) start->add_catalyst add_cocatalyst Add Co-catalyst (e.g., Cu(OTf)2, 5 mol %) add_catalyst->add_cocatalyst cool Cool to Low Temperature (e.g., -50°C) add_cocatalyst->cool add_nucleophile Add Nucleophile (e.g., Allyltrimethylsilane) cool->add_nucleophile react Reaction Stirring (e.g., -50°C to -30°C) add_nucleophile->react quench Quench Reaction react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify end End: Purified Furanoside Product purify->end

Caption: Workflow for a typical rhenium-catalyzed furanoside synthesis.

Troubleshooting Logic for Pyranose Byproduct Formation

troubleshooting_pyranose problem High Pyranose Byproduct cause1 Thermodynamic Control problem->cause1 cause2 Reaction Temperature Too High problem->cause2 cause3 Suboptimal Solvent problem->cause3 solution1 Use Kinetic Control Conditions cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Switch to Aprotic, Less Polar Solvent cause3->solution3

Caption: Decision tree for troubleshooting excessive pyranose formation.

References

Validation & Comparative

A Comparative Guide to Confirming the Anomeric Configuration of L-Xylofuranosides via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise determination of molecular stereochemistry is paramount. In the realm of carbohydrate chemistry, assigning the correct anomeric configuration of furanosides, such as L-xylofuranosides, is a critical step that dictates the molecule's three-dimensional structure and subsequent biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive non-destructive technique for this purpose. This guide provides a comparative analysis of NMR-based methods for distinguishing between α- and β-anomers of L-xylofuranosides, supported by key experimental data and detailed protocols.

The anomeric center (C1) is a stereocenter formed during the cyclization of a sugar.[1] The two resulting stereoisomers, termed α and β anomers, can exhibit significantly different biological properties.[1] In L-xylofuranosides, the anomeric configuration is defined by the relationship between the substituent at C1 (the aglycone) and the hydroxymethyl group at C4. For L-sugars, the β-anomer has these groups in a cis relationship, while the α-anomer has them in a trans relationship.

The primary NMR parameters for distinguishing between anomers are ¹H and ¹³C chemical shifts, scalar (J) coupling constants, and the Nuclear Overhauser Effect (NOE).

Comparative Analysis of NMR Parameters

The conformationally flexible five-membered ring of furanosides makes NMR analysis less straightforward than for rigid pyranoside systems.[2] However, distinct trends in key NMR parameters allow for reliable anomeric assignment.

  • ¹H NMR Chemical Shifts (δH): The chemical shift of the anomeric proton (H1) is a primary indicator. Generally, the anomeric proton of the 1,2-cis anomer (β-L-xylofuranoside) is deshielded and appears at a lower field (higher ppm) compared to the 1,2-trans anomer (α-L-xylofuranoside).[3]

  • ¹³C NMR Chemical Shifts (δC): The chemical shift of the anomeric carbon (C1) is also diagnostic. For furanosides, the C1 signal of β-anomers typically resonates at a higher chemical shift (downfield) compared to their α-counterparts.[4] The high field chemical shift of an anomeric carbon can be indicative of a furanose rather than a pyranose ring.[5]

  • ³J(H1,H2) Coupling Constants: The three-bond proton-proton coupling constant between H1 and H2 is perhaps the most reliable parameter. It is dependent on the dihedral angle between these two protons, as described by the Karplus equation.

    • For α-L-xylofuranosides (1,2-trans), the H1-C1-C2-H2 dihedral angle is typically around 120-140°, resulting in a small coupling constant (³J(H1,H2) ≈ 0–2 Hz) .[3]

    • For β-L-xylofuranosides (1,2-cis), the dihedral angle is much smaller (≈ 0-40°), leading to a larger coupling constant (³J(H1,H2) ≈ 3–5 Hz) .[3]

  • Nuclear Overhauser Effect (NOE): NOE (or ROESY for larger molecules) experiments detect through-space proximity between protons within ~5 Å. This is invaluable for confirming stereochemical assignments.

    • In β-L-xylofuranosides (cis), a clear NOE correlation is expected between the anomeric proton (H1) and the adjacent H2 proton.

    • In α-L-xylofuranosides (trans), a stronger NOE is typically observed between H1 and H4, and potentially H3, depending on the ring pucker. The absence of a strong H1-H2 NOE is a key indicator of the α-configuration.[6]

  • ¹J(C1,H1) Coupling Constants: The one-bond carbon-proton coupling constant for the anomeric position can also be informative. For many aldopyranoses, ¹J(C1,H1) values are around 170 Hz for α-anomers and 160 Hz for β-anomers.[4] While less commonly cited for furanosides due to a narrower and less distinctive range, it can provide supplementary evidence.[4]

Data Presentation: L-Xylofuranoside Anomers

The following table summarizes the expected NMR data for distinguishing between the α and β anomers of L-xylofuranosides.

NMR Parameterα-L-Xylofuranoside (1,2-trans)β-L-Xylofuranoside (1,2-cis)Key Distinction
H1 Chemical Shift (δH) Typically more shielded (lower ppm)Typically more deshielded (higher ppm)[3]Relative chemical shift
C1 Chemical Shift (δC) Typically more shielded (lower ppm)Typically more deshielded (higher ppm)[4]Relative chemical shift
³J(H1,H2) Coupling Small (0–2 Hz)[3]Larger (3–5 Hz)[3]Magnitude of coupling constant
Key NOE Correlations H1 ↔ H4, H1 ↔ H3H1 ↔ H2[6]Spatial proximity
¹J(C1,H1) Coupling ~170 Hz (general trend)[4]~160 Hz (general trend)[4]Can be supplementary

Experimental Protocols

High-quality NMR data is essential for unambiguous anomeric assignment. The following protocols outline the acquisition of necessary spectra.

Sample Preparation
  • Sample Quantity: Dissolve 5-25 mg of the purified L-xylofuranoside derivative in 0.6-0.7 mL of a suitable deuterated solvent.[7]

  • Solvent Selection: Choose a solvent (e.g., D₂O, CDCl₃, DMSO-d₆) that fully dissolves the sample and has minimal overlapping signals with the analyte. DMSO-d₆ is often useful as hydroxyl protons may be observed, which can aid in assignment.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) or a deuterated solvent residual peak, for accurate chemical shift referencing.

NMR Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[7]

  • ¹H NMR (1D):

    • Purpose: To observe the chemical shifts and coupling constants of all protons, especially the anomeric H1 proton.

    • Procedure: Acquire a standard 1D proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. Carefully integrate the signals and measure the coupling constants for the H1 doublet.

  • ¹³C NMR (1D):

    • Purpose: To determine the chemical shift of the anomeric carbon (C1) and other carbons in the furanose ring.

    • Procedure: Acquire a proton-decoupled ¹³C spectrum. A larger sample quantity or longer acquisition time may be needed due to the lower sensitivity of the ¹³C nucleus.[7]

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin coupling networks.[7] This is crucial for tracing the connectivity from H1 to H2, H3, H4, and the H5 protons, confirming the assignment of the entire xylofuranose (B8766934) spin system.

    • Procedure: Run a standard gradient-selected COSY (gCOSY) experiment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded proton and carbon atoms (¹H-¹³C).[7] This allows for the unambiguous assignment of each carbon atom by linking it to its attached, pre-assigned proton.

    • Procedure: Acquire a standard HSQC spectrum. This will definitively link the H1 signal to the C1 signal.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.[7] This is useful for confirming assignments and identifying connectivity to the aglycone or other substituents.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To determine the spatial proximity of protons, which is the definitive method for confirming the anomeric configuration.[6]

    • Procedure: Acquire a 2D NOESY (for small molecules) or ROESY (for medium-sized molecules where NOE may be close to zero) spectrum. A mixing time of 300-800 ms (B15284909) is typical. Analyze the cross-peaks originating from the H1 signal to identify nearby protons (H2, H3, H4) and confirm the cis or trans relationship.

Mandatory Visualizations

Workflow for Anomeric Configuration Determination

The following diagram illustrates the logical workflow for determining the anomeric configuration of L-xylofuranosides using the described NMR experiments.

Anomeric_Configuration_Workflow cluster_prep Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Purified L-Xylofuranoside Solvent Deuterated Solvent (e.g., D2O, DMSO-d6) Sample->Solvent NMR_Sample NMR Sample Preparation Solvent->NMR_Sample H1_NMR 1D ¹H NMR NMR_Sample->H1_NMR C13_NMR 1D ¹³C NMR NMR_Sample->C13_NMR COSY 2D COSY NMR_Sample->COSY HSQC 2D HSQC NMR_Sample->HSQC NOESY 2D NOESY / ROESY NMR_Sample->NOESY H1_Data Analyze H1 Chemical Shift & ³J(H1,H2) Coupling Constant H1_NMR->H1_Data C13_Data Analyze C1 Chemical Shift C13_NMR->C13_Data Connectivity Assign Spin System (H1-H5) Assign Carbons (C1-C5) COSY->Connectivity HSQC->Connectivity NOE_Data Identify Key Spatial Correlations (e.g., H1↔H2 or H1↔H4) NOESY->NOE_Data Alpha α-Anomer (trans: H1-H2) H1_Data->Alpha Small ³J(H1,H2) (0-2 Hz) Beta β-Anomer (cis: H1-H2) H1_Data->Beta Large ³J(H1,H2) (3-5 Hz) NOE_Data->Alpha NOE: H1↔H4 No/Weak NOE: H1↔H2 NOE_Data->Beta Strong NOE: H1↔H2

Caption: Workflow for NMR-based determination of anomeric configuration.

References

Distinguishing between furanose and pyranose isomers of L-xylose by 13C NMR.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, accurately identifying the isomeric forms of monosaccharides is a critical step in various analytical procedures. L-xylose, a pentose (B10789219) sugar, exists in a dynamic equilibrium in solution, forming four primary cyclic isomers: α-L-xylopyranose, β-L-xylopyranose, α-L-xylofuranose, and β-L-xylofuranose. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying these isomers. This guide provides a comparative analysis of the ¹³C NMR spectra of these L-xylose isomers, supported by experimental data, to facilitate their distinction.

Comparative Analysis of ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts of the carbon atoms in the sugar ring are highly sensitive to the ring size (pyranose vs. furanose) and the stereochemistry at the anomeric center (α vs. β). The table below summarizes the key ¹³C NMR chemical shifts for the four primary isomers of L-xylose in deuterium (B1214612) oxide (D₂O). The chemical shifts for L-xylose are identical to those of its enantiomer, D-xylose, in a non-chiral solvent.

Carbon Atomα-L-Xylopyranoseβ-L-Xylopyranoseα-L-Xylofuranoseβ-L-Xylofuranose
C1 93.798.197.0103.2
C2 73.075.5Data not availableData not available
C3 74.377.3Data not availableData not available
C4 70.970.7Data not availableData not available
C5 62.466.7Data not availableData not available
Note: The chemical shift data is derived from D-xylose and is applicable to L-xylose. The complete dataset for the furanose forms is not readily available in the cited literature.

Key Observations for Isomer Distinction:

  • Anomeric Carbon (C1): The chemical shift of the anomeric carbon (C1) is a primary indicator for distinguishing between the isomers. Generally, the C1 signal of the β-anomer appears downfield (at a higher ppm value) compared to the α-anomer for both pyranose and furanose forms. For instance, the C1 of β-L-xylopyranose is at 98.1 ppm, while the α-anomer is at 93.7 ppm[1]. A similar trend is observed for the furanose forms, with β-L-xylofuranose at 103.2 ppm and α-L-xylofuranose at 97.0 ppm[1].

  • Ring Size Discrimination (Pyranose vs. Furanose): A general rule for distinguishing between six-membered pyranose rings and five-membered furanose rings is the chemical shift of the C4 carbon. In pyranoses, the C4 carbon typically resonates around 67-71 ppm, whereas in furanoses, it is shifted significantly downfield to approximately 85 ppm[2][3]. While the complete data for the furanose forms of L-xylose is not presented here, this trend is a reliable diagnostic marker.

  • Other Carbon Signals (C2, C3, C5): The chemical shifts of the other ring carbons also exhibit subtle but consistent differences between the anomers, as shown in the data for the pyranose forms[1]. These differences arise from the different steric and electronic environments in the α and β configurations.

Equilibrium of L-Xylose Isomers in Solution

In an aqueous solution, L-xylose exists as an equilibrium mixture of its open-chain and cyclic forms. The pyranose forms are generally more stable and therefore more abundant than the furanose forms. The following diagram illustrates this equilibrium.

L_Xylose_Equilibrium open_chain Open-Chain L-Xylose alpha_furanose α-L-Xylofuranose alpha_furanose->open_chain beta_furanose β-L-Xylofuranose beta_furanose->open_chain alpha_pyranose α-L-Xylopyranose alpha_pyranose->open_chain beta_pyranose β-L-Xylopyranose beta_pyranose->open_chain

References

Comparative Analysis of the Chemical Reactivity of Alpha- and Beta-L-Xylofuranose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the chemical reactivity of α-L-Xylofuranose and β-L-Xylofuranose, two anomers of the five-membered ring form of the pentose (B10789219) sugar L-xylose. This document is intended for researchers, scientists, and drug development professionals working with carbohydrates and their derivatives. The information presented is based on established principles of carbohydrate chemistry and extrapolated from studies on analogous furanose systems.

Introduction to L-Xylofuranose Anomers

L-Xylofuranose exists as two primary anomers, alpha (α) and beta (β), which differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1). This seemingly minor structural variance gives rise to distinct physical and chemical properties, including significant differences in their chemical reactivity. Understanding these differences is paramount for applications in medicinal chemistry and glycobiology, where precise control of glycosidic bond formation is crucial.

The relative stability and reactivity of these anomers are governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect. In furanose rings, the anomeric effect—the tendency of an electronegative substituent at the anomeric carbon to occupy an axial-like position—is also a significant factor, albeit in a more complex interplay with the ring's inherent flexibility compared to pyranose rings.[1][2] The conformation of the furanose ring, which is not a rigid planar structure, profoundly influences the accessibility of its reactive sites.[3][4]

Comparative Chemical Reactivity

Direct quantitative comparisons of the reactivity of α-L-Xylofuranose and β-L-Xylofuranose are not extensively documented in publicly available literature. However, based on theoretical principles and data from related furanosidic systems, a comparative framework can be established. The primary reactions of interest for these sugars are glycosylation, where they act as either glycosyl donors or acceptors, and hydrolysis of their glycosidic bonds.

Generally, the β-anomer of a furanose is considered to be the thermodynamically more stable and sterically less hindered isomer, which can lead to it being a more reactive glycosyl acceptor in certain reactions.[5] Conversely, the α-anomer, being potentially less stable, might react faster as a glycosyl donor in reactions proceeding through an oxocarbenium ion intermediate. The rate of hydrolysis can also differ significantly, with studies on other septanosides showing a faster hydrolysis rate for the α-anomer.[6]

Hypothetical Comparative Reactivity Data

To illustrate the potential differences in reactivity, the following table presents a set of hypothetical quantitative data based on the aforementioned principles. These values should be considered illustrative and would need to be confirmed by direct experimental measurement.

Reaction TypeAnomerRelative Reaction Rate (k_rel)Activation Energy (Ea) (kJ/mol)
Glycosylation (as Acceptor) α-L-Xylofuranose1.085
β-L-Xylofuranose1.580
Glycosylation (as Donor) α-L-Xylofuranose1.275
β-L-Xylofuranose1.078
Acid-Catalyzed Hydrolysis α-L-Xylofuranose2.090
β-L-Xylofuranose1.095

Note: Data is hypothetical and for illustrative purposes only.

Experimental Protocols

To experimentally determine the comparative chemical reactivity of α- and β-L-Xylofuranose, a series of kinetic studies can be performed. The following are detailed methodologies for key experiments.

Protocol 1: Comparative Glycosylation Kinetics as Glycosyl Acceptors

This experiment aims to determine the relative rates at which the α and β anomers of L-Xylofuranose react as glycosyl acceptors.

Materials:

Procedure:

  • Reaction Setup: In separate, oven-dried round-bottom flasks under an inert atmosphere (e.g., argon), dissolve a known concentration of α-L-Xylofuranose and β-L-Xylofuranose in anhydrous DCM.

  • Internal Standard: Add a known quantity of the internal standard to each flask.

  • Initial NMR Spectrum: Take a sample from each flask for ¹H NMR analysis to determine the initial concentrations of the reactants relative to the internal standard.

  • Reaction Initiation: Cool the flasks to the desired reaction temperature (e.g., -78 °C). Add the glycosyl donor to each flask, followed by the catalytic amount of TMSOTf to initiate the reaction.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture and quench them immediately in a solution of triethylamine (B128534) in DCM.

  • Sample Preparation for NMR: Evaporate the solvent from the quenched aliquots and re-dissolve the residue in CDCl₃.

  • NMR Analysis: Acquire ¹H NMR spectra for each time point.

  • Data Analysis: Integrate the signals corresponding to the anomeric protons of the starting materials and the products relative to the internal standard. Plot the concentration of the starting material versus time and determine the initial reaction rate for each anomer. The ratio of these rates will give the relative reactivity.

Protocol 2: Comparative Acid-Catalyzed Hydrolysis Kinetics

This protocol measures the relative rates of hydrolysis of the glycosidic bond of methyl α-L-xylofuranoside and methyl β-L-xylofuranoside.

Materials:

  • Methyl α-L-xylofuranoside

  • Methyl β-L-xylofuranoside

  • Deuterated water (D₂O)

  • Deuterated hydrochloric acid (DCl)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare solutions of known concentration of methyl α-L-xylofuranoside and methyl β-L-xylofuranoside in D₂O directly in separate NMR tubes.

  • Initial NMR Spectrum: Acquire an initial ¹H NMR spectrum for each sample to confirm the starting material's purity and concentration.

  • Reaction Initiation: Add a catalytic amount of DCl to each NMR tube to start the hydrolysis reaction.

  • Time-Resolved NMR Spectroscopy: Immediately place the NMR tubes in the spectrometer, maintained at a constant temperature, and acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in the integral of the anomeric proton signal of the starting glycoside and the increase in the anomeric proton signals of the resulting α- and β-L-Xylofuranose. Plot the natural logarithm of the starting material concentration versus time to determine the first-order rate constant (k) for the hydrolysis of each anomer. The ratio of the rate constants will provide the relative reactivity.

Experimental Workflow and Logical Relationships

The following diagram illustrates a generalized workflow for the comparative analysis of the chemical reactivity of L-Xylofuranose anomers.

G cluster_prep Preparation of Anomers cluster_reaction Reactivity Studies cluster_analysis Data Acquisition and Analysis cluster_results Comparative Results prep_alpha Purified α-L-Xylofuranose glycosylation Glycosylation Kinetics prep_alpha->glycosylation hydrolysis Hydrolysis Kinetics prep_alpha->hydrolysis (as glycosides) prep_beta Purified β-L-Xylofuranose prep_beta->glycosylation prep_beta->hydrolysis (as glycosides) nmr Time-Resolved NMR Spectroscopy glycosylation->nmr hydrolysis->nmr data Kinetic Data Analysis nmr->data rel_react Relative Reactivity Ratios data->rel_react thermo Thermodynamic Parameters data->thermo

References

Anomeric Configuration Dictates Biological Activity: A Comparative Analysis of L-Xylofuranose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activities of beta-L-xylofuranose and alpha-L-xylofuranose remains an under-investigated area in scientific literature. However, studies on closely related sugar derivatives, particularly D-xylopyranosides and L-lyxofuranosides, strongly indicate that the anomeric configuration—the stereochemistry at the C1 carbon—plays a pivotal role in determining their biological effects, including antimicrobial and antiviral activities. This guide synthesizes the available data on these related compounds to provide insights into the potential differences between this compound and alpha-L-xylofuranose.

Antimicrobial Activity: Insights from D-Xylopyranoside Derivatives

A study on N-[2-(2′,3′,4′-tri-O-acetyl-α/β-d-xylopyranosyloxy)ethyl]ammonium bromides revealed a significant difference in antimicrobial activity between the α and β anomers. Specifically, for derivatives with an octyl group, the α anomer demonstrated greater activity against several microbial strains compared to its β counterpart.[1] For instance, the α anomer of one such derivative exhibited a twofold higher activity against three out of four tested microorganisms.[1] This suggests that the axial orientation of the aglycone in the α-anomer may facilitate better interaction with microbial cell membranes or specific cellular targets.

Comparative Antimicrobial Activity of Anomeric D-Xylopyranoside Derivatives
MicroorganismCompound (Anomer)MIC (μg/mL)
Candida albicans4d (β anomer)128
5d (α anomer) 64
Candida glabrata4d (β anomer)256
5d (α anomer) 128
Staphylococcus aureus4d (β anomer)64
5d (α anomer) 32
Escherichia coli4d (β anomer)256
5d (α anomer) 256

Data extracted from a study on d-xylopyranosides, demonstrating the enhanced activity of the α-anomer in most cases.[1]

Antiviral Activity: Evidence from L-Lyxofuranoside Analogs

In the realm of antiviral research, a study on 2-substituted alpha-L-lyxofuranosyl benzimidazoles highlighted the importance of the anomeric configuration for activity against human cytomegalovirus (HCMV). The study found that 5-deoxy alpha-L-lyxofuranosyl analogues were the most active, with IC50 values in the sub-micromolar range.[2] This indicates a strong preference for the alpha configuration in the interaction with viral or host cell components essential for viral replication. The alpha-lyxose L-isomers were also noted to be more active against the AD169 strain of HCMV compared to the Towne strain, suggesting a specific mode of action influenced by the anomeric center.[2]

Experimental Protocols

The following are generalized methodologies for assessing the antimicrobial and antiviral activities of sugar anomers, based on protocols described in the cited literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a standardized inoculum suspension in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Test Compounds: The alpha and beta anomers of the test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial twofold dilutions are prepared in a 96-well microtiter plate using culture medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Antiviral Plaque Reduction Assay
  • Cell Culture: A suitable host cell line (e.g., human foreskin fibroblasts for HCMV) is cultured in appropriate media and seeded into multi-well plates to form confluent monolayers.

  • Virus Infection: The cell monolayers are infected with a known titer of the virus for a specific adsorption period (e.g., 1-2 hours).

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compounds (alpha and beta anomers).

  • Plaque Formation and Visualization: The plates are incubated for a period sufficient for plaque formation (e.g., 7-14 days for HCMV). The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Calculation of IC50: The number of plaques in each well is counted, and the concentration of the compound that inhibits plaque formation by 50% (IC50) is calculated relative to the untreated virus control.

Visualizing the Concepts

Anomeric_Configuration Figure 1. Anomeric Configuration of L-Xylofuranose cluster_alpha alpha-L-Xylofuranose cluster_beta This compound alpha_sugar alpha_label Anomeric -OH is 'down' (trans) beta_sugar beta_label Anomeric -OH is 'up' (cis) Bioactivity_Workflow Figure 2. Generalized Workflow for Comparing Anomer Bioactivity cluster_synthesis Synthesis & Preparation cluster_assay Biological Assays cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion start Synthesize/Isolate Anomers alpha alpha-Anomer start->alpha beta beta-Anomer start->beta antimicrobial Antimicrobial Assay (e.g., MIC determination) alpha->antimicrobial antiviral Antiviral Assay (e.g., Plaque Reduction) alpha->antiviral cytotoxicity Cytotoxicity Assay (e.g., MTT) alpha->cytotoxicity beta->antimicrobial beta->antiviral beta->cytotoxicity data_table Tabulate Quantitative Data (MIC, IC50, CC50) antimicrobial->data_table antiviral->data_table cytotoxicity->data_table comparison Compare Activity & Specificity data_table->comparison conclusion Determine Structure-Activity Relationship comparison->conclusion

References

Spectroscopic Showdown: A Comparative Analysis of L-xylofuranose and L-arabinofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of L-xylofuranose and L-arabinofuranose, two C3 epimeric pentofuranoses critical in various biological and pharmaceutical contexts. Understanding the subtle structural differences between these isomers is paramount for researchers in drug development and glycobiology. This document outlines the key distinguishing features observed through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by established experimental protocols.

L-xylofuranose and L-arabinofuranose are five-membered ring carbohydrates that differ only in the stereochemistry at the third carbon atom. This minor structural variation leads to distinct spectroscopic signatures, which can be leveraged for unambiguous identification and characterization.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses. It is important to note that in solution, these sugars exist as a mixture of anomers (α and β), which can lead to complex NMR spectra with multiple signals for each proton and carbon.[1][2]

Table 1: ¹H NMR Chemical Shifts (δ) in D₂O

Data for furanose forms can be minor in solution and challenging to isolate. Reported values are for dominant anomers where available and may vary based on experimental conditions.

Proton L-xylofuranose (Approx. ppm) α-L-arabinofuranose (Approx. ppm) Key Differentiator
H-1 (Anomeric) ~5.2 - 5.4~5.2 - 5.4The coupling constant (³JH1-H2) is often more informative than the chemical shift for anomeric configuration.[1]
H-2 VariesVariesShift is influenced by the stereochemistry of adjacent carbons.
H-3 VariesVariesEpimeric Center: The local electronic environment change at C-3 directly impacts the chemical shift of H-3.
H-4 VariesVariesShift is influenced by the stereochemistry of adjacent carbons.
H-5, H-5' ~3.7 - 3.9~3.7 - 3.9Typically appear as a complex multiplet.
Table 2: ¹³C NMR Chemical Shifts (δ) in D₂O
Carbon L-xylofuranose (Approx. ppm) α-L-arabinofuranose (Approx. ppm) Key Differentiator
C-1 (Anomeric) ~103 - 105~103 - 105Anomeric carbons in furanose rings can resonate beyond 100 ppm.[3]
C-2 ~77 - 79~77 - 79
C-3 ~75 - 77~75 - 77Epimeric Center: The chemical shift of C-3 is a primary point of differentiation due to the different spatial arrangement of the hydroxyl group.
C-4 ~80 - 82~80 - 82
C-5 ~62 - 64~62 - 64

Note: Specific chemical shifts can be found in databases such as the Biological Magnetic Resonance Bank (BMRB) and PubChem under the respective compound entries.[4][5]

Table 3: Key Infrared (IR) Absorption Bands
Vibrational Mode Wavenumber (cm⁻¹) Description
O-H Stretching 3600 - 3200 (Broad)Characteristic of the multiple hydroxyl groups present in carbohydrates.[6]
C-H Stretching 3000 - 2850Associated with the sp³ hybridized C-H bonds in the furanose ring and hydroxymethyl group.[7]
Fingerprint Region 1200 - 900Contains complex vibrations, including C-O stretching and C-C stretching. Subtle differences in the pattern within this region can distinguish between the two epimers.[6][7]
Table 4: Mass Spectrometry Data
Parameter L-xylofuranose L-arabinofuranose Interpretation
Molecular Formula C₅H₁₀O₅C₅H₁₀O₅Both compounds are isomers with the same molecular formula.[4][5]
Molecular Weight 150.13 g/mol 150.13 g/mol Identical molecular weights as expected for isomers.[4][5]
Monoisotopic Mass 150.052823 Da150.052823 DaHigh-resolution mass spectrometry confirms the elemental composition but does not differentiate between the isomers.[4][5]

Experimental Workflow and Methodologies

The differentiation of L-xylofuranose and L-arabinofuranose relies on a systematic spectroscopic analysis. The general workflow for this process is illustrated below.

G cluster_input Isomeric Samples cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_output Interpretation & Comparison Xylo L-xylofuranose NMR NMR Spectroscopy (¹H, ¹³C, 2D) Xylo->NMR IR FTIR Spectroscopy Xylo->IR MS Mass Spectrometry (HRMS) Xylo->MS Arab L-arabinofuranose Arab->NMR Arab->IR Arab->MS NMR_data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_data IR_data Absorption Bands (cm⁻¹) IR->IR_data MS_data Mass-to-Charge (m/z) MS->MS_data Result Structural Elucidation & Differentiation NMR_data->Result Epimeric Center Stereochemistry IR_data->Result Fingerprint Region Comparison MS_data->Result Confirms Mass & Formula

Caption: Workflow for Spectroscopic Differentiation of Carbohydrate Isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the carbohydrate sample (L-xylofuranose or L-arabinofuranose) is dissolved in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). A small amount of a reference standard, such as DSS or TSP, may be added for chemical shift calibration.

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: One-dimensional proton spectra are acquired with water suppression to attenuate the residual HOD signal. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: One-dimensional carbon spectra are acquired using a proton-decoupled pulse sequence. A longer relaxation delay (5 seconds) and a larger number of scans (1024-4096) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the dry, solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), a small amount of the solid sample is placed directly onto the ATR crystal.[4]

  • Instrumentation: An FTIR spectrometer is used for analysis.

  • Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. The sample is then placed in the infrared beam path, and the sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the sample (0.1-1 mg/mL) is prepared in a suitable solvent system, such as a water/acetonitrile or water/methanol mixture, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source is typically used.

  • Acquisition: The sample solution is infused directly or injected via a liquid chromatography system into the ESI source. Spectra are acquired in either positive or negative ion mode. The instrument is calibrated to ensure high mass accuracy.

  • Data Processing: The resulting spectrum displays the mass-to-charge ratio (m/z) of the detected ions. The high mass accuracy allows for the confident determination of the elemental formula of the molecular ion.

Conclusion

The primary and most effective method for distinguishing between L-xylofuranose and L-arabinofuranose is NMR spectroscopy.[8] The chemical shifts of the C-3 carbon and its attached proton are particularly sensitive to the change in stereochemistry. While IR spectroscopy can offer corroborating evidence through subtle variations in the fingerprint region, it is less definitive. Mass spectrometry is essential for confirming the molecular formula and purity but cannot, by itself, differentiate between these epimers. A combined, multi-technique approach as outlined in this guide provides the most robust and unambiguous structural elucidation.

References

A Comparative Analysis of the Biological Effects of beta-L-Xylofuranose and beta-D-Xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known and inferred biological effects of beta-L-Xylofuranose and beta-D-Xylofuranose. While direct comparative studies are limited, this document synthesizes available data on their metabolism, enzymatic processing, and potential physiological roles to highlight their fundamental differences.

Introduction

beta-D-Xylofuranose is the naturally more abundant enantiomer of xylose, a five-carbon sugar that is a key component of hemicellulose in plant biomass. Its metabolic pathways and biological activities have been relatively well-studied. In contrast, this compound is a rare sugar, and its biological effects are less understood. However, emerging research into L-sugars for therapeutic applications underscores the importance of understanding the biological consequences of stereochemistry in simple carbohydrates. This guide will explore the distinct biological profiles of these two isomers.

Comparative Biological Properties

The stereoisomeric difference between this compound and beta-D-Xylofuranose leads to significant variations in their interaction with biological systems, from enzymatic recognition to metabolic fate.

Metabolic Pathways

The metabolism of D-xylose is primarily funneled into the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), a crucial route for generating NADPH and precursors for nucleotide biosynthesis. In contrast, the metabolic pathway for L-xylose in mammals involves conversion to L-xylulose, which is then metabolized via a separate pathway linked to the uronate cycle.

beta-D-Xylofuranose Metabolism:

  • Entry into the Pentose Phosphate Pathway: D-xylose can be converted to D-xylulose and subsequently phosphorylated to D-xylulose-5-phosphate, an intermediate of the PPP.

This compound Metabolism:

  • Uronate Pathway and L-Xylulose Metabolism: L-xylose can be converted to L-xylulose. In humans, L-xylulose is a metabolite in the uronate pathway and is acted upon by L-xylulose reductase.

cluster_D beta-D-Xylofuranose Metabolism cluster_L This compound Metabolism D-Xylofuranose D-Xylofuranose D-Xylulose D-Xylulose D-Xylofuranose->D-Xylulose Isomerase D-Xylulose-5-P D-Xylulose-5-P D-Xylulose->D-Xylulose-5-P Kinase Pentose Phosphate Pathway Pentose Phosphate Pathway D-Xylulose-5-P->Pentose Phosphate Pathway L-Xylofuranose L-Xylofuranose L-Xylulose L-Xylulose L-Xylofuranose->L-Xylulose Isomerase Xylitol Xylitol L-Xylulose->Xylitol L-xylulose reductase Uronate Pathway Uronate Pathway L-Xylulose->Uronate Pathway

Fig. 1: Simplified metabolic pathways of D- and L-Xylofuranose.
Enzymatic Processing

Enzymes exhibit a high degree of stereospecificity. This means that enzymes that recognize and process D-sugars are generally inactive or have very low activity towards L-sugars, and vice versa.

Enzyme ClassAction on beta-D-XylofuranoseAction on this compound
Sugar Transporters Transported by various hexose (B10828440) and pentose transporters. Transport can be inhibited by D-glucose and D-galactose.Likely not recognized by D-sugar transporters. May have specific transporters or be poorly absorbed.
Xylose Isomerase Converts D-xylose to D-xylulose.Inactive. L-arabinose isomerase acts on L-arabinose to produce L-ribulose, a related L-pentulose.
Xylulokinase Phosphorylates D-xylulose to D-xylulose-5-phosphate.Inactive. Specific kinases for L-xylulose may exist.
L-Xylulose Reductase Inactive.Reduces L-xylulose to xylitol.
Observed and Potential Biological Effects

The distinct metabolic fates of beta-D- and this compound lead to different physiological consequences.

Biological Effectbeta-D-XylofuranoseThis compound
Glucose Metabolism Can increase glucose uptake in muscle cells and stimulate insulin (B600854) secretion.Derivatives are being investigated as SGLT2 inhibitors to block glucose reabsorption in the kidneys, suggesting a potential role in lowering blood glucose.
Prebiotic Potential Xylooligosaccharides (polymers of D-xylose) are known prebiotics that promote the growth of beneficial gut bacteria.Less studied, but L-arabinose (structurally similar to L-xylose) has shown prebiotic effects.
Antiviral Activity Nucleoside analogs containing D-xylofuranose have shown antiviral activity.Nucleoside analogs containing L-xylofuranose have been shown to be more potent antiviral agents than their D-counterparts in some studies.
Toxicity Generally considered safe, though high doses can cause gastrointestinal discomfort.Toxicity data is limited, but L-sugars are generally poorly metabolized and may have different safety profiles.

Proposed Experimental Protocols for Direct Comparison

To definitively elucidate the differential biological effects of this compound and beta-D-Xylofuranose, the following experimental approaches are proposed.

Comparative Cellular Uptake Assay

This experiment will quantify the rate of uptake of each xylofuranose (B8766934) isomer into cultured cells.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., Caco-2 for intestinal absorption, or a target cell line for a specific therapeutic area) to confluence in 24-well plates.

  • Radiolabeling: Utilize radiolabeled [14C]beta-D-Xylofuranose and custom-synthesized [14C]this compound.

  • Uptake Assay:

    • Wash cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).

    • Incubate cells with a known concentration of the respective radiolabeled xylofuranose isomer for various time points (e.g., 1, 5, 15, 30 minutes).

    • To investigate transport mechanisms, perform parallel experiments in the presence of known sugar transport inhibitors (e.g., phloretin, cytochalasin B) or in a sodium-free buffer.

  • Quantification:

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Normalize radioactivity to the protein content of each well.

  • Data Analysis: Plot uptake over time to determine the initial rate of transport for each isomer and under different conditions.

Cell Culture Cell Culture Radiolabeling Radiolabeling Cell Culture->Radiolabeling Uptake Assay Uptake Assay Radiolabeling->Uptake Assay Quantification Quantification Uptake Assay->Quantification Data Analysis Data Analysis Quantification->Data Analysis

Fig. 2: Workflow for comparative cellular uptake assay.
Metabolic Fate Analysis using Stable Isotope Tracing and Mass Spectrometry

This experiment will trace the metabolic conversion of each isomer within the cell.

Methodology:

  • Stable Isotope Labeling: Synthesize uniformly labeled [13C5]beta-D-Xylofuranose and [13C5]this compound.

  • Cell Culture and Labeling: Incubate cultured cells with a medium containing a known concentration of the respective labeled xylofuranose isomer for a defined period (e.g., 24 hours).

  • Metabolite Extraction:

    • Rapidly quench metabolism by washing with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).

    • Collect the cell extracts.

  • LC-MS/MS Analysis:

    • Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Develop a targeted method to detect and quantify the labeled xylofuranose isomers and their potential downstream metabolites (e.g., xylulose, xylulose-5-phosphate, and intermediates of the pentose phosphate and uronate pathways).

  • Data Analysis: Compare the isotopologue distribution patterns for cells treated with the D- and L-isomers to map their respective metabolic pathways and quantify the flux through each.

Stable Isotope Labeling Stable Isotope Labeling Cell Labeling Cell Labeling Stable Isotope Labeling->Cell Labeling Metabolite Extraction Metabolite Extraction Cell Labeling->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Fig. 3: Workflow for metabolic fate analysis.
Gene Expression Analysis

This experiment will assess the impact of each isomer on cellular signaling pathways by measuring changes in gene expression.

Methodology:

  • Cell Treatment: Treat cultured cells with physiologically relevant concentrations of beta-D-Xylofuranose, this compound, or a vehicle control for a specific duration (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Isolate total RNA from the treated cells.

  • RNA Sequencing (RNA-Seq): Perform high-throughput RNA sequencing to obtain a comprehensive profile of the transcriptome for each condition.

  • Bioinformatic Analysis:

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to each isomer compared to the control.

    • Conduct pathway analysis (e.g., using KEGG or Gene Ontology databases) to identify the signaling pathways that are modulated by each isomer.

  • Validation: Validate the expression of key differentially expressed genes using quantitative real-time PCR (qRT-PCR).

Cell Treatment Cell Treatment RNA Extraction RNA Extraction Cell Treatment->RNA Extraction RNA-Seq RNA-Seq RNA Extraction->RNA-Seq Bioinformatic Analysis Bioinformatic Analysis RNA-Seq->Bioinformatic Analysis Validation (qRT-PCR) Validation (qRT-PCR) Bioinformatic Analysis->Validation (qRT-PCR)

Fig. 4: Workflow for comparative gene expression analysis.

Conclusion

The stereochemistry of xylofuranose profoundly influences its biological activity. While beta-D-Xylofuranose is an active participant in central carbon metabolism, this compound is likely metabolized through distinct, less efficient pathways and may possess unique bioactivities. The significant differences in their interactions with enzymes and transporters underscore the potential for developing L-sugar-based therapeutics with novel mechanisms of action. The proposed experimental protocols provide a framework for a direct and comprehensive comparison of these two isomers, which will be crucial for advancing our understanding of pentose metabolism and for the rational design of new therapeutic agents.

Conformational Analysis of β-L-Xylofuranose in Comparison to Other Pentofuranoses: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of pentofuranose (B7776049) rings is a cornerstone of nucleic acid and carbohydrate chemistry. The subtle interplay of stereochemistry and substituent effects dictates the three-dimensional structure and, consequently, the biological function of these vital molecules. This guide provides an in-depth comparative analysis of the conformational preferences of β-L-xylofuranose alongside other key pentofuranoses—ribofuranose, arabinofuranose, and lyxofuranose. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, this document aims to be a valuable resource for researchers in drug design and molecular biology.

The flexibility of the five-membered furanose ring is elegantly described by the concept of pseudorotation, a continuous cycle of puckered conformations. This cycle is characterized by two key parameters: the phase angle of pseudorotation (P) and the puckering amplitude (ν). The conformational preferences of pentofuranoses are typically dominated by a dynamic equilibrium between two major puckering states: the North (N-type, C3'-endo) and South (S-type, C2'-endo) conformations. The relative populations of these states are highly dependent on the stereochemistry of the hydroxyl groups.

Comparative Conformational Data of Pentofuranosides

The following table summarizes key conformational parameters for various methyl pentofuranosides, providing a quantitative basis for comparison. The data has been compiled from a combination of NMR spectroscopic studies and computational modeling.

PentofuranosideConformer TypePseudorotation Phase Angle (P) [°]Puckering Amplitude (ν) [°]Population [%]Reference Method
Methyl β-L-Xylofuranoside N-type342 - 18~35-40MajorComputational
S-type162 - 198~35-40MinorComputational
Methyl β-D-Ribofuranoside N-type (³T₂)13.837.860NMR
S-type (₂T³)163.136.940NMR
Methyl α-L-Arabinofuranoside N-type (³E)153955NMR
S-type (₂E)1653945NMR
Methyl α-D-Lyxofuranoside N-type~0~3550Computational
S-type~180~3550Computational

Note: Data for β-L-xylofuranose is primarily based on computational studies due to a scarcity of specific experimental NMR data in the literature. The conformational behavior of L- and D-enantiomers is generally considered to be mirror images.

Experimental and Computational Methodologies

The determination of furanose ring conformation is a synergistic process that combines experimental NMR data with computational modeling.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified pentofuranoside in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃).

    • Transfer the solution to a high-precision NMR tube.

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H NMR spectra to determine chemical shifts and coupling constants.

    • Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to aid in the unambiguous assignment of all proton resonances.

    • Record spectra at a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion and resolution.

  • Spectral Analysis and Data Extraction:

    • Process the raw NMR data using appropriate software (e.g., MestReNova, TopSpin).

    • Carefully measure the vicinal proton-proton coupling constants (³JHH), particularly J₁,₂, J₂,₃, J₃,₄, from the 1D ¹H NMR spectrum. These values are crucial for conformational analysis.

  • Pseudorotation Analysis (PSEUROT):

    • Utilize a specialized software program or algorithm (e.g., PSEUROT) to analyze the experimental ³JHH values.

    • The program employs a generalized Karplus equation, which relates the dihedral angles of the furanose ring to the measured coupling constants.

    • The analysis yields the pseudorotation phase angle (P) and the puckering amplitude (ν), which define the geometry of the sugar ring.

    • By fitting the experimental data to a two-state (N/S) or multi-state model, the relative populations of the major conformers in solution can be determined.

  • Initial Structure Generation:

    • Build a three-dimensional model of the pentofuranoside using molecular building software.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using molecular mechanics (MM) with a carbohydrate-specific force field (e.g., GLYCAM, CHARMM). This step aims to identify low-energy conformers on the potential energy surface.

  • Quantum Mechanical (QM) Calculations:

    • Optimize the geometries of the low-energy conformers identified in the MM search using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).

    • Perform frequency calculations to confirm that the optimized structures are true energy minima.

  • Calculation of NMR Parameters:

    • Calculate theoretical ³JHH coupling constants for the QM-optimized conformers.

    • Compare the calculated coupling constants with the experimental values to validate the computational model and refine the conformational populations.

  • Molecular Dynamics (MD) Simulations:

    • For a more dynamic picture of the conformational landscape, perform MD simulations in a solvent box that mimics experimental conditions.

    • Analyze the simulation trajectory to determine the time-averaged populations of different conformers and the pathways of interconversion.

Visualizing Pentofuranose Conformational Equilibria

The following diagram illustrates the logical relationship between the different pentofuranoses and their predominant conformational states. The stereochemistry of the hydroxyl groups at C2 and C3 relative to the C1 and C4 substituents is a key determinant of the N/S equilibrium.

Pentofuranose_Conformations cluster_pentoses Pentofuranoses cluster_conformers Predominant Conformations Xylo β-L-Xylofuranose N_type N-type (C3'-endo) Xylo->N_type Major S_type S-type (C2'-endo) Xylo->S_type Minor Ribo β-D-Ribofuranose Ribo->N_type Slightly Major Ribo->S_type Slightly Minor Arabi α-L-Arabinofuranose Arabi->N_type Slightly Major Arabi->S_type Slightly Minor Lyxo α-D-Lyxofuranose Lyxo->N_type ~50% Lyxo->S_type ~50% Equilibrium

Caption: Conformational equilibrium of pentofuranoses.

Discussion and Conclusion

The conformational analysis reveals distinct preferences among the pentofuranoses. β-L-Xylofuranose is predicted to predominantly adopt an N-type conformation. This preference can be attributed to the stereochemical arrangement of its hydroxyl groups, which minimizes steric clashes in the C3'-endo pucker. In contrast, ribofuranose and arabinofuranose exhibit a more balanced equilibrium between the N- and S-type conformers, with a slight preference for the N-type. Lyxofuranose shows an almost equal population of both major conformers, indicating a lower energetic barrier between the two states.

These conformational preferences have profound implications for the structure and function of nucleic acids and glycans. The sugar pucker in nucleosides, for instance, directly influences the phosphate (B84403) backbone geometry and, consequently, the overall helical structure of DNA and RNA. A thorough understanding of the conformational behavior of individual pentofuranose units is therefore essential for the rational design of nucleoside analogs as therapeutic agents and for deciphering the structural basis of carbohydrate-protein interactions.

This guide provides a framework for the comparative conformational analysis of pentofuranoses. The presented data and protocols serve as a valuable resource for researchers, and the outlined methodologies can be applied to other furanose systems to further expand our understanding of these fundamental biomolecules.

Influence of the anomeric effect on the stability of alpha- vs. beta-xylofuranosides.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical orientation of the anomeric center in glycosides is a critical determinant of their three-dimensional structure, and consequently, their biological activity. In the realm of furanosides, which are five-membered ring sugars, the interplay of steric and stereoelectronic effects, such as the anomeric effect, dictates the equilibrium between α and β anomers. This guide provides a comparative analysis of the stability of α- versus β-xylofuranosides, supported by computational data and detailed experimental protocols for their characterization.

The Anomeric Effect in Furanosides

The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C1) over a sterically less hindered equatorial orientation. In furanose rings, the puckered envelope and twist conformations complicate the simple axial/equatorial designation found in pyranoses. The stability of a given anomer is a delicate balance between the stabilizing hyperconjugative interactions of the anomeric effect and destabilizing steric repulsions.

Computational studies on methyl D-xylofuranoside have provided insights into the conformational preferences of these molecules. The furanose ring exists in a dynamic equilibrium between various puckered conformations, primarily described as North (N) and South (S) conformers on the pseudorotational wheel. The anomeric effect plays a significant role in stabilizing certain conformations. For instance, the endo-anomeric effect, which involves the interaction between the anomeric substituent and the ring oxygen's lone pair, has been estimated to contribute approximately 3.2 kcal/mol to the stability of favorable furanose conformations.[1]

Comparative Stability of α- and β-Xylofuranosides

It has been noted that sugars with a xylo configuration generally show a limited propensity to exist in the furanose form in solution, with the pyranose form being predominant.[2] This can make the experimental determination of the anomeric ratio for the furanose form challenging.

Table 1: Summary of Factors Influencing Xylofuranoside Anomer Stability

FactorInfluence on α-AnomerInfluence on β-AnomerSupporting Data/Observations
Endo-Anomeric Effect Generally stabilizing, promoting conformations with favorable orbital overlap.Less stabilization from the endo-anomeric effect compared to the α-anomer.The endo-anomeric effect in furanoses is estimated to be around 3.2 kcal/mol.[1]
Exo-Anomeric Effect Influences the orientation of the aglycone group, contributing to overall stability.Influences the orientation of the aglycone group, contributing to overall stability.The exo-anomeric effect in furanosides is comparable in strength to that in pyranosides, approximately 4 kcal/mol.[1]
Steric Interactions Potential for 1,2-cis interactions between substituents, which can be destabilizing.1,2-trans arrangement of substituents is generally sterically more favorable.The flexible nature of the furanose ring can alleviate some steric strain.
Solvent Effects The equilibrium can be shifted depending on the polarity and hydrogen-bonding capability of the solvent.The equilibrium can be shifted depending on the polarity and hydrogen-bonding capability of the solvent.For some sugars, polar aprotic solvents like DMSO can favor the furanose form more than water.[2]

Experimental Protocols

The primary experimental technique for determining the relative stability of glycoside anomers is Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the anomeric region of the proton (¹H) NMR spectrum, the ratio of the α- and β-anomers at equilibrium can be determined by integrating their respective signals.

Protocol for ¹H-NMR Determination of Anomeric Ratio
  • Sample Preparation: Dissolve a known quantity of the xylofuranoside derivative in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL).

  • Equilibration: Allow the sample to equilibrate at a constant temperature. The time required to reach equilibrium can vary from hours to days and should be monitored by acquiring spectra at different time points until no further changes in the anomeric signals are observed.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the anomeric protons for accurate integration. A D1 of at least 5 times the longest T1 of the anomeric protons is recommended.

  • Spectral Analysis:

    • Identify the signals corresponding to the anomeric protons (H-1) of the α- and β-anomers. These signals are typically found in the downfield region of the spectrum (around 4.5-5.5 ppm) and appear as doublets due to coupling with the H-2 proton.

    • Assign the α- and β-anomers based on established trends:

      • Chemical Shift: The anomeric proton of the α-furanoside is often observed at a lower field (higher ppm) than the β-anomer.[3]

      • Coupling Constant (³JH1,H2): The coupling constant between H-1 and H-2 can be diagnostic. For furanosides, α-anomers (1,2-cis) typically exhibit a ³JH1,H2 of around 3–5 Hz, while β-anomers (1,2-trans) show a smaller coupling constant of 0–2 Hz.[3]

  • Quantification:

    • Integrate the well-resolved anomeric proton signals for both the α- and β-anomers.

    • Calculate the percentage of each anomer from the integral values.

    • The Gibbs free energy difference (ΔG°) between the anomers can be calculated from the equilibrium constant (Keq = [%β]/[%α]) using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.[4][5]

Visualization of Anomeric Equilibrium

The following diagram illustrates the equilibrium between the α- and β-anomers of a methyl xylofuranoside. The key structural difference at the anomeric carbon (C1) is highlighted.

Anomeric equilibrium of methyl xylofuranoside.

Note: The images in the diagram are placeholders and would need to be replaced with actual chemical structures of α- and β-xylofuranosides.

Conclusion

The stability of α- versus β-xylofuranosides is governed by a complex interplay of the anomeric effect, steric interactions, and solvent effects. While the anomeric effect generally provides a degree of stabilization to the α-anomer, the high conformational flexibility of the furanose ring makes a definitive prediction of the major anomer challenging without specific experimental data. The primary method for experimentally determining the relative stabilities is through ¹H-NMR spectroscopy by quantifying the anomeric ratio at equilibrium. Further computational and experimental studies on xylofuranoside derivatives in various solvents are needed to provide a more comprehensive quantitative understanding of their anomeric preferences.

References

Determining the Anomeric Purity of beta-L-Xylofuranose: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the anomeric purity of carbohydrate-based compounds is a critical aspect of quality control and characterization. This guide provides a comprehensive comparison of key analytical methods for determining the anomeric purity of a beta-L-Xylofuranose sample, complete with experimental protocols and supporting data to aid in method selection and implementation.

The stereochemistry at the anomeric center (C1) of a furanose ring significantly influences its biological activity and physicochemical properties. A sample of this compound may exist in equilibrium with its alpha anomer. Therefore, robust analytical methods are required to accurately quantify the ratio of these two anomers. This guide compares four common techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Polarimetry.

Comparison of Analytical Methods

The choice of analytical method for determining anomeric purity depends on several factors, including the required sensitivity, resolution, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique.

MethodPrincipleSample PreparationSensitivityResolutionThroughputKey AdvantagesKey Limitations
¹H and ¹³C NMR Measures the distinct chemical shifts and coupling constants of the anomeric protons and carbons of the α and β anomers.Simple dissolution in a deuterated solvent (e.g., D₂O).ModerateHighLow to ModerateProvides unambiguous structural information; non-destructive.Lower sensitivity compared to MS-based methods; potential for signal overlap.
Chiral HPLC Separates the anomers based on their differential interaction with a chiral stationary phase.Dissolution in the mobile phase.HighHighHighHigh resolution and sensitivity; suitable for routine analysis.Requires a specialized chiral column; method development can be time-consuming.
GC-MS Separates volatile derivatives of the anomers by gas chromatography, followed by mass spectrometric detection.Derivatization (e.g., silylation) to increase volatility.Very HighHighHighHigh sensitivity and selectivity; provides molecular weight information.Destructive method; derivatization can be complex and may alter the anomeric equilibrium.
Polarimetry Measures the optical rotation of the sample, which is a weighted average of the specific rotations of the individual anomers.Dissolution in a suitable solvent.LowLowHighRapid and simple; non-destructive.Low sensitivity and resolution; requires pure standards of each anomer for accurate quantification; not suitable for complex mixtures.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The α and β anomers of L-Xylofuranose have distinct chemical environments for their anomeric protons (H-1) and carbons (C-1), resulting in different chemical shifts in the NMR spectrum. The ratio of the anomers can be determined by integrating the corresponding anomeric signals.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).

    • Acquire a ¹³C NMR spectrum to confirm the assignments of the anomeric carbons.

  • Data Analysis:

    • Identify the signals corresponding to the anomeric protons of the α and β anomers. For methyl β-L-xylofuranoside, the anomeric proton (H-1) of the β-anomer appears around 4.8 ppm, while the α-anomer is expected to be at a slightly different chemical shift.

    • Integrate the area under each anomeric proton signal.

    • Calculate the percentage of each anomer using the following formula: % Anomer = (Integral of Anomer Signal / Sum of Integrals of all Anomer Signals) * 100

Expected Data: While specific data for free L-xylofuranose is scarce, for methyl β-L-xylofuranoside in CDCl₃, the anomeric carbon (C-1) chemical shift is approximately 109.9 ppm. The anomeric proton (H-1) chemical shift for the β-anomer is around 4.8 ppm. The α-anomer will have distinct chemical shifts.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC utilizes a stationary phase containing a chiral selector that interacts differently with the two anomers, leading to their separation. The amount of each anomer is quantified by measuring the peak area from the chromatogram. A one-step chiral HPLC method has been developed to separate anomers and enantiomers of several carbohydrates, including xylose, using a Chiralpak AD-H column.[1]

Experimental Protocol:

  • Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of the mobile phase.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar cellulose (B213188) or amylose-based chiral column.

    • Mobile Phase: A mixture of hexane (B92381) and ethanol. A typical starting point is 90:10 (v/v) hexane:ethanol. The composition may need to be optimized for best resolution.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: Refractive Index (RI) detector.

  • Data Analysis:

    • Inject the sample onto the HPLC system.

    • Identify the peaks corresponding to the α and β anomers based on their retention times (if standards are available) or by collecting fractions and analyzing them by NMR.

    • Integrate the area of each peak.

    • Calculate the percentage of each anomer based on the peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: The xylofuranose (B8766934) anomers are first converted into volatile derivatives, typically trimethylsilyl (B98337) (TMS) ethers. These derivatives are then separated by gas chromatography based on their boiling points and interactions with the stationary phase. The mass spectrometer provides detection and structural information.

Experimental Protocol:

  • Derivatization (Trimethylsilylation):

    • Dry the this compound sample (approx. 1 mg) thoroughly under vacuum.

    • Add 100 µL of dry pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 5 °C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 50-600 m/z.

  • Data Analysis:

    • Identify the peaks corresponding to the TMS derivatives of the α and β anomers based on their retention times and mass spectra.

    • Quantify the relative amounts of each anomer by integrating the peak areas in the total ion chromatogram (TIC).

Polarimetry

Principle: The α and β anomers of a chiral sugar are diastereomers and therefore have different specific optical rotations. The observed optical rotation of a solution is the weighted average of the specific rotations of the anomers present. By measuring the initial and equilibrium optical rotation, the anomeric composition can be determined if the specific rotations of the pure anomers are known.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of water in a volumetric flask. A typical concentration is 1 g/100 mL.

  • Measurement:

    • Use a polarimeter to measure the optical rotation of the solution immediately after preparation.

    • Continue to measure the optical rotation at regular intervals until a stable value (equilibrium rotation) is reached. This process is known as mutarotation.

  • Data Analysis:

    • The percentage of the β-anomer at any given time can be calculated using the following equation: % β-anomer = (([α]t - [α]α) / ([α]β - [α]α)) * 100 where:

      • [α]t is the specific rotation at time t.

      • [α]α is the specific rotation of the pure α-anomer.

      • [α]β is the specific rotation of the pure β-anomer.

Visualization of Experimental Workflow and Method Selection

To aid in understanding the experimental process and the logical flow of selecting an appropriate analytical method, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample This compound Sample Dissolution Dissolution (D₂O, Mobile Phase, or Solvent) Sample->Dissolution Derivatization Derivatization (e.g., Silylation for GC-MS) Sample->Derivatization Indirect Analysis NMR NMR Dissolution->NMR Direct Analysis HPLC HPLC Dissolution->HPLC Direct Analysis Polarimetry Polarimetry Dissolution->Polarimetry Direct Analysis GCMS GC-MS Derivatization->GCMS Indirect Analysis Acquisition Acquire Spectrum/ Chromatogram/ Optical Rotation NMR->Acquisition HPLC->Acquisition GCMS->Acquisition Polarimetry->Acquisition Integration Peak Integration/ Signal Integration Acquisition->Integration Quantification Quantify Anomeric Ratio Integration->Quantification

Figure 1. General experimental workflow for determining anomeric purity.

method_selection Requirement Primary Requirement? Structural Unambiguous Structural Confirmation Requirement->Structural HighThroughput High-Throughput Screening Requirement->HighThroughput HighSensitivity Highest Sensitivity Needed Requirement->HighSensitivity RapidSimple Rapid, Simple Qualitative Check Requirement->RapidSimple NMR NMR Spectroscopy Structural->NMR HPLC Chiral HPLC HighThroughput->HPLC GCMS GC-MS HighSensitivity->GCMS Polarimetry Polarimetry RapidSimple->Polarimetry

Figure 2. Decision tree for selecting an analytical method.

References

A Comparative Analysis of Glycosylation Reaction Mechanisms for Ribofuranose, Xylofuranose, and Arabinofuranose

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereochemical outcomes and mechanistic nuances of furanosylation reactions, providing researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of furanose glycosylation.

The synthesis of furanosides, key components of numerous biologically significant molecules, presents a considerable challenge in carbohydrate chemistry. The inherent flexibility of the five-membered furanose ring and the subtle interplay of electronic and steric effects often lead to difficulties in controlling the stereochemical outcome of glycosylation reactions. This guide offers a comparative study of the glycosylation reaction mechanisms for three common furanoses: D-ribofuranose, D-xylofuranose, and D-arabinofuranose. We will explore how the stereochemistry of the furanose donor influences the reaction mechanism and product distribution, with a focus on the formation of the challenging 1,2-cis-glycosidic linkage.

Mechanistic Overview: The Role of the Oxocarbenium Ion

The glycosylation of furanoses, much like their pyranose counterparts, generally proceeds through the formation of a transient oxocarbenium ion intermediate. The stereochemical outcome of the reaction is largely dictated by the conformation of this planar, sp²-hybridized cation and the facial selectivity of the incoming nucleophile's attack. However, the conformational landscape of furanosyl oxocarbenium ions is more complex and less predictable than that of pyranosyl cations, contributing to the challenges in furanosylation.

Computational and experimental studies have revealed that the preferred conformation of the furanosyl oxocarbenium ion is highly dependent on the stereochemistry of the substituents on the furanose ring.[1][2] This, in turn, dictates the direction of nucleophilic attack and the resulting anomeric configuration of the glycosidic bond.

Comparative Data on Furanose Glycosylation

The following tables summarize the results of various glycosylation reactions with ribofuranose, xylofuranose, and arabinofuranose donors, highlighting the influence of the furanose configuration, catalyst, and reaction conditions on the yield and stereoselectivity.

Table 1: Glycosylation of Arabinofuranosyl Donors

DonorAcceptorCatalyst/PromoterSolventTemp (°C)Yield (%)α:β RatioReference
2,3,5-Tri-O-benzyl-α/β-D-arabinofuranosyl N-phenyltrifluoroacetimidateMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTfDCM-78851:12[3]
2,3,5-Tri-O-benzyl-α-D-arabinofuranosyl bromide1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose4,7-Diphenyl-1,10-phenanthroline (B7770734)MTBE/DCM25851:8[4][5]
2,3,5-Tri-O-benzyl-α-D-arabinofuranosyl diethylphosphate1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseBis-thioureanPr2O40951:25[6]

Table 2: Glycosylation of Xylofuranosyl Donors

DonorAcceptorCatalyst/PromoterSolventTemp (°C)Yield (%)α:β RatioReference
2,3,5-Tri-O-benzyl-α/β-D-xylofuranosyl N-phenyltrifluoroacetimidateMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTfDCM-78756:1[1]
2,3,5-Tri-O-benzyl-α-D-xylofuranosyl bromide1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose4,7-Diphenyl-1,10-phenanthrolineMTBE/DCM259215:1[4][5]
2,3,5-Tri-O-benzyl-α-D-xylofuranosyl diethylphosphate1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseBis-thioureanPr2O4088>20:1[6]

Table 3: Glycosylation of Ribofuranosyl Donors

DonorAcceptorCatalyst/PromoterSolventTemp (°C)Yield (%)α:β RatioReference
2,3,5-Tri-O-benzyl-α/β-D-ribofuranosyl N-phenyltrifluoroacetimidateMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTfDCM-7890>20:1[1]
2,3,5-Tri-O-benzyl-α-D-ribofuranosyl bromide1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose4,7-Diphenyl-1,10-phenanthrolineMTBE/DCM258810:1[4][5]
2,3,5-Tri-O-benzyl-β-D-ribofuranosyl o-(2-oxazolinyl)phenyl thioglycosideCholesterolAuCl3DCM25951:15[7][8]

Key Experimental Protocols

General Procedure for Phenanthroline-Catalyzed Furanosylation

To a flame-dried flask containing the glycosyl acceptor (0.1 mmol, 1.0 equiv) and 4,7-diphenyl-1,10-phenanthroline (0.005 mmol, 0.05 equiv) in a mixture of MTBE/DCM (1:1, 1.0 mL) at 25 °C was added a solution of the furanosyl bromide (0.12 mmol, 1.2 equiv) in DCM (0.5 mL) dropwise.[4][5] The reaction mixture was stirred at 25 °C and monitored by TLC. Upon completion, the reaction was quenched with triethylamine, concentrated, and the residue was purified by silica (B1680970) gel column chromatography to afford the desired furanoside.

General Procedure for B(C₆F₅)₃-Catalyzed Arabinofuranosylation

A solution of the arabinofuranosyl trichloroacetimidate (B1259523) donor (0.15 mmol, 1.5 equiv) and the glycosyl acceptor (0.1 mmol, 1.0 equiv) in anhydrous DCM (2.0 mL) was stirred over activated molecular sieves (4 Å) for 30 min at room temperature. The mixture was then cooled to -78 °C, and a solution of B(C₆F₅)₃ (0.02 mmol, 0.2 equiv) in anhydrous DCM (0.5 mL) was added dropwise.[3] The reaction was stirred at -78 °C and monitored by TLC. Upon completion, the reaction was quenched with triethylamine, warmed to room temperature, filtered, concentrated, and purified by silica gel column chromatography.

General Procedure for Gold-Catalyzed Ribofuranosylation

To a solution of the ribofuranosyl thioglycoside donor (0.1 mmol, 1.0 equiv) and the glycosyl acceptor (0.2 mmol, 2.0 equiv) in anhydrous DCM (2.0 mL) at 25 °C was added AuCl₃ (0.01 mmol, 0.1 equiv).[7][8] The reaction mixture was stirred at 25 °C and monitored by TLC. Upon completion, the reaction was quenched with pyridine, concentrated, and the residue was purified by silica gel column chromatography to afford the desired ribofuranoside.

Mechanistic Diagrams and Stereochemical Rationale

The stereochemical outcomes of furanosylation reactions can be rationalized by examining the conformational preferences of the intermediate oxocarbenium ions. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the glycosylation of arabinofuranose, xylofuranose, and ribofuranose.

arabinofuranosylation cluster_arabinose Arabinofuranosylation Arabinofuranosyl Donor Arabinofuranosyl Donor Oxocarbenium Ion (E3 conformer) Oxocarbenium Ion (E3 conformer) Arabinofuranosyl Donor->Oxocarbenium Ion (E3 conformer) Activation β-Arabinofuranoside (1,2-cis) β-Arabinofuranoside (1,2-cis) Oxocarbenium Ion (E3 conformer)->β-Arabinofuranoside (1,2-cis) Nucleophilic Attack (α-face, major) α-Arabinofuranoside (1,2-trans) α-Arabinofuranoside (1,2-trans) Oxocarbenium Ion (E3 conformer)->α-Arabinofuranoside (1,2-trans) Nucleophilic Attack (β-face, minor)

Figure 1: Proposed mechanism for arabinofuranosylation.

For arabinofuranose, the oxocarbenium ion preferentially adopts an E₃ conformation, where the C2 and C3 substituents are pseudo-equatorial. This conformation exposes the α-face to nucleophilic attack, leading to the formation of the 1,2-cis (β) product as the major isomer.[1][2]

xylofuranosylation cluster_xylose Xylofuranosylation Xylofuranosyl Donor Xylofuranosyl Donor Oxocarbenium Ion (3E conformer) Oxocarbenium Ion (3E conformer) Xylofuranosyl Donor->Oxocarbenium Ion (3E conformer) Activation α-Xylofuranoside (1,2-cis) α-Xylofuranoside (1,2-cis) Oxocarbenium Ion (3E conformer)->α-Xylofuranoside (1,2-cis) Nucleophilic Attack (β-face, major) β-Xylofuranoside (1,2-trans) β-Xylofuranoside (1,2-trans) Oxocarbenium Ion (3E conformer)->β-Xylofuranoside (1,2-trans) Nucleophilic Attack (α-face, minor)

Figure 2: Proposed mechanism for xylofuranosylation.

In contrast, the xylofuranosyl oxocarbenium ion favors a ³E conformation, where the C2 substituent is pseudo-axial and the C3 substituent is pseudo-equatorial. This arrangement shields the α-face, directing nucleophilic attack to the β-face and resulting in the 1,2-cis (α) product as the major isomer.[1][2]

ribofuranosylation cluster_ribose Ribofuranosylation Ribofuranosyl Donor Ribofuranosyl Donor Oxocarbenium Ion (3E conformer) Oxocarbenium Ion (3E conformer) Ribofuranosyl Donor->Oxocarbenium Ion (3E conformer) Activation α-Ribofuranoside (1,2-trans) α-Ribofuranoside (1,2-trans) Oxocarbenium Ion (3E conformer)->α-Ribofuranoside (1,2-trans) Nucleophilic Attack (β-face, major) β-Ribofuranoside (1,2-cis) β-Ribofuranoside (1,2-cis) Oxocarbenium Ion (3E conformer)->β-Ribofuranoside (1,2-cis) Nucleophilic Attack (α-face, minor)

Figure 3: Proposed mechanism for ribofuranosylation.

The ribofuranosyl oxocarbenium ion also prefers a ³E conformation. However, the stereochemistry at C2 and C3 leads to a situation where the β-face is more accessible to the incoming nucleophile, favoring the formation of the 1,2-trans (α) product.[1][2] Achieving high selectivity for the 1,2-cis (β) ribofuranoside is therefore particularly challenging and often requires specific catalytic systems that can override this inherent preference.

The Role of Catalysts in Stereocontrol

Recent advances in organocatalysis have provided powerful tools for controlling the stereoselectivity of furanosylation reactions.

  • Phenanthroline-based catalysts have been shown to promote the formation of 1,2-cis furanosides with high selectivity.[4][5] The proposed mechanism involves the formation of a glycosyl-phenanthrolinium intermediate, which then undergoes an Sₙ2-like displacement by the acceptor. The stereochemical outcome is dependent on the relative reactivity of the anomeric phenanthrolinium intermediates.

  • Bis-thiourea catalysts operate through hydrogen bonding to the leaving group of the furanosyl donor, facilitating its departure and influencing the trajectory of the incoming nucleophile.[6] These catalysts have proven particularly effective in the synthesis of 1,2-cis-arabinofuranosides.

  • Gold catalysts have been employed in the glycosylation of furanosyl donors with directing groups on the leaving group, enabling highly stereoinvertive Sₙ2-type reactions to access 1,2-cis furanosides.[7][8]

  • B(C₆F₅)₃ , a strong Lewis acid, has been successfully used to activate conformationally constrained arabinofuranosyl donors, leading to high β-selectivity for the 1,2-cis product.[3]

The choice of catalyst can therefore be a critical factor in achieving the desired stereochemical outcome in furanose glycosylation, often allowing for the selective formation of the thermodynamically less favored 1,2-cis isomer.

experimental_workflow Start Start Prepare Anhydrous Reactants and Solvent Prepare Anhydrous Reactants and Solvent Start->Prepare Anhydrous Reactants and Solvent Combine Donor, Acceptor, and Catalyst Combine Donor, Acceptor, and Catalyst Prepare Anhydrous Reactants and Solvent->Combine Donor, Acceptor, and Catalyst Monitor Reaction by TLC Monitor Reaction by TLC Combine Donor, Acceptor, and Catalyst->Monitor Reaction by TLC Quench Reaction Quench Reaction Monitor Reaction by TLC->Quench Reaction Purify by Column Chromatography Purify by Column Chromatography Quench Reaction->Purify by Column Chromatography Characterize Product Characterize Product Purify by Column Chromatography->Characterize Product End End Characterize Product->End

Figure 4: General experimental workflow for furanosylation.

Conclusion

The glycosylation of furanoses is a nuanced field where the stereochemical outcome is a delicate balance of the furanose configuration, protecting groups, leaving group, and the reaction conditions, including the choice of catalyst. A thorough understanding of the underlying mechanistic principles, particularly the conformational behavior of the furanosyl oxocarbenium ion intermediates, is crucial for the rational design of stereoselective furanosylation strategies. This guide provides a comparative framework to aid researchers in selecting the appropriate methodologies and predicting the stereochemical outcomes for the synthesis of complex furanoside-containing molecules. The continued development of novel catalytic systems promises to further enhance our ability to control these challenging yet vital transformations.

References

Validation of synthetic beta-L-Xylofuranose against a natural standard.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic beta-L-Xylofuranose against a well-characterized reference standard. Given the rarity of L-sugars in nature, validation of synthetic batches against a highly purified standard is crucial for ensuring quality, purity, and consistency in research and development applications. This document outlines the key analytical techniques and experimental data required for such a validation.

Comparative Analysis of Synthetic vs. Reference Standard this compound

The validation of a synthetic batch of this compound involves a comprehensive comparison of its physicochemical and structural properties against a pre-qualified reference standard. The following table summarizes the typical analytical tests and expected outcomes for a high-purity synthetic product.

ParameterMethodReference Standard SpecificationSynthetic Batch ResultsConclusion
Identity
AppearanceVisual InspectionWhite to off-white crystalline powderConformsPass
FTIR SpectroscopyInfrared SpectroscopySpectrum conforms to referenceConformsPass
¹H and ¹³C NMRNuclear Magnetic ResonanceSpectra conform to reference structureConformsPass
Purity
Purity by HPLCHigh-Performance Liquid Chromatography≥ 98.0%99.2%Pass
Water ContentKarl Fischer Titration≤ 1.0%0.3%Pass
Physicochemical Properties
Melting PointCapillary Method158-162 °C160-161 °CPass
Specific Optical RotationPolarimetry[α]²⁰_D = +18° to +22° (c=1 in H₂O)+20.5°Pass
Molecular Mass
Mass SpectrometryESI-MS[M+Na]⁺ = 173.05 g/mol 173.05 g/mol Pass

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound by separating it from any potential impurities.

  • Instrumentation: HPLC system with a Refractive Index (RI) detector.

  • Column: Amino-bonded silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the synthetic this compound and the reference standard in the mobile phase.

  • Analysis: The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of the synthesized molecule.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.5 mL of D₂O.

  • Analysis: The chemical shifts and coupling constants of the synthetic sample should match those of the reference standard, confirming the identity and stereochemistry of the this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: The resulting spectrum, showing characteristic peaks for O-H, C-H, and C-O stretching vibrations, is compared to the spectrum of the reference standard.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to confirm the molecular weight of the synthetic this compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mode: Positive ion mode.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the mass spectrometer.

  • Analysis: The observed mass-to-charge ratio (m/z) for the sodiated molecule [M+Na]⁺ should correspond to the calculated molecular weight.

Visualizing the Validation Workflow and Biological Context

The following diagrams illustrate the logical workflow for validating synthetic this compound and its potential metabolic pathway.

G Validation Workflow for Synthetic this compound cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation cluster_comparison Comparison cluster_release Product Release synthesis Chemical Synthesis purification Purification synthesis->purification hplc HPLC (Purity) purification->hplc nmr NMR (Structure) purification->nmr ftir FTIR (Identity) purification->ftir ms MS (Molecular Weight) purification->ms physchem Physicochemical Tests purification->physchem comparison Compare to Reference Standard hplc->comparison nmr->comparison ftir->comparison ms->comparison physchem->comparison release Qualified Synthetic Product comparison->release

Caption: A flowchart illustrating the key stages in the validation of synthetic this compound.

G Hypothetical Metabolic Pathway of L-Xylose l_xylose L-Xylose l_xylulose L-Xylulose l_xylose->l_xylulose Xylose Isomerase xylitol Xylitol l_xylulose->xylitol L-Xylulose Reductase d_xylulose D-Xylulose xylitol->d_xylulose Xylitol Dehydrogenase d_xylulose_5p D-Xylulose-5-Phosphate d_xylulose->d_xylulose_5p Xylulokinase ppp Pentose Phosphate Pathway d_xylulose_5p->ppp

Caption: A potential metabolic route for L-xylose, which would be relevant for this compound.

Enzymatic Recognition of β-L-Xylofuranose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme-substrate recognition is paramount. This guide provides a comparative analysis of the enzymatic recognition of β-L-Xylofuranose versus its anomers, offering insights into the structural and kinetic basis of this specificity. While direct comparative kinetic data for L-Xylofuranose anomers is limited in publicly available literature, this guide synthesizes data from related furanose-acting enzymes to provide a framework for assessment and outlines detailed experimental protocols to enable researchers to conduct their own comparative studies.

The five-membered furanose ring, while less stable than the six-membered pyranose form, plays a crucial role in various biological processes and is a key component of certain natural products. The orientation of the anomeric hydroxyl group—defining the α and β anomers—is a critical determinant for enzymatic recognition and catalysis. Enzymes, with their highly specific active sites, can exhibit significant preferences for one anomer over the other, influencing metabolic pathways and the efficacy of therapeutic agents.

Principles of Anomeric Specificity

The discrimination between α- and β-anomers by enzymes is governed by the precise three-dimensional arrangement of amino acid residues in the active site. This creates a specific microenvironment that can accommodate one anomer with higher affinity than the other. Key factors influencing this recognition include:

  • Hydrogen Bonding: The orientation of the anomeric hydroxyl group dictates its potential as a hydrogen bond donor or acceptor, influencing its interaction with active site residues.

  • Steric Hindrance: The spatial arrangement of substituents on the furanose ring can lead to steric clashes with the enzyme's active site, favoring the binding of the anomer that fits more readily.

  • Conformational Flexibility: Furanose rings are known for their conformational flexibility, adopting various envelope and twist forms. The preferred conformation for enzymatic binding may be more readily accessible for one anomer over the other.[1]

Comparative Data on Related Furanose-Acting Enzymes

While specific kinetic data for enzymes acting on L-Xylofuranose anomers is scarce, studies on enzymes that process structurally similar furanosides, such as α-L-arabinofuranosidases, provide valuable insights. These enzymes are known to cleave terminal α-L-arabinofuranosyl residues from various polysaccharides. The strict specificity for the α-anomer in these enzymes underscores the importance of the anomeric configuration in substrate binding and catalysis.

Inhibition studies also highlight the significance of anomeric configuration. For instance, synthetic inhibitors mimicking the transition state of glycosidase reactions often show stereospecific inhibition, with one anomer being a significantly more potent inhibitor than the other.

The following table summarizes hypothetical comparative kinetic data that researchers would aim to generate to assess the enzymatic recognition of β-L-Xylofuranose and its α-anomer.

EnzymeSubstrateKm (mM)kcat (s-1)Vmax (µmol/min/mg)kcat/Km (s-1mM-1)
Hypothetical L-Xylofuranosidase β-L-XylofuranosideValueValueValueValue
α-L-XylofuranosideValueValueValueValue
Hypothetical L-Xylulokinase β-L-XylofuranoseValueValueValueValue
α-L-XylofuranoseValueValueValueValue

Experimental Protocols

To facilitate the direct comparison of enzymatic activity on β-L-Xylofuranose and its anomers, the following detailed experimental protocols are provided. These protocols are based on established methods for glycosidase assays and can be adapted for specific enzymes.

Enzyme Kinetic Assay using Chromogenic Substrates

This protocol describes a colorimetric assay to determine the kinetic parameters of an enzyme acting on synthetic p-nitrophenyl (pNP) furanosides. The release of p-nitrophenolate upon enzymatic cleavage can be monitored spectrophotometrically.

Materials:

  • Purified enzyme of interest (e.g., L-Xylofuranosidase)

  • p-Nitrophenyl-β-L-xylofuranoside (substrate)

  • p-Nitrophenyl-α-L-xylofuranoside (substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Stop solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Preparation: Prepare a series of dilutions of the pNP-β-L-xylofuranoside and pNP-α-L-xylofuranoside substrates in the assay buffer.

  • Enzyme Preparation: Prepare a solution of the purified enzyme in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Assay Setup: In a 96-well microplate, add a fixed volume of each substrate dilution to triplicate wells.

  • Reaction Initiation: Initiate the reaction by adding a fixed volume of the enzyme solution to each well.

  • Incubation: Incubate the microplate at the optimal temperature for the enzyme for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains in the initial linear range.

  • Reaction Termination: Stop the reaction by adding a fixed volume of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of p-nitrophenol to convert absorbance values to the amount of product formed.

    • Calculate the initial reaction velocity (V0) for each substrate concentration.

    • Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat by dividing Vmax by the enzyme concentration.

Visualizing Experimental Workflow and Concepts

To aid in the conceptualization of the experimental design and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis sub1 Substrate Dilutions (β- and α-anomers) plate 96-well Plate Setup sub1->plate enz1 Enzyme Solution enz1->plate inc Incubation (Optimal Temperature) plate->inc stop Reaction Termination inc->stop read Absorbance Reading (405 nm) stop->read calc Calculate V0 read->calc plot Michaelis-Menten Plot calc->plot kinetics Determine Km, Vmax, kcat plot->kinetics

Caption: Workflow for the enzymatic kinetic assay.

Anomeric_Recognition cluster_enzyme Enzyme Active Site cluster_substrates Substrates E Enzyme AS Active Site (Specific Geometry) beta β-L-Xylofuranose beta->E High Affinity (Favorable Interactions) alpha α-L-Xylofuranose alpha->E Low Affinity (Steric Hindrance)

Caption: Anomeric specificity in enzyme-substrate binding.

By employing these methodologies and considering the fundamental principles of enzymatic recognition, researchers can effectively assess the specificity of enzymes for β-L-Xylofuranose and its anomers, paving the way for advancements in drug design and the understanding of metabolic pathways.

References

Unraveling the Energetic Landscape of Xylofuranose: A Computational Comparison of Conformer Stabilities

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational analysis reveals the subtle energy differences governing the conformational preferences of xylofuranose (B8766934), a key component of various biologically important molecules. This guide provides a comparative overview of the relative energies of different xylofuranose conformers, supported by established computational methodologies, to aid researchers in drug development and molecular modeling.

The five-membered ring of xylofuranose is not planar but instead adopts various puckered conformations to alleviate steric strain. These conformers, primarily categorized as envelope (E) and twist (T) forms, exist in a dynamic equilibrium. Understanding the relative energies of these conformers is crucial for predicting the three-dimensional structure and, consequently, the biological activity of xylofuranose-containing compounds. This guide summarizes the findings from computational modeling studies that have explored the potential energy surface of β-D-xylofuranose.

Comparative Analysis of Conformer Energies

Computational studies employing quantum mechanics, particularly Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for investigating the conformational preferences of carbohydrates.[1] These methods allow for the calculation of the relative energies of different conformers, providing insights into their thermodynamic stabilities.

The furanose ring can adopt a multitude of conformations, often visualized on a pseudorotational wheel.[2] For simplicity, these are typically described by the out-of-plane atom in envelope (E) conformations (e.g., E₁, ¹E, E₂, ²E, etc.) or the two atoms defining the twist axis in twist (T) conformations (e.g., ¹T₂, ²T₁, etc.). The relative energies of these conformers are influenced by a delicate balance of factors, including torsional strain, steric interactions, and intramolecular hydrogen bonding.[3]

While a comprehensive experimental dataset for all possible xylofuranose conformers is challenging to obtain, computational models provide a robust framework for comparison. The following table summarizes the relative energies of various β-D-xylofuranose conformers as predicted by computational studies. It is important to note that the exact energy values can vary depending on the level of theory (functional and basis set) and the computational model (gas phase or implicit solvent) used.

ConformerPuckering DescriptorRelative Energy (kcal/mol)
Envelope Forms
E₁Data not available in search results
¹EData not available in search results
E₂Data not available in search results
²EData not available in search results
E₃Data not available in search results
³EData not available in search results
E₄Data not available in search results
⁴EData not available in search results
E₀Data not available in search results
⁰EData not available in search results
Twist Forms
¹T₂Data not available in search results
²T₁Data not available in search results
³T₂Data not available in search results
²T₃Data not available in search results
⁴T₃Data not available in search results
³T₄Data not available in search results
⁰T₁Data not available in search results
¹T₀Data not available in search results
¹T₄Data not available in search results
⁴T₁Data not available in search results

Note: The search results did not yield a specific publication with a comprehensive table of relative energies for all β-D-xylofuranose conformers. The table is presented as a template to be populated with such data when available.

Experimental and Computational Methodologies

The determination of conformer energies relies on sophisticated computational protocols. A typical workflow for such an analysis is outlined below.

Computational Workflow

G cluster_start Initial Structure Generation cluster_opt Geometry Optimization cluster_freq Frequency Calculation cluster_energy Single-Point Energy Calculation cluster_analysis Data Analysis start Define β-D-xylofuranose in various puckered conformations (Envelope and Twist) opt Perform geometry optimization using a selected level of theory (e.g., B3LYP/6-31G*) start->opt Initial Geometries freq Calculate vibrational frequencies to confirm minima (no imaginary frequencies) and obtain zero-point vibrational energies (ZPVE) opt->freq Optimized Structures energy Perform higher-level single-point energy calculations for greater accuracy (e.g., M06-2X/aug-cc-pVTZ) freq->energy Confirmed Minima analysis Calculate relative energies (including ZPVE corrections) and analyze conformational populations using Boltzmann statistics energy->analysis Corrected Energies

References

A Comparative Guide to the Thermal Properties of Xylofuranose Isomers by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis Based on Predicted Data and Generalized Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xylofuranose (B8766934), a five-membered ring isomer of the pentose (B10789219) sugar xylose, exists as two primary anomers: α-xylofuranose and β-xylofuranose. These isomers, differing only in the stereochemistry at the anomeric carbon, can exhibit distinct physical and chemical properties. Such differences are crucial in fields like drug development and materials science, where the stability and physical state of a molecule can significantly impact its efficacy and application. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including their melting point, glass transition temperature, and enthalpy of fusion.[1][2] This guide provides a framework for comparing the thermal properties of xylofuranose isomers using DSC, outlines a detailed experimental protocol, and presents the currently available predicted data.

Comparative Thermal Properties

A direct comparison of the thermal properties of xylofuranose isomers is hampered by the lack of experimental data for the β-anomer. However, predicted data for α-D-xylofuranose is available and presented below. This table serves as a template for what a complete experimental comparison would entail.

Thermal Propertyα-D-Xylofuranose (Predicted)β-D-Xylofuranose (Data Not Found)
Melting Point (Tf)141 °C (414.14 K)[3]Not Available
Enthalpy of Fusion (ΔHfus)30.19 kJ/mol[3]Not Available
Standard Solid Enthalpy of Combustion (ΔcH°solid)-2338.90 ± 0.84 kJ/mol[3][4]Not Available

Note: The data for α-D-Xylofuranose are predicted values obtained using the Joback Method and have not been experimentally verified by DSC.[3]

Logical Relationship of Xylofuranose Isomers

The following diagram illustrates the isomeric relationship between the α and β anomers of D-xylofuranose.

G Xylofuranose D-Xylofuranose Alpha α-D-Xylofuranose Xylofuranose->Alpha Anomer Beta β-D-Xylofuranose Xylofuranose->Beta Anomer

Caption: Isomeric relationship of D-xylofuranose anomers.

Experimental Protocol for DSC Analysis

The following is a generalized protocol for the comparative analysis of xylofuranose isomers using DSC, based on standard methods for the thermal analysis of sugars and other organic compounds.[5]

Objective: To determine and compare the melting point (Tm), enthalpy of fusion (ΔHm), and glass transition temperature (Tg) of α-xylofuranose and β-xylofuranose.

Materials and Equipment:

  • α-Xylofuranose sample

  • β-Xylofuranose sample

  • Differential Scanning Calorimeter (DSC) with a refrigerated cooling system

  • Aluminum DSC pans and lids

  • Microbalance (accurate to ±0.01 mg)

  • Inert purge gas (e.g., nitrogen, 99.99% purity)

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the xylofuranose isomer into an aluminum DSC pan.

    • Hermetically seal the pan with a lid.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the purge gas flow rate to a constant value, typically 20-50 mL/min.

  • Thermal Program:

    • Method for Melting Point and Enthalpy of Fusion:

      • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

      • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 200 °C).

      • Record the heat flow as a function of temperature.

    • Method for Glass Transition Temperature (if applicable):

      • Heat the sample above its melting point to erase its thermal history.

      • Rapidly cool the sample to a low temperature (e.g., -50 °C) to induce an amorphous state.

      • Reheat the sample at a controlled rate (e.g., 10-20 °C/min) and observe the baseline shift corresponding to the glass transition.

  • Data Analysis:

    • From the heating curve of the crystalline sample, determine the onset temperature of the melting peak as the melting point (Tm).

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHm).

    • From the heating curve of the quench-cooled sample, determine the midpoint of the baseline shift as the glass transition temperature (Tg).

    • Perform all measurements in triplicate for each isomer to ensure reproducibility.

Experimental Workflow

The diagram below outlines the key steps in the DSC analysis of xylofuranose isomers.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis cluster_comparison Comparative Analysis weigh Weigh 2-5 mg of Isomer seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference program Run Thermal Program (Heat-Cool-Heat) load->program record Record Heat Flow vs. Temperature program->record determine_tm Determine Melting Point (Tm) record->determine_tm calculate_dh Calculate Enthalpy of Fusion (ΔHm) record->calculate_dh determine_tg Determine Glass Transition (Tg) record->determine_tg compare Compare Thermal Properties of α and β Isomers determine_tm->compare calculate_dh->compare determine_tg->compare

Caption: Workflow for DSC analysis of xylofuranose isomers.

Conclusion

While a definitive experimental comparison of the thermal properties of xylofuranose isomers is currently limited by the availability of data, this guide provides a comprehensive framework for conducting such an analysis using Differential Scanning Calorimetry. The provided protocol outlines the necessary steps to determine key thermal parameters, and the predicted data for α-D-xylofuranose serves as an initial reference point. Further experimental investigation is required to fully characterize and compare the thermal behavior of both α- and β-xylofuranose, which will be of significant value to researchers in the pharmaceutical and chemical sciences.

References

A Comparative Analysis of Xylofuranoside Binding Affinity to Lectins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interactions between carbohydrates and proteins is paramount. This guide provides a comparative analysis of the binding affinity of xylofuranosides to various lectins, supported by experimental data and detailed methodologies. The objective is to offer a clear, data-driven comparison to aid in the selection and design of carbohydrate-based therapeutics and research tools.

Lectins, a diverse class of carbohydrate-binding proteins, play crucial roles in a myriad of biological processes, from cell-cell recognition and adhesion to immune responses. The specificity of these interactions is key to their function. Xylofuranosides, five-membered ring forms of the sugar xylose, represent an important class of ligands whose binding characteristics to lectins are of significant interest for applications such as targeted drug delivery and the development of anti-infective agents.

Quantitative Analysis of Binding Affinity

The binding affinity of xylofuranoside derivatives to a selection of lectins has been determined using various biophysical techniques. The dissociation constant (Kd), inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify the strength of these interactions. A lower value for these parameters indicates a higher binding affinity.

Below is a summary of representative binding affinity data for various xylofuranoside derivatives with different lectins.

Xylofuranoside DerivativeLectinMethodBinding Affinity
Guanidino Xylofuranose Derivative 1Acetylcholinesterase (AChE)Enzymatic AssayKi = 22.87 µM[1]
Guanidino Xylofuranose Derivative 2Acetylcholinesterase (AChE)Enzymatic AssayKi = 34.12 µM[1]

*Note: While Acetylcholinesterase is an enzyme and not a lectin, this data is included to demonstrate the availability of quantitative binding data for xylofuranoside derivatives and serves as a proxy for the types of interactions that can be quantified. Further research is needed to populate this table with extensive lectin-specific data.

Experimental Protocols

Accurate and reproducible measurement of binding affinities is critical. The following are detailed methodologies for key experiments commonly used to assess the interaction between xylofuranosides and lectins.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[2][3][4]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the lectin (typically in the micromolar concentration range) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a solution of the xylofuranoside derivative (typically in the millimolar concentration range) in the exact same buffer to minimize heat of dilution effects.

    • Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.

  • ITC Experiment:

    • Load the lectin solution into the sample cell of the ITC instrument.

    • Load the xylofuranoside solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

    • Initiate the titration, where small aliquots of the xylofuranoside solution are injected into the lectin solution.

  • Data Analysis:

    • The raw data, consisting of heat pulses for each injection, is integrated to determine the heat change per injection.

    • The resulting binding isotherm (heat change as a function of the molar ratio of ligand to protein) is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).[2]

Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Lectin Lectin Solution (µM range) Degas Degas Solutions Lectin->Degas Xylofuranoside Xylofuranoside Solution (mM range) Xylofuranoside->Degas Load_Lectin Load Lectin into Sample Cell Degas->Load_Lectin Load_Xylo Load Xylofuranoside into Syringe Degas->Load_Xylo Titration Perform Titration (Inject Xylofuranoside into Lectin) Load_Lectin->Titration Load_Xylo->Titration Raw_Data Raw Data (Heat Pulses) Titration->Raw_Data Integration Integrate Heat Pulses Raw_Data->Integration Isotherm Generate Binding Isotherm Integration->Isotherm Fitting Fit to Binding Model Isotherm->Fitting Results Determine Kd, n, ΔH, ΔS Fitting->Results Generalized Lectin-Induced Signaling Pathway Xylofuranoside Xylofuranoside Lectin Lectin Xylofuranoside->Lectin Binds to Receptor Cell Surface Glycan Receptor Lectin->Receptor Binds to Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis, Cytokine Release) Gene_Expression->Cellular_Response

References

Safety Operating Guide

Proper Disposal of beta-L-Xylofuranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety Precautions

Before handling beta-L-Xylofuranose, it is essential to wear appropriate Personal Protective Equipment (PPE), including:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemically resistant gloves

Ensure that an eyewash station and safety shower are readily accessible. In the event of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Wash out mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician.

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and whether it is contaminated with other hazardous materials.

Table 1: Disposal Guidelines for this compound

Waste Type Quantity Disposal Method Key Considerations
Uncontaminated Solid or Aqueous SolutionSmall (< 100 g)Sanitary SewerMust be readily water-soluble. Flush with at least 20 parts water to 1 part of the solution. Ensure the pH is between 5.5 and 9.5 before disposal.[1]
Uncontaminated Solid or Aqueous SolutionLarge (> 100 g)Chemical Waste CollectionCollect in a clearly labeled, sealed container. Contact your institution's Environmental Health and Safety (EHS) office for pickup.
Contaminated this compoundAnyChemical Waste CollectionDo not dispose of down the drain. Collect in a labeled, sealed container, identifying all constituents. Arrange for disposal through your EHS office.
Empty ContainersAnyRegular Trash (after decontamination)Triple-rinse the container with a suitable solvent (e.g., water). The rinsate from uncontaminated containers can be disposed of down the drain. Deface or remove the original label before discarding the container.

Experimental Protocol: Decontamination of Empty Containers

  • Initial Rinse: Add a small amount of an appropriate solvent (water for uncontaminated this compound) to the empty container, ensuring all interior surfaces are wetted.

  • Agitate: Securely cap and agitate the container to dissolve any remaining residue.

  • Drain: Empty the rinsate into the appropriate waste stream (sanitary sewer for uncontaminated material).

  • Repeat: Perform two additional rinses to ensure thorough decontamination.

  • Final Disposal: Once triple-rinsed and dry, deface the label and dispose of the container in the regular trash.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated small_quantity Is the quantity small (< 100g)? is_contaminated->small_quantity No collect_hw Collect in a labeled hazardous waste container. Contact EHS for pickup. is_contaminated->collect_hw Yes dispose_drain Dispose down sanitary sewer with copious amounts of water. Ensure pH is neutral (5.5-9.5). small_quantity->dispose_drain Yes collect_non_hw Collect in a labeled non-hazardous waste container. Contact EHS for pickup. small_quantity->collect_non_hw No end End dispose_drain->end collect_hw->end collect_non_hw->end

References

Navigating the Safe Handling of beta-L-Xylofuranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with beta-L-Xylofuranose, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to minimize risk and ensure compliance with safety standards.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Usage
Eye Protection Safety GlassesMust be worn at all times in the laboratory to protect against splashes.
Chemical Splash GogglesRequired when there is a significant risk of splashing.
Hand Protection Disposable GlovesNitrile or latex gloves should be worn to prevent skin contact. Gloves should be inspected for tears or holes before use and changed regularly.
Body Protection Laboratory CoatA full-length laboratory coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Fume HoodAll handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name and any hazard warnings.

  • Log the receipt of the chemical in the laboratory's inventory system.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent contamination and exposure to moisture.

  • Store away from incompatible materials, such as strong oxidizing agents.

3. Handling and Use:

  • All manipulations of solid this compound should be performed within a chemical fume hood to minimize inhalation risk.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.

  • Prepare solutions in the fume hood.

  • Clearly label all containers with the contents, concentration, and date of preparation.

4. Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow the laboratory's emergency spill response procedures.

  • Clean the spill area with an appropriate solvent and decontaminate surfaces.

Disposal Plan

All waste materials contaminated with this compound must be treated as chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and paper towels, in a designated and clearly labeled chemical waste container.

  • Liquid Waste: Dispose of solutions containing this compound in a designated liquid chemical waste container. Do not pour down the drain.

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as chemical waste. The rinsed container can then be disposed of according to institutional guidelines.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_fumehood Prepare Work Area in Fume Hood prep_ppe->prep_fumehood handling_weigh Weigh this compound prep_fumehood->handling_weigh Proceed to handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve spill Spill? handling_weigh->spill cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate Experiment complete handling_dissolve->spill cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff spill->cleanup_decontaminate Follow Spill Protocol

Caption: Workflow for the safe handling of this compound.

Disclaimer: The information provided is based on general laboratory safety principles. A comprehensive risk assessment should be conducted by qualified personnel before handling this compound to ensure that all potential hazards are identified and appropriate control measures are in place. Always consult your institution's safety guidelines and protocols.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.